molecular formula C4H12ClNO B1318307 2-Methoxy-1-propanamine hydrochloride CAS No. 70807-90-8

2-Methoxy-1-propanamine hydrochloride

Cat. No.: B1318307
CAS No.: 70807-90-8
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-UHFFFAOYSA-N
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Description

2-Methoxy-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589360
Record name 2-Methoxypropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70807-90-8
Record name 2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-methoxypropan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxy-1-propanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-1-propanamine Hydrochloride

This guide provides an in-depth analysis of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document explores its core chemical properties, synthesis, applications, and safety protocols, offering field-proven insights into its utility and handling.

Executive Summary: A Versatile Chiral Building Block

This compound (CAS No: 70807-90-8) is the hydrochloride salt of 2-methoxy-1-propanamine.[1] This compound is recognized for its role as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2] Its structure, featuring both a primary amine and a methoxy group, provides versatile reaction points for constructing more complex molecules. The presence of a chiral center in its parent amine makes its enantiomerically pure forms, such as (S)-(+)-1-Methoxy-2-propylamine, particularly significant for synthesizing stereospecific active pharmaceutical ingredients (APIs) where biological activity is often enantiomer-dependent.[3] This guide will delve into the fundamental characteristics that make this compound a staple in synthetic chemistry.

Core Chemical and Physical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. A comprehensive understanding of these characteristics is paramount for its effective application in experimental design and process scale-up.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-methoxypropan-1-amine;hydrochloride[4]
Synonyms (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propylamine HCl[1]
CAS Number 70807-90-8[1][4][5]
Molecular Formula C₄H₁₂ClNO[1][4][6]
Molecular Weight 125.60 g/mol [4][6][7]
Appearance White Powder[4]
Purity Typically ≥95%[4]
SMILES COC(C)CN.Cl[4]
InChIKey Not readily available for the hydrochloride salt. (Parent: UANWURKQKKYIGV-UHFFFAOYSA-N)[8]

Synthesis, Reactivity, and Mechanistic Considerations

The synthesis of this compound is a straightforward acid-base reaction. The reactivity of the compound is primarily governed by the nucleophilic primary amine, making it a versatile synthon.

Synthesis Protocol: Acid-Base Formation

The hydrochloride salt is typically prepared by reacting the free amine, 1-methoxy-2-propylamine, with hydrochloric acid.[2][9] This reaction is an exemplary acid-base neutralization, where the lone pair of electrons on the amine's nitrogen atom attacks a proton from HCl, forming a stable ammonium salt.

Experimental Workflow: Synthesis of (S)-2-amino-1-propanol hydrochloride from (S)-1-methoxy-2-propylamine

A process described for a related conversion illustrates the fundamental steps. While the target molecule in the patent is different, the initial step involves the formation of a hydrochloride salt intermediate.

  • Reaction Setup : (S)-1-Methoxy-2-propylamine is slowly added to a stirred aqueous solution of 37% hydrochloric acid (2 to 5 equivalents).[9] The temperature is maintained below 30°C during the addition to manage the exothermic nature of the reaction.[9]

  • Reaction Conditions : The mixture is then heated under reflux (approximately 100°C) for a specified period (e.g., 15-48 hours) to drive the reaction to completion.[9]

  • Isolation : Upon cooling, the water and any excess acid are removed, typically via distillation, to yield the hydrochloride product.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product amine 1-Methoxy-2-propylamine (Free Base) reaction Acid-Base Reaction (Exothermic) amine->reaction Nucleophilic Attack acid Hydrochloric Acid (HCl) acid->reaction product 2-Methoxy-1-propanamine Hydrochloride reaction->product Salt Formation Application_Workflow cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_hetero Heterocyclic Chemistry start 2-Methoxy-1-propanamine HCl api API Synthesis start->api Building Block agro_intermediate Pesticide & Herbicide Backbones start->agro_intermediate Precursor hetero_synth Synthesis of Heterocycles start->hetero_synth Reagent mc4 MC4 Receptor Antagonists (Anti-Obesity) api->mc4 p38 p38 MAP Kinase Inhibitors (Anti-inflammatory) hetero_synth->p38

Caption: Applications of 2-Methoxy-1-propanamine HCl as a versatile building block.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.

  • Gas Chromatography (GC) : For related compounds like 2-Methoxy-1-propanol, GC with a flame ionization detector (GC-FID) is a validated OSHA method for analysis, suggesting its applicability for this amine as well. [10][11] Researchers can typically request these documents from the supplier to validate the quality of the material before use. [4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. [1]

Hazard Identification and Precautionary Measures

Based on available safety data sheets (SDS), the compound presents the following hazards:

  • GHS Pictogram : GHS07 (Exclamation Mark) [4]* Signal Word : Warning [4]* Hazard Statements :

    • Causes skin irritation. [4] * Causes serious eye irritation. [4] * May cause respiratory irritation. [4]* Precautionary Statements :

    • Avoid breathing dust, fume, gas, mist, vapors, or spray. [4][12] * Wear protective gloves, protective clothing, eye protection, and face protection. [12] * Use only outdoors or in a well-ventilated area. [12] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] * IF INHALED: Remove person to fresh air and keep comfortable for breathing. [12]

Storage and Disposal
  • Storage : Store at room temperature in a dry, well-ventilated place. [4][12]Keep the container tightly closed. [12]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

Safety_Workflow Safe Handling Protocol cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling cluster_storage 3. Storage cluster_spill 4. Spill & Exposure ppe_node Wear: - Safety Goggles - Lab Coat - Gloves handling_node Use in a Fume Hood Avoid Dust Inhalation Avoid Skin/Eye Contact ppe_node->handling_node storage_node Store at Room Temp Keep Container Sealed Dry, Ventilated Area handling_node->storage_node spill_node Skin: Wash with water Eyes: Rinse for 15 min Inhalation: Move to fresh air handling_node->spill_node In Case of Accident

Caption: A workflow for the safe handling of 2-Methoxy-1-propanamine HCl.

Conclusion

This compound is a fundamentally important reagent whose value is derived from its straightforward synthesis, versatile reactivity, and role as a chiral building block. Its well-defined chemical properties and established safety protocols enable its effective use in diverse synthetic applications, from academic research laboratories to industrial-scale production of pharmaceuticals and agrochemicals. Adherence to the handling and characterization guidelines outlined in this document is critical for leveraging its full potential while ensuring experimental integrity and operator safety.

References

  • 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. (n.d.). Chemcasts. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (n.d.). Google Patents.
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2023, March 20). Deepak Nitrite. Retrieved January 11, 2026, from [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Methoxyisopropylamine | C4H11NO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 2-METHOXY-1-PROPANOL. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 11, 2026, from [Link]

  • 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 2-Propanamine, 1-methoxy-. (n.d.). US EPA. Retrieved January 11, 2026, from [Link]

  • 2-Methoxypropan-1-amine | C4H11NO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet: 2-Methoxy-1-propanol. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

  • 2-Methoxy-1-propanol. (n.d.). Canada.ca. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

2-Methoxy-1-propanamine hydrochloride, with the CAS number 70807-90-8, is the hydrochloride salt of 2-methoxy-1-propanamine.[1] The introduction of the methoxy group and the formation of a hydrochloride salt significantly influence its physical and chemical properties, making it a stable, solid compound suitable for various synthetic applications.

Physical Properties Summary
PropertyValueSource(s)
Molecular Formula C₄H₁₂ClNO[1][2][3]
Molecular Weight 125.60 g/mol [2][3][4]
Appearance White Powder[3]
Purity (Typical) ≥95%[3]
Storage Temperature Room Temperature[3]
Melting Point No experimental data found.
Boiling Point No experimental data found for the hydrochloride salt.
Density No experimental data found.
Solubility Soluble in water. Expected to be soluble in polar protic solvents like methanol and ethanol.[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acidification of its free amine precursor, 2-methoxy-1-propanamine, with hydrochloric acid. The following protocol is a generalized procedure based on common organic chemistry practices for the formation of amine hydrochlorides.

Diagram of Synthesis Workflow

cluster_0 Step 1: Dissolution cluster_1 Step 2: Acidification cluster_2 Step 3: Isolation & Purification A 2-Methoxy-1-propanamine C Solution of Amine A->C Dissolve B Anhydrous Solvent (e.g., Diethyl Ether) B->C E Precipitation of Hydrochloride Salt C->E D Hydrochloric Acid (in compatible solvent) D->E Slow Addition with Stirring F F E->F Filtration G G F->G Washing with Anhydrous Solvent H Pure 2-Methoxy-1-propanamine HCl G->H Drying in vacuo

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methoxy-1-propanamine

Materials:

  • 2-Methoxy-1-propanamine

  • Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or gas dispersion tube

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of 2-methoxy-1-propanamine in a sufficient volume of anhydrous diethyl ether under a nitrogen or argon atmosphere. The solution should be stirred continuously.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise using a dropping funnel. Alternatively, bubble anhydrous hydrogen chloride gas through the solution. The addition should be performed slowly to control the exothermic reaction.

  • Precipitation: Upon addition of hydrochloric acid, the white solid of this compound will precipitate out of the solution. Continue stirring for an additional 30 minutes in the ice bath after the addition is complete to ensure full precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the purified white solid under vacuum to remove any residual solvent.

Self-Validation: The successful synthesis can be confirmed by a melting point determination of the dried product and spectroscopic analysis (¹H NMR and FT-IR) to confirm the structure and purity. The yield of the reaction should also be calculated.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the molecular structure. While a publicly available spectrum for the hydrochloride salt was not found, a predicted spectrum can be inferred. The protonation of the amine group will cause a downfield shift of the adjacent protons.

Predicted ¹H NMR Chemical Shifts (in D₂O):

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH₃ (on C2)Doublet~1.2
-OCH₃Singlet~3.3
-CH₂-NH₃⁺Multiplet~3.1-3.3
-CH-OMultiplet~3.6-3.8

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected FT-IR Absorption Peaks:

Wavenumber (cm⁻¹)Functional Group Vibration
3400-3200 (broad)N-H stretching (from -NH₃⁺)
2950-2850C-H stretching (aliphatic)
~1600N-H bending (from -NH₃⁺)
1120-1080C-O-C stretching (ether)

The broadness of the N-H stretching peak is a characteristic feature of amine salts due to hydrogen bonding.

Application in Drug Development: A Key Building Block for Rabeprazole Intermediate

2-Methoxy-1-propanamine and its derivatives are valuable intermediates in the synthesis of APIs.[6] One notable example is in the synthesis of a key intermediate for Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[7] While the direct use of this compound in this specific synthesis is not explicitly detailed in the available literature, the structurally related 3-methoxy-1-propanol is used to introduce the methoxypropoxy side chain, which is a critical pharmacophore of Rabeprazole.[7] The amine functionality of 2-methoxy-1-propanamine makes it a suitable candidate for similar synthetic strategies where a nucleophilic amine is required to build a core molecular scaffold.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where a methoxy-propanamine derivative could be utilized in the synthesis of a pyridine-based pharmaceutical intermediate.

A Substituted Pyridine (with leaving group) C Nucleophilic Substitution (SNAr) A->C B 2-Methoxy-1-propanamine B->C D Pyridine Intermediate with Methoxypropylamino side chain C->D

Caption: Conceptual use of 2-methoxy-1-propanamine in API synthesis.

The causality behind choosing a methoxy-substituted amine lies in the ability of the methoxy group to influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. It can affect solubility, metabolic stability, and binding affinity to the target protein.

Safety and Handling

This compound is classified as an irritant.[8] It is known to cause skin and eye irritation and may cause respiratory irritation.[8]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

  • In case of contact:

    • Skin: Wash with plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person into fresh air and keep comfortable for breathing.

    • Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical building block for researchers and scientists in the field of drug development. Its stable, solid form and the presence of both a primary amine and a methoxy group offer a unique combination of reactivity and modulatory properties for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its known physical properties, a detailed protocol for its synthesis, and insights into its potential applications, thereby equipping professionals with the necessary knowledge for its effective and safe utilization in their research endeavors. Further experimental investigation into its specific physical properties, such as melting point and solubility, would be beneficial for its broader application.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-Methoxy-1-propanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Introduction

This compound, with the chemical formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol , is a primary amine hydrochloride salt.[1][2] The structural confirmation of such small molecules is a critical step in chemical synthesis, drug discovery, and quality control, ensuring the identity and purity of the compound. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive and definitive structural assignment.

The Integrated Analytical Workflow

The structure elucidation of a molecule like this compound is not a linear process but rather an integrated workflow where each analytical technique provides complementary information. The process begins with obtaining data from each instrument, followed by a detailed interpretation of each spectrum. The final structure is confirmed by ensuring that all collected data are consistent with the proposed molecular structure.

Structure_Elucidation_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation & Integration Sample_Preparation Sample Preparation (2-Methoxy-1-propanamine HCl) NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, DEPT) Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Sample_Preparation->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Sample_Preparation->FTIR_Spectroscopy NMR_Analysis NMR Data Analysis (Chemical Shift, Coupling, Integration) NMR_Spectroscopy->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) Mass_Spectrometry->MS_Analysis FTIR_Analysis FTIR Data Analysis (Functional Group Identification) FTIR_Spectroscopy->FTIR_Analysis Integrated_Analysis Integrated Data Analysis NMR_Analysis->Integrated_Analysis MS_Analysis->Integrated_Analysis FTIR_Analysis->Integrated_Analysis Structure_Confirmation Structure Confirmation Integrated_Analysis->Structure_Confirmation

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, ¹H NMR will reveal the number of different types of protons, their relative numbers, and their neighboring environments, while ¹³C NMR will identify the number of non-equivalent carbons and their electronic environments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; D₂O is often used for amine hydrochlorides as it can exchange with the labile N-H protons, causing their signal to disappear, which can be a useful diagnostic tool.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Based on the structure of 2-Methoxy-1-propanamine, we can predict the following NMR spectral data. The hydrochloride form will lead to a broadening of the amine proton signals and a downfield shift of adjacent protons due to the electron-withdrawing effect of the ammonium group.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.2Doublet3H-CH₃Split by the adjacent CH proton.
b~3.0-3.2Multiplet2H-CH₂-NH₃⁺Adjacent to the chiral center and the ammonium group.
c~3.4Singlet3H-OCH₃No adjacent protons to couple with.
d~3.6-3.8Multiplet1H-CH-Coupled to the -CH₃ and -CH₂- groups.
e~8.0-9.0Broad Singlet3H-NH₃⁺Labile protons, often broad and may exchange with D₂O.[4]

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)DEPT-135AssignmentRationale
1~16Positive-CH₃Aliphatic methyl group.
2~45Negative-CH₂-NH₃⁺Carbon attached to the electron-withdrawing ammonium group.[3]
3~59Positive-OCH₃Methoxy carbon.
4~75Positive-CH-Carbon attached to the electronegative oxygen atom.

The presence of four distinct signals in the ¹³C NMR spectrum and five in the ¹H NMR spectrum is in perfect agreement with the proposed structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure. For this compound, we will analyze the free base, 2-Methoxy-1-propanamine, which is what is typically observed in the gas phase during Electron Ionization (EI-MS).

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate a molecular ion and fragment ions.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

Data Interpretation: Mass Spectrum of 2-Methoxy-1-propanamine

The mass spectrum of the free base, 2-Methoxy-1-propanamine (C₄H₁₁NO, MW = 89.14), would be expected to show a molecular ion peak at m/z 89.[5] The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species.

MS_Fragmentation M_plus [CH₃-CH(OCH₃)-CH₂-NH₂]⁺ m/z = 89 (Molecular Ion) fragment_1 [CH(OCH₃)-CH₂-NH₂]⁺ m/z = 74 M_plus->fragment_1 - •CH₃ fragment_2 [CH₂=NH₂]⁺ m/z = 30 (Base Peak) M_plus->fragment_2 α-cleavage fragment_3 [CH₃-CH-OCH₃]⁺ m/z = 59 M_plus->fragment_3 - •CH₂NH₂

Caption: Plausible fragmentation pathways for 2-Methoxy-1-propanamine in EI-MS.

Table 3: Key Fragments in the Mass Spectrum of 2-Methoxy-1-propanamine

m/zProposed FragmentOrigin
89[C₄H₁₁NO]⁺Molecular Ion (M⁺)
74[C₃H₈NO]⁺Loss of a methyl radical (•CH₃)
59[C₃H₇O]⁺Loss of an aminomethyl radical (•CH₂NH₂)
44[C₂H₆N]⁺Cleavage between the two carbons of the propyl chain
30[CH₄N]⁺α-cleavage, forming the stable iminium ion [CH₂=NH₂]⁺. This is often the base peak for primary amines.

The observation of the molecular ion at m/z 89 and the characteristic base peak at m/z 30 for a primary amine strongly supports the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). For hydrochloride salts, a KBr pellet is common.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: FTIR Spectrum of this compound

The FTIR spectrum will show characteristic absorption bands for the amine, ether, and alkyl functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)N-H stretchPrimary amine (as -NH₃⁺)
~2950-2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1600-1500N-H bendPrimary amine (as -NH₃⁺)
~1100C-O stretchEther

The presence of a broad absorption in the N-H stretching region, along with the characteristic C-H and C-O stretching bands, confirms the presence of the key functional groups in the molecule.[5]

Conclusion: The Convergence of Evidence

The structure of this compound is unequivocally confirmed by the convergence of data from NMR, MS, and FTIR spectroscopy. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy identifies the key functional groups present in the molecule. This integrated, multi-technique approach provides a self-validating system for structure elucidation, ensuring the scientific integrity of the result.

References

  • JoVE. NMR Spectroscopy Of Amines.[Link]

  • Chemistry LibreTexts. Spectroscopy of Amines.[Link]

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  • Iowa State University. NMR Coupling Constants.[Link]

  • Oregon State University. 1H NMR Chemical Shift.[Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane.[Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).[Link]

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2-Methoxy-1-propanamine hydrochloride CAS number 70807-90-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride (CAS: 70807-90-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 70807-90-8), a chiral amine hydrochloride salt that serves as a valuable building block in modern organic synthesis. While not an active pharmaceutical ingredient (API) itself, its enantiomerically pure precursor, (S)-1-methoxy-2-propylamine, is a critical intermediate in the synthesis of high-value agrochemicals and has been utilized in the development of potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, applications, analytical characterization, and safety protocols. The guide emphasizes the causality behind experimental choices and provides detailed, actionable methodologies.

Introduction and Chemical Identity

This compound is the hydrochloride salt of 2-methoxy-1-propanamine, a primary amine. The presence of a stereocenter at the second carbon position means this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. The hydrochloride salt form enhances the compound's stability and water solubility, making it more convenient for storage and use in certain reaction conditions. Its primary utility lies in its role as a chiral building block, where the stereochemistry of the amine is transferred to a more complex target molecule.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 70807-90-8[1]
Molecular Formula C₄H₁₂ClNO[1]
Molecular Weight 125.60 g/mol [2][3]
IUPAC Name 2-methoxypropan-1-amine;hydrochloride[3]
Synonyms (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propanamine HCl[1]
Appearance Varies by supplier; typically a solidN/A
SMILES COC(C)CN.Cl[4]

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Molecule mol [label=<

H N H

C

C

O

C

>];

// Bonds N_H1 [pos="1.2,1.5!", label=3>]; N_H2 [pos="1.8,1.5!", label=]; C1_H1 [pos="2.8,1.5!", label=2>]; C2_H1 [pos="3.8,1.5!", label=]; C2_CH3 [pos="3.8,0.5!", label=3>]; O_CH3 [pos="5.8,1.5!", label=3>];

// HCl HCl [pos="2.5,0.0!", label=<• HCl>]; } Caption: Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in two main stages: the synthesis of the free amine, 2-methoxy-1-propanamine, followed by its conversion to the hydrochloride salt. For applications requiring stereochemical purity, an enantioselective synthesis of the free amine is necessary.

Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine

Biocatalytic methods, particularly those employing transaminases, have emerged as highly efficient and stereoselective routes for the synthesis of chiral amines.[5][6] This approach offers significant advantages over traditional chemical methods, including milder reaction conditions and higher enantiomeric excess.

G cluster_0 Biocatalytic Synthesis 1_Methoxy_2_propanone 1-Methoxy-2-propanone Amine_Donor Amine Donor (e.g., Isopropylamine) Transaminase Transaminase Enzyme S_Amine (S)-1-Methoxy-2-propylamine Byproduct Byproduct (e.g., Acetone)

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is adapted from methodologies described in the patent literature for the enzymatic synthesis of chiral amines.[6]

StepProcedureRationale
1. Reaction Setup In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 50 mM sodium dihydrogen phosphate, pH 7.5).The buffered system maintains the optimal pH for enzyme activity.
2. Reagent Addition To the buffer, add 1-methoxy-2-propanone (substrate), 2-aminopropane (amine donor), and pyridoxal phosphate (cofactor).2-aminopropane serves as a cost-effective and efficient amine donor. Pyridoxal phosphate is an essential cofactor for many transaminases.
3. Enzyme Addition Introduce the selected transaminase enzyme to the reaction mixture.The enzyme catalyzes the stereoselective transfer of the amino group from the donor to the ketone substrate.
4. Incubation Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 8-24 hours).Controlled temperature and agitation ensure optimal enzyme performance and reaction kinetics.
5. Reaction Quench Terminate the reaction by adding an acid, such as hydrochloric acid.Acidification denatures the enzyme, stopping the reaction, and begins the process of forming the hydrochloride salt of the product.
6. Workup and Isolation The free amine can be isolated by basification followed by distillation.This step separates the desired amine from the reaction mixture components.
Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

StepProcedureRationale
1. Dissolution Dissolve the purified 2-methoxy-1-propanamine in a suitable organic solvent (e.g., diethyl ether, isopropanol).The organic solvent facilitates the precipitation of the ionic salt.
2. Acidification Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) to the stirred amine solution.This protonates the amine, forming the ammonium chloride salt.
3. Precipitation The hydrochloride salt will typically precipitate out of the organic solvent. The mixture may be cooled to enhance precipitation.The salt is generally much less soluble in nonpolar organic solvents than the free amine.
4. Isolation Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.This isolates the purified hydrochloride salt.

Applications in Synthesis

The primary value of 2-methoxy-1-propanamine lies in its utility as a chiral building block. The (S)-enantiomer is a key intermediate in the industrial synthesis of important agrochemicals and has been employed in the discovery of potential pharmaceuticals.

Agrochemicals: Synthesis of S-metolachlor and Dimethenamid-P

(S)-1-methoxy-2-propylamine is a crucial precursor for the synthesis of the herbicides S-metolachlor and dimethenamid-P.[5] These herbicides are widely used for weed control in various crops. The incorporation of the chiral amine is a key step in the manufacturing process, leading to the final active ingredients.

G cluster_0 Herbicide Synthesis S_Amine (S)-1-Methoxy-2-propylamine Other_Reagents_S Other Reagents for S-metolachlor Other_Reagents_D Other Reagents for Dimethenamid-P S_Metolachlor S-metolachlor Dimethenamid_P Dimethenamid-P

Pharmaceutical Research

(S)-1-Methoxy-2-propylamine has been utilized as an intermediate in the synthesis of various compounds with potential therapeutic applications:

  • p38 MAP Kinase Inhibitors: It has been used to prepare imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[7]

  • MC4 Receptor Antagonists: This chiral amine served as a building block in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin-4 (MC4) receptor, which is a target for obesity.[7]

  • Natural Product Synthesis: It has been employed in the synthesis of the marine natural product nhatrangin A.[7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of 2-methoxy-1-propanamine and its hydrochloride salt.

Spectroscopic Data (Predicted/Related Compound)
TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.3 ppm), the methyl group (doublet), the methylene group (multiplet), and the methine proton (multiplet). The amine protons will be a broad singlet, and their chemical shift will be concentration and solvent dependent. In the hydrochloride salt, the protons on and adjacent to the nitrogen will be shifted downfield.
¹³C NMR Three distinct signals are expected for the three different carbon environments: the methoxy carbon, the methyl carbon, the methylene carbon, and the methine carbon.
FT-IR Characteristic peaks for N-H stretching (for the primary amine, two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O stretching (~1100 cm⁻¹). For the hydrochloride salt, a broad absorption for the N⁺-H stretch is expected in the 2400-3200 cm⁻¹ region.
Mass Spectrometry For the free amine, the molecular ion peak (M⁺) would be at m/z = 89. Common fragmentation patterns would involve the loss of a methyl group or cleavage alpha to the nitrogen.
Chromatographic Methods

Gas Chromatography (GC)

GC is a suitable method for assessing the purity of the free amine, 2-methoxy-1-propanamine.

Exemplar GC Protocol

ParameterValueRationale
Column Capillary column with a polar stationary phase (e.g., Carbowax)The polar phase provides good separation for amines.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 50°C, ramp to 250°C at 10°C/minA temperature gradient allows for the separation of components with different boiling points.
Carrier Gas Helium or NitrogenInert carrier gases.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the enantiomeric purity of chiral amines. This typically requires a chiral stationary phase (CSP).

Exemplar Chiral HPLC Protocol

ParameterValueRationale
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak or Lux Cellulose)The chiral selector on the stationary phase interacts differently with the two enantiomers, allowing for their separation.
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)Normal phase chromatography is often effective for separating chiral amines. The basic additive improves peak shape by minimizing interactions with residual silanols on the column.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a low wavelength (e.g., 210 nm)Amines have a weak chromophore, so detection at low wavelengths is necessary.

Safety and Handling

This compound is classified as an irritant.[8] Appropriate personal protective equipment (PPE) should be used when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or in a fume hood.

    • Wear protective gloves, safety glasses, and a lab coat.

    • Avoid breathing dust/fumes.

    • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound, and particularly its enantiomerically pure precursor, is a scientifically and commercially significant chiral building block. While its direct biological activity has not been a focus of research, its role as a key intermediate in the synthesis of important agrochemicals and potential pharmaceuticals is well-established. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

  • Scientific Laboratory Supplies. (S)-1-Methoxy-2-propylamine, ChiPros, produced by BASF, 99%. [Link]

  • Cheng, F., Zhou, Y. L., Yang, D. C., Zhao, D. Y., & Zheng, Y. G. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Bioresources and Bioprocessing. [Link]

  • ResearchGate. Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. [Link]

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  • Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. [Link]

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2-Methoxy-1-propanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a specialized chemical compound valued in the realms of organic synthesis and pharmaceutical research. As a primary amine featuring a methoxy group, it serves as a versatile building block for constructing more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, such as solubility in aqueous media, making it a practical reagent in various laboratory settings. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its fundamental properties, synthesis, applications, and safe handling protocols.

Physicochemical Properties and Specifications

The fundamental characteristics of this compound are crucial for its application in precise chemical synthesis. The compound is defined by its specific molecular formula and weight, which are foundational for stoichiometric calculations in reaction design.

PropertyValueReference(s)
Molecular Weight ~125.6 g/mol [1][2][3][4]
Molecular Formula C₄H₁₂ClNO[2][3][5]
CAS Number 70807-90-8[2][4]
IUPAC Name 2-methoxypropan-1-amine;hydrochloride[4]
Common Synonyms (2-methoxypropyl)amine hydrochloride[2]
Purity Typically ≥95%[4]
Physical Form Solid
Parent Compound 2-Methoxy-1-propanamine (CAS: 3124-96-7)[6]

Synthesis and Reactivity

The synthesis of this compound is straightforward, typically involving the protonation of the parent amine with hydrochloric acid. This acid-base reaction is a standard method for converting volatile or less stable free amines into solid, more manageable salts.

General Synthesis Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base, 2-Methoxy-1-propanamine, in a suitable organic solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in a compatible solvent) to the amine solution with stirring. The reaction is exothermic and may require cooling.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under a vacuum to yield the final product.

The chemical reactivity of 2-Methoxy-1-propanamine is dictated by its primary amine and ether functional groups. The amine group is nucleophilic and can participate in a wide range of reactions, including amidation, alkylation, and reductive amination, making it a valuable synthon for introducing the methoxypropyl moiety into target molecules.

G cluster_synthesis Synthesis Workflow A 2-Methoxy-1-propanamine (Free Base) C Reaction Vessel (Solvent: Diethyl Ether) A->C B Hydrochloric Acid (HCl) B->C D Precipitation C->D Protonation E Filtration & Drying D->E F 2-Methoxy-1-propanamine HCl (Final Product) E->F G cluster_drug_discovery Role in Drug Discovery start Building Block: 2-Methoxy-1-propanamine HCl step1 Chemical Synthesis (e.g., Amidation, Alkylation) start->step1 step2 Library of Novel Compounds step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 end Preclinical Candidate step5->end

Caption: Conceptual use of 2-Methoxy-1-propanamine HCl in a drug discovery pipeline.

Analytical Characterization

To ensure the quality and purity of this compound for research and development, several analytical methods are employed. Commercial suppliers often provide a Certificate of Analysis (CoA) with data from techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

For in-house verification, gas chromatography coupled with a flame ionization detector (GC-FID) is a suitable method for analyzing the parent amine and related compounds. [7]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. Based on available safety data sheets, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [4][8]Keep the compound away from heat, sparks, and open flames. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]The recommended storage temperature is often room temperature. [4]* Hazards: The parent amine of this compound may cause skin, eye, and respiratory irritation. [3]The hydrochloride salt should be handled with similar caution.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.

References

  • PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

  • Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
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  • Occupational Safety and Health Administration (OSHA). 2-METHOXY-1-PROPANOL. [Link]

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An In-depth Technical Guide to 2-Methoxy-1-propanamine Hydrochloride (C4H12ClNO)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-1-propanamine hydrochloride, a versatile chemical compound with applications in research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Core Properties

This compound, with the chemical formula C4H12ClNO, is the hydrochloride salt of 2-Methoxy-1-propanamine.[1] This compound is a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical research.[2] The presence of both a methoxy and an amine functional group allows for a variety of chemical transformations.[2]

The methoxy group, a common substituent in many natural products and modern drug molecules, can significantly influence a molecule's physicochemical properties, ligand-target binding, and metabolic stability.[3] The hydrochloride salt form of the parent amine enhances its stability and solubility in aqueous solutions, making it easier to handle and use in various applications.[4]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 70807-90-8
Molecular Formula C4H12ClNO[1][5]
Molecular Weight 125.60 g/mol [5][6][7]
IUPAC Name 2-methoxypropan-1-amine hydrochloride[5]
Appearance White Powder[5]
Purity Typically ≥95%[5]
SMILES COC(C)CN.Cl[5]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale approach involves the reductive amination of methoxyacetone. An alternative method is the reaction of 1-methoxy-2-propanol with ammonia over a catalyst.[8] A patented method describes the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase enzyme with 2-aminopropane as the amine donor.[9]

Illustrative Synthesis Workflow: Reductive Amination

This workflow outlines a general, non-optimized procedure for the synthesis of 2-Methoxy-1-propanamine from a suitable precursor, followed by salt formation.

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Protocol (Conceptual)
  • Imine Formation: Methoxyacetone is dissolved in a suitable solvent, such as methanol, and treated with an ammonia source. This forms the corresponding imine intermediate in situ.

  • Reduction: A reducing agent, for example, sodium cyanoborohydride, is added to the mixture. This selectively reduces the imine to the desired amine, 2-methoxy-1-propanamine.

  • Work-up: The reaction is carefully quenched, and the solvent is removed. The resulting residue is then worked up, typically involving an acid-base extraction to isolate the free amine.

  • Purification of the Free Amine: The crude 2-methoxy-1-propanamine is purified by distillation.[8]

  • Salt Formation: The purified amine is dissolved in a non-polar solvent like diethyl ether. A solution of hydrochloric acid in a suitable solvent is then added, causing the hydrochloride salt to precipitate.

  • Isolation: The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would correspond to the methoxy group, the methyl group, the methylene group, and the methine proton. Spectral data for this compound is available in chemical databases.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments within the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, and the C-O ether linkage.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the parent amine after the loss of HCl.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound and its parent amine are utilized as intermediates in the synthesis of various target molecules.[2]

  • Building Block in Medicinal Chemistry: The primary amine and the methoxy group provide handles for further chemical modifications, making it a useful scaffold for building larger, more complex molecules with potential biological activity. It can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates.[2]

  • Pharmaceutical and Agrochemical Intermediates: This compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.[2]

  • Research Chemical: It is used as a research tool to study amine interactions and to synthesize novel compounds for screening in drug discovery programs.[2] While specific applications in drug development for this compound are not extensively detailed in publicly available literature, related methoxy-amine structures are key components in various biologically active molecules.[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][11] Prevent contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate for research and development. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an important building block in the creation of novel compounds. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Smolecule. (2023). Buy 1-Methoxy-2-propylamine | 37143-54-7.
  • National Center for Biotechnology Information. (n.d.). Methoxy(propyl)amine hydrochloride. PubChem Compound Database.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).
  • Dicosimo, R., et al. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S.
  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 1-methoxy-. NIST Chemistry WebBook.
  • Deepak Nitrite Ltd. (2023). Safety Data Sheet: Methoxylamine Hydrochloride solution.
  • BenchChem. (n.d.). N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). 2-Propanamine, 1-methoxy-. Substance Details - SRS.
  • National Center for Biotechnology Information. (n.d.). Methoxyisopropylamine. PubChem Compound Database.
  • BASF AG. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol.
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A Comprehensive Technical Guide to 2-Methoxy-1-propanamine Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the synonyms, physicochemical properties, synthesis, analysis, and applications of a versatile chemical intermediate in drug discovery.

This guide serves as a detailed technical resource for researchers, scientists, and professionals in drug development on 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8). This document provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methodologies, and its role as a valuable building block in the creation of novel therapeutics.

Nomenclature and Chemical Identity: Establishing a Clear Profile

Clarity in chemical identification is paramount to reproducible research. This compound is known by several synonyms, which can often be a source of confusion. This section aims to provide a definitive list of its various identifiers.

The IUPAC name for this compound is 2-methoxypropan-1-amine hydrochloride . It is crucial to distinguish it from its isomer, 1-methoxy-2-propanamine hydrochloride, which possesses a different chemical structure and properties.

Table 1: Synonyms and Chemical Identifiers for this compound [1]

Identifier Type Identifier
IUPAC Name 2-methoxypropan-1-amine hydrochloride
CAS Number 70807-90-8
Molecular Formula C₄H₁₂ClNO
Molecular Weight 125.60 g/mol [2]
Common Synonyms (2-methoxypropyl)amine hydrochloride, 2-Methoxy-1-propanamine HCl, 2-methoxypropylamine hydrochloride
Commercial Names Varies by supplier
MDL Number MFCD08146657[3]
InChI Key HDXPVDSGCDOOFU-UHFFFAOYSA-N[4]
SMILES COC(C)CN.Cl[3]

It is best practice to use the CAS number, 70807-90-8, in all documentation and procurement to ensure the correct chemical is being referenced.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While experimental data for the hydrochloride salt is not always readily available, the following table summarizes known and predicted values.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance White Powder[3]
Melting Point -34.27 °C (Predicted)[4]
Boiling Point 150.61 °C (Predicted)[4]
Solubility Soluble in water.N/A
LogP 1.48230 (Predicted)[1]
pKa Not readily availableN/A

Note: Some properties are predicted and should be confirmed experimentally.

Synthesis and Manufacturing: From Precursors to Final Product

The synthesis of 2-Methoxy-1-propanamine and its subsequent conversion to the hydrochloride salt can be achieved through various routes. For laboratory-scale synthesis, a common approach involves the reductive amination of 2-methoxy-1-propanal.

Laboratory Scale Synthesis of Racemic this compound

This protocol outlines a general procedure for the synthesis of the racemic mixture.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-1-propanal in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base.

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium borohydride in portions. The temperature should be maintained below 10°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: To the resulting solution of the free amine, add a solution of hydrogen chloride in a non-protic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Caption: General workflow for the laboratory synthesis of this compound.

Chiral Synthesis and Resolution

For applications in stereospecific drug synthesis, obtaining enantiomerically pure forms of 2-Methoxy-1-propanamine is crucial. This can be achieved through two primary strategies:

  • Asymmetric Synthesis: A notable method involves the enzymatic synthesis of the (S)-enantiomer from methoxyacetone using a transaminase. This biocatalytic approach offers high enantioselectivity.[5]

  • Chiral Resolution: The racemic mixture of the free amine can be resolved using a chiral acid to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of the hydrochloride salt is expected to show characteristic peaks for the amine salt (N-H stretching and bending) and the ether linkage (C-O stretching).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the free amine would likely show a molecular ion peak and characteristic fragments resulting from the loss of a methyl group or cleavage adjacent to the nitrogen atom.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). An HPLC assay developed for methoxyamine and its analogs, which involves derivatization with o-phthalaldehyde followed by UV detection, may be adaptable for this compound.[2]

  • Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the enantiomers.

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the presence of a primary amine for further functionalization and a methoxy group that can influence physicochemical properties and metabolic stability.

  • Scaffold for Novel Therapeutics: The primary amine serves as a key handle for introducing the 2-methoxypropyl moiety into larger molecules. This has been explored in the synthesis of compounds targeting various biological pathways. For instance, the related 1-methoxy-2-propylamine has been used in the development of human MC4 receptor antagonists for potential anti-obesity medications and in the synthesis of imidazopyrimidine derivatives as p38 MAP kinase inhibitors for inflammatory diseases.[6]

  • Chiral Intermediate: The enantiomerically pure forms of 2-Methoxy-1-propanamine are particularly important in the synthesis of stereospecific drugs, where one enantiomer may have the desired therapeutic effect while the other is inactive or has undesirable side effects.

  • Role of the Methoxy Group: The methoxy group can impart favorable properties to a drug candidate, such as improved metabolic stability by blocking a potential site of oxidation, and can influence binding to the target protein.[7]

Biological Activity and Toxicology

The available toxicological data for this compound indicates that it is an irritant.[1] The safety data for the free amine of the related isomer, 1-methoxy-2-propylamine, suggests it is a flammable liquid and can cause severe skin burns and eye damage.[8]

Detailed studies on the metabolism and pharmacokinetics of 2-Methoxy-1-propanamine are not widely available in the public domain. However, studies on the related compound 2-methoxypropanol-1 show that it is metabolized to 2-methoxypropionic acid.[9] It is plausible that 2-Methoxy-1-propanamine could undergo similar metabolic pathways, including deamination and oxidation.

Safety Precautions:

Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in drug development. Its utility as a building block for complex molecules, combined with the potential for stereospecific synthesis, makes it an important tool in the design of novel therapeutics. A thorough understanding of its chemical identity, physicochemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved January 11, 2026, from [Link]

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  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved January 11, 2026, from [Link]

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  • Durden, D. A., et al. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Drug Metabolism and Disposition, 28(2), 147-54.
  • Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
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  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
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  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 11, 2026, from [Link]

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  • Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved January 11, 2026, from [Link]

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A Technical Guide to the Synthesis of (2-Methoxypropyl)amine Hydrochloride and its Core Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methoxypropyl)amine, systematically named 1-methoxypropan-2-amine, is a vital chiral building block in modern organic synthesis.[1][2] Its structural isomers, particularly the enantiomerically pure forms, are crucial intermediates in the manufacturing of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][3] For instance, it serves as a key precursor in the synthesis of certain melanocortin-4 receptor antagonists and the widely used herbicide S-metolachlor.[2][3] Due to its physical state as a liquid and its reactivity, it is commonly converted into its hydrochloride salt (CAS No: 70807-90-8), a more stable and easily handled crystalline solid, for storage and subsequent use.[2][4]

This technical guide provides an in-depth exploration of the primary synthetic pathways to (2-methoxypropyl)amine hydrochloride, with a core focus on the selection and utilization of its immediate precursors. We will dissect the mechanistic rationale behind common synthetic strategies, provide validated experimental protocols, and present comparative data to inform researchers and process chemists in their development endeavors.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of (2-methoxypropyl)amine can be broadly approached via three distinct and well-established routes, each originating from a different class of precursor. The choice of pathway is typically dictated by factors such as required stereochemistry, scalability, and available starting materials.

  • Reductive Amination of a Ketone: The most versatile and widely employed laboratory-scale method, starting from 1-methoxy-2-propanone.[1] This route allows for the direct formation of the amine from a carbonyl compound.

  • Direct Amination of an Alcohol: A robust method often favored for industrial-scale production, which utilizes 1-methoxy-2-propanol as the precursor.[2][5]

  • Biocatalytic Asymmetric Amination: A modern, highly selective "green chemistry" approach that also uses 1-methoxy-2-propanone but employs enzymes to achieve high enantiopurity.[1][3]

cluster_precursors Core Precursors cluster_methods Synthetic Pathways P1 1-Methoxy-2-propanone (Ketone) M1 Reductive Amination P1->M1 M3 Biocatalytic Transamination P1->M3 P2 1-Methoxy-2-propanol (Alcohol) M2 Catalytic Amination P2->M2 FP (2-Methoxypropyl)amine (Free Base) M1->FP M2->FP M3->FP FPHCl (2-Methoxypropyl)amine HCl (Final Product) FP->FPHCl  + HCl

Caption: Overview of primary synthetic routes from key precursors.

Part 1: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[6] The process involves the reaction of a carbonyl compound (1-methoxy-2-propanone) with an amine source (typically ammonia for a primary amine) to form an imine intermediate in situ, which is then immediately reduced to the target amine.[7]

Core Precursor: 1-Methoxy-2-propanone

Also known as methoxyacetone, this prochiral ketone is the primary starting material for this pathway. Its structure contains the requisite carbon skeleton and methoxy group, with the carbonyl function serving as the reaction site for amination.

Mechanistic Considerations & Reagent Selection

The success of a one-pot reductive amination hinges on the choice of reducing agent. The agent must be sufficiently mild to selectively reduce the C=N double bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone.[7]

  • Causality: Standard, highly reactive hydride reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone. Therefore, more nuanced reagents are required.

  • Optimal Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[7][8] Their reduced reactivity, particularly at the slightly acidic pH required for imine formation, ensures that the reduction step occurs preferentially on the protonated imine (iminium ion), which is more electrophilic than the starting ketone.

start 1-Methoxy-2-propanone + NH₃ imine Imine Intermediate (Unstable) start->imine Condensation (-H₂O) reduction Reduction [NaBH₃CN or H₂/Catalyst] imine->reduction product (2-Methoxypropyl)amine reduction->product Ketone 1-Methoxy-2-propanone Enzyme Transaminase Enzyme + Amine Donor Ketone->Enzyme Amine (S)-1-Methoxy-2-propylamine (>99% ee) Enzyme->Amine Asymmetric Amination

Caption: Biocatalytic route to enantiopure (S)-1-methoxy-2-propylamine.

Part 3: Final Conversion to Hydrochloride Salt

Regardless of the synthetic route used to obtain the free amine, the final step is often its conversion to the hydrochloride salt for improved stability and handling.

Experimental Protocol: Salt Formation

Materials:

  • Crude (2-methoxypropyl)amine (free base)

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)

  • HCl solution (e.g., 4M HCl in dioxane, or gaseous HCl)

Procedure:

  • Dissolution: Dissolve the crude liquid amine (1.0 eq) in a minimal amount of the chosen anhydrous solvent.

  • Acidification: Cool the solution in an ice bath. Slowly add the HCl solution (1.0-1.1 eq) dropwise with vigorous stirring.

  • Precipitation: The (2-methoxypropyl)amine hydrochloride salt will precipitate as a white solid.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any soluble impurities. Dry the solid product under vacuum to yield pure (2-methoxypropyl)amine hydrochloride.

Conclusion

The synthesis of (2-methoxypropyl)amine hydrochloride is a well-documented process with multiple viable pathways. The selection of precursors—primarily 1-methoxy-2-propanone or 1-methoxy-2-propanol —is the critical decision point that dictates the subsequent methodology. For laboratory-scale synthesis requiring versatility, reductive amination of the ketone precursor offers excellent control. For industrial production, direct catalytic amination of the alcohol precursor is often more feasible. Finally, for applications demanding the highest stereochemical purity for pharmaceutical development, biocatalytic methods represent the state-of-the-art, providing a green and highly selective route to this essential chiral building block.

References

  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Biosynth. (n.d.). (2-Methoxypropyl)amine hydrochloride.
  • Smolecule. (2023). Buy 1-Methoxy-2-propylamine | 37143-54-7.
  • Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Journal of the American Chemical Society. (n.d.). Methoxyacetone.
  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
  • Google Patents. (2009). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
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Foreword: The Imperative of Stereochemistry in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality of 2-Methoxy-1-propanamine Hydrochloride

In the landscape of pharmaceutical and life sciences research, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, stands at the forefront of this principle. The two enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles within the chiral milieu of the body.[1] The historical development of drugs as racemic mixtures has given way to a modern imperative for enantiopure substances, driven by the need for enhanced therapeutic specificity and improved safety margins.[2][3]

This guide focuses on this compound, a chiral amine whose building block utility is of significant interest.[4] Its structure, featuring a stereocenter at the second carbon, necessitates a rigorous approach to the synthesis and analysis of its individual enantiomers. We will delve into the core principles of its stereochemistry, explore robust methodologies for its enantioselective synthesis, and detail the critical analytical techniques required to validate its enantiomeric purity. This document is designed for the discerning researcher and drug development professional, providing not just protocols, but the scientific rationale that underpins them.

Molecular Structure and Stereochemical Principles

2-Methoxy-1-propanamine (C₄H₁₁NO) possesses a single chiral center at the carbon atom C2, which is bonded to a hydrogen atom, an amino group, a methyl group, and a methoxymethyl group.[5][6] This asymmetry gives rise to two distinct, non-superimposable mirror-image isomers: (R)-2-Methoxy-1-propanamine and (S)-2-Methoxy-1-propanamine. The hydrochloride salt is formed by the protonation of the primary amine.

cluster_R (R)-2-Methoxy-1-propanamine cluster_S (S)-2-Methoxy-1-propanamine R_C2 C2* R_H H R_C2->R_H R_NH2 NH2 R_C2->R_NH2 R_CH3 CH3 R_C2->R_CH3 R_CH2OCH3 CH2OCH3 R_C2->R_CH2OCH3 S_C2 C2* S_H H S_C2->S_H S_NH2 NH2 S_C2->S_NH2 S_CH3 CH3 S_C2->S_CH3 S_CH2OCH3 CH2OCH3 S_C2->S_CH2OCH3 Mirror Mirror Plane cluster_synthesis Enantioselective Synthesis Pathways cluster_resolution Chiral Resolution Prochiral Methoxyacetone (Prochiral Ketone) Racemic Racemic (±)-2-Methoxy- 1-propanamine HCl Prochiral->Racemic Reductive Amination S_Enantiomer (S)-2-Methoxy- 1-propanamine HCl Prochiral->S_Enantiomer Biocatalysis (Transaminase) Racemic->S_Enantiomer Fractional Crystallization R_Enantiomer (R)-2-Methoxy- 1-propanamine HCl Racemic->R_Enantiomer

Figure 2: Key synthetic strategies for obtaining enantiopure product.

Analytical Methodologies for Enantiomeric Purity Determination

The confirmation of enantiomeric purity is a non-negotiable step in quality control and regulatory compliance. [7]Several robust analytical techniques are employed for this purpose, with Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. [8]The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. [9][10] Causality in Method Design:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series), are highly effective for separating chiral amines. [9][11]The chiral selector's three-dimensional structure creates transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, dipole-dipole, and π-π stacking, causing differential retention. [8]* Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is commonly used. [10][12]* Mobile Phase Modifier: For basic analytes like 2-Methoxy-1-propanamine, poor peak shape (tailing) is a common issue due to strong interactions with residual silanol groups on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial. [11][12]The DEA competitively binds to the active sites, improving peak symmetry and resolution.

ParameterConditionRationale
Instrumentation Standard HPLC System with UV DetectorWidely available and robust for routine analysis.
Column (CSP) Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven efficacy for direct separation of chiral amines. [9][11]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v)Balances solvent strength for optimal retention and selectivity. DEA improves peak shape. [12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Detection UV (e.g., 210-220 nm) or Refractive Index (RI)Amine functionality has low UV absorbance; detection at lower wavelengths or RI is necessary if not derivatized.
Table 1: Representative Chiral HPLC Method Parameters.
  • Standard Preparation:

    • Racemic Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of (±)-2-Methoxy-1-propanamine HCl in 10 mL of the mobile phase. This is critical for confirming the elution order and resolution of the enantiomers.

    • Sample Solution (1 mg/mL): Prepare the test sample in the same manner.

  • System Setup and Equilibration:

    • Install the chiral column (e.g., Chiralpak AD-H or equivalent).

    • Equilibrate the system by pumping the mobile phase (n-Hexane/Isopropanol/DEA 90:10:0.1) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the racemic standard. Identify the two peaks corresponding to the enantiomers.

    • Inject 10 µL of the sample solution.

  • Data Processing:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

NMR Spectroscopy for Chiral Discrimination

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without requiring physical separation. [13]The method relies on converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. [14]This is achieved by reacting the amine with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). [15][16] Causality in Method Design:

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid or α-fluorinated phenylacetic acids react with the primary amine to form stable diastereomeric amides. [17]The different spatial arrangement of the groups in the diastereomers leads to distinct chemical shifts (Δδ) for nearby protons or other nuclei (e.g., ¹⁹F), allowing for quantification by integration. [13][17]* Three-Component Systems: A simple and rapid method involves the condensation of the chiral amine with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL). [15]This forms a mixture of diastereomeric iminoboronate esters in situ within the NMR tube, presenting well-resolved signals in the ¹H NMR spectrum. [15][18]

  • Materials:

    • 2-Methoxy-1-propanamine HCl sample

    • 2-Formylphenylboronic acid (2-FPBA)

    • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

    • Deuterated Chloroform (CDCl₃)

    • NMR Tubes

  • Procedure:

    • Host Solution: In an NMR tube, prepare a solution of 2-FPBA (1.0 eq) and (R)-BINOL (1.0 eq) in ~0.6 mL of CDCl₃.

    • Sample Addition: Add the 2-Methoxy-1-propanamine sample (neutralized from its HCl salt, ~1.0 eq) to the host solution.

    • Assembly: Cap the tube and mix gently. The components will self-assemble into diastereomeric iminoboronate esters. [15]3. NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify the set of diastereotopic resonances that are well-resolved. These are often the imine protons or aromatic protons on the BINOL scaffold.

    • Carefully integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess using the ratio of the integrals, similar to the HPLC calculation.

cluster_workflow Workflow for Chiral Purity Analysis cluster_hplc Chiral HPLC Method cluster_nmr Chiral NMR Method Sample Sample of 2-Methoxy-1-propanamine HCl HPLC_Prep Prepare Solution in Mobile Phase Sample->HPLC_Prep NMR_Prep React with CDA in NMR Tube Sample->NMR_Prep HPLC_Inject Inject onto Chiral Column HPLC_Prep->HPLC_Inject HPLC_Detect UV or RI Detection HPLC_Inject->HPLC_Detect HPLC_Data Quantify by Peak Area HPLC_Detect->HPLC_Data Result Determine Enantiomeric Excess (ee %) HPLC_Data->Result NMR_Acquire Acquire Spectrum (e.g., ¹H NMR) NMR_Prep->NMR_Acquire NMR_Data Quantify by Signal Integration NMR_Acquire->NMR_Data NMR_Data->Result

Figure 3: General experimental workflow for ee determination.

Conclusion: The Centrality of Chiral Analysis

For a molecule like this compound, whose value lies in its identity as a chiral building block, the rigorous determination of its stereochemical integrity is not merely an analytical exercise—it is the foundation of its utility. [4][19]The choice between enantioselective synthesis and racemate resolution depends on factors of scale, cost, and environmental impact. Regardless of the synthetic route, the validation of the final product's enantiomeric excess is indispensable. The HPLC and NMR methods detailed herein represent robust, field-proven approaches to this critical task. As a Senior Application Scientist, I assert that the thoughtful application of these principles and protocols is essential for any research or development program that relies on stereochemically pure intermediates to build the safe and effective medicines of the future.

References

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  • Louzao, I., et al. (2010). A simple three-component protocol for the determination of the enantiomeric purity of chiral primary amines by ¹H NMR. Nature Protocols, 5, 539-544. [Link]

  • Ye, D., et al. (2023). Chiral Discrimination of Acyclic Secondary Amines by ¹⁹F NMR. Analytical Chemistry, 95(30), 11245–11250. [Link]

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Spectroscopic Profile of 2-Methoxy-1-propanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data pertinent to this compound. Our approach integrates foundational spectroscopic principles with practical, field-proven insights to facilitate the accurate identification and characterization of this primary amine salt.

Introduction: The Significance of Spectroscopic Characterization

This compound is a primary amine salt with the chemical formula C₄H₁₂ClNO and a molecular weight of 125.596 g/mol .[1] As with any chemical entity in a research and development pipeline, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to elucidate the molecular architecture and bonding of a compound. For an amine salt like this compound, spectroscopy not only confirms the core structure but also provides definitive evidence of the protonation state of the amine, a critical factor influencing its physicochemical properties such as solubility and stability.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its interaction with various forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A standard protocol for acquiring an IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final IR spectrum.

Expected IR Data and Interpretation:

The IR spectrum of a primary amine hydrochloride is distinguished from its free base form primarily by the features of the N-H bonds.[2]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-2800Strong, BroadN⁺-H stretchingThe protonation of the amine group to form an ammonium salt (R-NH₃⁺) results in a very broad and intense absorption band due to the stretching vibrations of the N⁺-H bonds. This broadness is a result of extensive hydrogen bonding.
~2950-2850Medium-SharpC-H stretching (alkane)These peaks, corresponding to the methyl and methylene groups, will likely appear as shoulders on the broad N⁺-H stretching band.
~1625-1560MediumAsymmetric N⁺-H bendingThe bending vibrations of the N⁺-H bonds in the ammonium group give rise to characteristic absorptions in this region.
~1550-1500MediumSymmetric N⁺-H bendingSimilar to the asymmetric bend, this absorption is characteristic of the R-NH₃⁺ group.
~1100StrongC-O-C stretchingThe ether linkage will produce a strong, characteristic C-O stretching absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the final spectrum.

Expected ¹H NMR Data and Interpretation:

The protonation of the amine group in this compound leads to a significant deshielding effect on the neighboring protons, causing them to shift downfield compared to the free base.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-9.0Broad Singlet3H-N⁺H₃The protons on the positively charged nitrogen are highly deshielded and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
~3.6-3.8Multiplet1HCHThe methine proton is deshielded by both the adjacent ammonium group and the methoxy group.
~3.4-3.6Multiplet2HCH₂The methylene protons are deshielded by the adjacent methoxy group and the chiral center.
~3.3Singlet3HOCH₃The methoxy protons will appear as a sharp singlet.
~1.2-1.4Doublet3HCH₃The terminal methyl group will be split into a doublet by the adjacent methine proton.
¹³C NMR Spectroscopy

Expected ¹³C NMR Data and Interpretation:

Similar to ¹H NMR, the carbons in proximity to the protonated nitrogen will experience a downfield shift.

Chemical Shift (δ, ppm)AssignmentRationale
~75-80CH₂The carbon of the methylene group is deshielded by the adjacent methoxy group.
~58-62OCH₃The carbon of the methoxy group.
~48-52CHThe methine carbon is deshielded by the adjacent ammonium group.
~18-22CH₃The terminal methyl carbon.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is infused into the ESI source.

  • Ionization: A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

Expected Mass Spectrum and Fragmentation:

In ESI-MS, this compound is expected to show a prominent ion corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base. The chloride ion is generally not observed.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3]

G cluster_0 Fragmentation Pathway cluster_1 α-Cleavage parent [C₄H₁₁NO + H]⁺ m/z = 90 frag1 [CH₃-CH(OCH₃)-CH₂-NH₃]⁺ parent->frag1 frag2 CH₂(NH₃)⁺ m/z = 31 frag1->frag2 Loss of CH₃-CH(OCH₃)• frag3 CH₃-CH(OCH₃)•

Figure 2: Proposed α-cleavage fragmentation of 2-Methoxy-1-propanamine in ESI-MS.

Expected m/z Values:

m/zAssignment
90[M+H]⁺ (protonated free base)
31[CH₂NH₃]⁺ (from α-cleavage)

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The IR spectrum is dominated by the characteristic broad N⁺-H stretching of the primary ammonium salt. ¹H and ¹³C NMR spectra will show downfield shifts for the nuclei near the protonated amine group compared to the free base. Mass spectrometry, particularly with a soft ionization technique like ESI, will confirm the molecular weight of the free base and exhibit a characteristic α-cleavage fragmentation pattern. This comprehensive spectroscopic profile serves as a crucial reference for the identification and quality control of this compound in research and development settings.

References

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An In-depth Technical Guide to the Safe Handling of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure a secure laboratory environment. The following sections detail the compound's hazard profile, personal protective measures, emergency procedures, and proper storage and disposal, underpinned by authoritative sources to support operational best practices.

Compound Identification and Hazard Analysis

This compound is a chemical intermediate used in various research and development applications. Understanding its inherent hazards is the foundation of safe handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for assessing its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 70807-90-8
Molecular Formula C₄H₁₂ClNO
Molecular Weight 125.6 g/mol
Appearance White Powder
Purity ≥95%
GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. The specific hazard statements and corresponding pictograms are detailed in Table 2.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.

The causality behind these classifications lies in the chemical's ability to react with biological tissues. Skin and eye contact can lead to inflammation, redness, and pain, while inhalation may irritate the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control the inhalation of any dust or vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area. For procedures that may generate static electricity, all equipment should be grounded and bonded.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum recommended PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are mandatory to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are functioning correctly. Read and understand the Safety Data Sheet (SDS).

  • Dispensing: Weigh and dispense the compound in a chemical fume hood. Avoid creating dust. Use non-sparking tools.

  • Work Practice: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Post-Handling: Tightly close the container after use. Clean the work area and decontaminate any spills promptly.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances and sources of ignition. The designated storage area should be locked.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Firefighting Measures

In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For a minor spill, follow this step-by-step cleanup protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. Do not let the chemical enter drains.

  • Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

The following diagram illustrates the general workflow for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill MajorSpill Major Spill Protocol Assess->MajorSpill Large or Unknown Hazard PPE Don Appropriate PPE MinorSpill->PPE Notify Notify Emergency Response Team MajorSpill->Notify Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End of Response Dispose->End Notify->End

Caption: Workflow for Chemical Spill Response.

Disposal Considerations

Disposal of this compound and its contaminated materials must be conducted in compliance with all applicable environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.

Conclusion

The safe handling of this compound is contingent upon a thorough understanding of its hazards and the diligent application of established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers and scientists can mitigate risks and maintain a safe laboratory environment.

References

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An In-depth Technical Guide to the Storage and Handling of 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the optimal storage and handling conditions for 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the long-term stability and integrity of this valuable chemical intermediate.

Introduction to this compound

This compound is a primary amine salt with the molecular formula C₄H₁₂ClNO. It is a white powder that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of a chiral center makes its enantiomerically pure forms, such as (S)-(+)-1-Methoxy-2-propylamine, particularly valuable in the synthesis of stereospecific active ingredients where biological activity is highly dependent on molecular geometry.[1]

Given its utility, maintaining the chemical purity and stability of this compound is paramount. Improper storage can lead to degradation, contamination, or changes in its physical properties, which can have significant downstream consequences on experimental outcomes and product quality. This guide elucidates the critical factors influencing its stability and provides actionable protocols to mitigate risks.

Physicochemical Properties and Stability Profile

Understanding the inherent physicochemical properties of this compound is fundamental to defining its optimal storage conditions.

PropertyValueSource
CAS Number 70807-90-8[2]
Molecular Formula C₄H₁₂ClNO[3]
Molecular Weight 125.60 g/mol [3]
Appearance White Powder[]
Purity Typically ≥95%[]
Thermal Stability

While some suppliers suggest storage at ambient room temperature, others recommend refrigerated conditions (-20°C). This discrepancy often arises from the intended duration of storage and the acceptable level of degradation for specific applications. Amine hydrochlorides are generally more stable than their free-base counterparts. However, prolonged exposure to elevated temperatures can promote degradation. For general-purpose, short-term storage (weeks to a few months), controlled room temperature (20-25°C) is often acceptable. For long-term storage (months to years), refrigeration at 2-8°C is a more prudent approach to minimize the rate of any potential chemical degradation.[5]

Hygroscopicity

As a hydrochloride salt, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[6] The absorbed water can lead to several detrimental effects:

  • Physical Changes: Caking or clumping of the powder, which can make handling and accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways. For some pharmaceutical salts, moisture uptake can lead to salt disproportionation to the free base.[7]

  • Inaccurate Concentrations: The absorption of water will change the mass of the compound, leading to errors in solution preparation.

The evaluation of a compound's hygroscopicity is a critical step in pharmaceutical development to ensure the stability and quality of the final product.[][8]

Light Sensitivity
Oxidative Stability

Amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Storing the compound under an inert atmosphere, such as argon or nitrogen, can minimize the risk of oxidative degradation, particularly for long-term storage or for highly sensitive applications.[5]

Recommended Storage Conditions

Based on the physicochemical properties and general principles of amine salt stability, the following storage conditions are recommended for this compound.

Short-Term Storage (Up to 3 months)
  • Temperature: Controlled room temperature (20-25°C).

  • Atmosphere: In a tightly sealed container.

  • Humidity: In a dry environment, away from sources of moisture.

  • Light: Protected from direct light.

Long-Term Storage (> 3 months)
  • Temperature: Refrigerated (2-8°C). Avoid freezing, as this can introduce moisture through condensation during thawing.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) is recommended.

  • Humidity: Stored with a desiccant (e.g., silica gel) in a secondary container or in a desiccator.[5]

  • Light: In an amber, tightly sealed container, stored in the dark.

The following diagram illustrates the decision-making process for determining the appropriate storage conditions.

G cluster_storage Storage Conditions for this compound cluster_short Short-Term Protocol cluster_long Long-Term Protocol start Start: Assess Storage Duration duration Storage Duration? start->duration short_term Short-Term (< 3 months) duration->short_term < 3 months long_term Long-Term (> 3 months) duration->long_term > 3 months st_temp Store at 20-25°C short_term->st_temp lt_temp Refrigerate at 2-8°C long_term->lt_temp st_seal Tightly Sealed Container st_temp->st_seal st_light Protect from Light st_seal->st_light lt_inert Store Under Inert Gas (Ar/N2) lt_temp->lt_inert lt_desiccant Use Desiccant lt_inert->lt_desiccant lt_light Store in Amber Vial in the Dark lt_desiccant->lt_light

Caption: Decision workflow for selecting appropriate storage conditions.

Handling and Safety Precautions

Proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Dispensing: When weighing, avoid generating dust. Use a spatula and handle the powder gently.

  • Equilibration: Before opening a refrigerated container, allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.[5]

  • Container Sealing: Always ensure the container is tightly sealed after use to prevent exposure to moisture and air. The use of parafilm can provide an additional barrier.

Experimental Workflow: Synthesis of (S)-2-aminopropan-1-ol hydrochloride

To illustrate the practical application and handling of this compound, this section details a representative experimental protocol for its conversion to (S)-2-aminopropan-1-ol hydrochloride, a valuable chiral building block. This procedure is adapted from established synthetic methodologies.[9]

Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add (S)-1-Methoxy-2-propylamine (1 equivalent) to a 37% aqueous solution of hydrochloric acid (2.5 equivalents). The addition should be performed in an ice bath to keep the temperature below 30°C.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material. The reaction typically requires several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the water by rotary evaporation to yield the crude (S)-2-aminopropan-1-ol hydrochloride as a viscous oil or solid.

  • Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, FTIR, and Mass Spectrometry.

Workflow Diagram

G cluster_synthesis Synthesis of (S)-2-aminopropan-1-ol hydrochloride start Start: Reagent Addition addition Add (S)-1-Methoxy-2-propylamine to aq. HCl (<30°C) start->addition reflux Heat to Reflux (~100°C) addition->reflux monitoring Monitor Reaction (GC/NMR) reflux->monitoring completion Reaction Complete? monitoring->completion completion->reflux No workup Cool to Room Temperature completion->workup Yes isolation Rotary Evaporation workup->isolation purification Recrystallization (Optional) isolation->purification characterization Characterize Product (NMR, FTIR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the synthesis of (S)-2-aminopropan-1-ol hydrochloride.

Conclusion

The stability and integrity of this compound are best maintained through careful control of temperature, humidity, and light exposure. For short-term use, storage at controlled room temperature in a tightly sealed container is adequate. However, for long-term preservation of its purity and reactivity, refrigeration (2-8°C) in a dry, inert, and dark environment is strongly recommended. Adherence to the handling and storage protocols outlined in this guide will ensure the consistent quality of this important chemical reagent for research and development applications.

References

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  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Packaging: Essential Solutions for High-Purity Amines. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Guideline for Storage Condition of Raw Material. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Retrieved from [Link]

  • Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved from [Link]

  • United States Postal Service. (n.d.). Hazardous Materials Table: Postal Service Mailability Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Propanamine, 1-methoxy- - Substance Details - SRS. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-2-propanamine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

Commercial suppliers of 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of 2-Methoxy-1-propanamine Hydrochloride for Scientific Research

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and qualifying commercial suppliers of this compound (CAS: 70807-90-8). The focus is on ensuring material quality, consistency, and reliability to maintain the integrity of research and development programs.

Introduction: The Role of this compound in Synthesis

This compound is a primary amine building block valued in organic and medicinal chemistry. Its structure features a methoxy group at the 2-position, which imparts specific steric and electronic properties that are useful in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. The hydrochloride salt form enhances stability and simplifies handling compared to the free amine.

Given its utility, the quality of this starting material is paramount. Impurities, whether from the synthetic route, degradation, or improper storage, can have cascading negative effects on reaction outcomes, yield, and the purity of the final compound.

Caption: Chemical structure of this compound.

The Criticality of Supplier Qualification in Chemical Sourcing

Sourcing seemingly simple chemical reagents on the basis of cost and availability alone introduces significant project risk. For a molecule like this compound, which possesses a chiral center at the C2 position, the stakes are even higher. The choice of supplier directly impacts experimental reproducibility, scalability, and regulatory compliance.

The core objective of supplier qualification is to establish a documented, evidence-based system for ensuring that a supplied material consistently meets the specific requirements of its intended application. This involves moving beyond the catalog description and critically evaluating the supplier's quality systems and the data they provide. Rigorous quality control is essential for ensuring that chemical reagents are reliable, effective, and safe to use.[1]

A Framework for Supplier Evaluation

A robust evaluation process is built on a critical assessment of the documentation and services provided by the supplier. Researchers should systematically analyze the following aspects.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a product's quality for a specific batch. However, not all CoAs are created equal.

  • Purity Determination: Scrutinize the method used to determine purity. A purity value of ">95% (HPLC)" provides more specific information than a generic ">95%". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) give a measure of area-under-the-curve purity, while quantitative Nuclear Magnetic Resonance (qNMR) can provide a more absolute purity assessment against a certified standard.

  • Analytical Data: A comprehensive CoA should list results for key parameters like identity (confirmed by ¹H NMR or FTIR), water content (Karl Fischer), and residual solvents.

  • Lot-Specificity: Ensure the CoA is specific to the lot number being purchased. A generic "typical" CoA is insufficient for rigorous scientific work.

Isomeric and Impurity Profile

For chiral molecules, understanding the isomeric composition is crucial. While this specific CAS number (70807-90-8) does not define stereochemistry, reactions using this material may be stereospecific. If stereocontrol is critical, a supplier who can provide data on enantiomeric excess (e.e.) or diastereomeric purity via chiral chromatography is superior.

Impurities can arise from the synthetic route (e.g., unreacted starting materials, regioisomers) or degradation. A supplier should be able to provide insight into the potential impurity profile upon request.

Supply Chain Transparency and Technical Support
  • Manufacturer vs. Distributor: Determine if the vendor is the primary manufacturer or a distributor. Manufacturers often have deeper technical knowledge of the product and more control over the quality and supply chain.

  • Technical Inquiries: The responsiveness and expertise of a supplier's technical support team is a strong indicator of their commitment to quality. An experienced team should be able to handle inquiries about analytical methods, stability, and impurity profiles.

Visualizing the Supplier Qualification Workflow

The process of selecting and qualifying a supplier can be standardized to ensure consistency and thoroughness. This workflow minimizes the risk of acquiring substandard materials and establishes a reliable supply chain for critical reagents.

Supplier_Qualification_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Verification & Approval A Identify Potential Suppliers B Request Technical Documents (CoA, SDS) A->B C Initial Document Review B->C C_pass C_pass C->C_pass Pass? D Assess Purity & Analytical Methods E Evaluate Technical Support Responsiveness D->E F Order Sample Quantity E->F G Perform In-House QC Testing F->G H Compare Results to Supplier CoA G->H H_pass H_pass H->H_pass Match? I Approve Supplier & Place Bulk Order C_pass->D Yes H_pass->I Yes

Sources

Methodological & Application

Synthesis of Chiral Amines Using 2-Methoxy-1-propanamine Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral amines are indispensable building blocks in modern medicinal chemistry and drug development, where enantiomeric purity is often directly correlated with therapeutic efficacy and safety. This comprehensive guide details the application of 2-methoxy-1-propanamine hydrochloride as a versatile chiral auxiliary for the asymmetric synthesis of α-substituted chiral amines. We present a logical and field-tested workflow, beginning with the efficient biocatalytic synthesis of the chiral auxiliary itself, followed by its application in diastereoselective synthesis, and culminating in the effective cleavage to yield the desired enantiopure target amine. This document provides not only detailed, step-by-step protocols but also elucidates the underlying principles of stereochemical control, offering researchers a robust framework for the synthesis of valuable chiral molecules.

Introduction: The Significance of Chiral Amines and the Role of 2-Methoxy-1-propanamine

Chiral amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The stereochemistry of the amine and adjacent carbons can profoundly influence biological activity, making the development of efficient methods for their enantioselective synthesis a cornerstone of modern organic chemistry.[2] Asymmetric synthesis, the construction of chiral molecules from achiral or prochiral precursors, offers a powerful alternative to classical resolution techniques.[3]

One of the most effective strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] After the desired chiral center has been created, the auxiliary is removed and can ideally be recovered.

This guide focuses on the application of (S)-2-methoxy-1-propanamine, used as its hydrochloride salt for stability and ease of handling, as a chiral auxiliary. The presence of a stereocenter and a coordinating methoxy group in its structure provides a powerful tool for inducing facial selectivity in reactions of prochiral substrates.

Strategic Overview: A Three-Stage Approach to Chiral Amine Synthesis

The synthesis of a target chiral amine using (S)-2-methoxy-1-propanamine hydrochloride as a chiral auxiliary can be strategically divided into three key stages:

  • Synthesis of the Chiral Auxiliary: Efficient and highly enantioselective preparation of (S)-2-methoxy-1-propanamine.

  • Diastereoselective Synthesis: Coupling of the chiral auxiliary with a prochiral ketone to form a chiral imine, followed by a diastereoselective nucleophilic addition to create the new stereocenter.

  • Auxiliary Cleavage: Removal of the 2-methoxy-1-propyl group to unveil the desired enantiopure primary amine.

This modular approach allows for the synthesis of a variety of α-substituted chiral amines by changing the prochiral ketone and the nucleophile.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Synthesis cluster_2 Stage 3: Auxiliary Cleavage Prochiral_Ketone 1-Methoxy-2-propanone Chiral_Auxiliary (S)-2-Methoxy-1-propanamine Prochiral_Ketone->Chiral_Auxiliary Biocatalytic Reductive Amination Imine Chiral Imine Intermediate Chiral_Auxiliary->Imine Condensation with Prochiral Ketone (R-CO-R') Chiral_Auxiliary_HCl (S)-2-Methoxy-1-propanamine Hydrochloride Chiral_Auxiliary->Chiral_Auxiliary_HCl HCl Diastereomer Diastereomerically Enriched Amine Imine->Diastereomer Nucleophilic Addition (Nu-) Target_Amine Enantiopure Target Amine (R,R')-CH-NH2 Diastereomer->Target_Amine N-Dealkylation Chiral_Auxiliary_HCl->Imine Liberated Free Amine G cluster_0 Enzyme Active Site cluster_1 Cofactor Regeneration Ketone 1-Methoxy-2-propanone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine (S)-2-Methoxy-1-propanamine Imine->Amine Amine Dehydrogenase (AmDH) + NADPH + H+ NADP NADP+ NADPH NADPH NADP->NADPH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone

Figure 2: Biocatalytic synthesis of the chiral auxiliary.
Protocol 1: Biocatalytic Synthesis of (S)-2-Methoxy-1-propanamine

This protocol is adapted from established procedures for the reductive amination of ketones using amine dehydrogenases. [6]

Parameter Value/Description
Enzyme System Amine Dehydrogenase (e.g., MsmeAmDH) and Glucose Dehydrogenase (for cofactor regeneration)
Substrate 1-Methoxy-2-propanone
Amine Source Ammonium formate (2 M, pH 9.0)
Cofactor NADP+ (catalytic amount, e.g., 0.2 mM)
Reducing Agent Glucose (1.1 equivalents)
Temperature 30 °C

| Reaction Time | 24-48 hours |

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution of ammonium formate.

  • Reagent Addition: Add NADP+, glucose, and the glucose dehydrogenase enzyme.

  • Enzyme Addition: Introduce the amine dehydrogenase enzyme to the mixture.

  • Substrate Feed: Add 1-methoxy-2-propanone to the desired concentration (e.g., 150 mM).

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, acidify the mixture with HCl to protonate the amine.

    • Extract with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone.

    • Basify the aqueous layer with NaOH and extract the free amine into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-2-methoxy-1-propanamine.

  • Salt Formation: For long-term storage and ease of handling, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate (S)-2-methoxy-1-propanamine hydrochloride. Collect the solid by filtration.

  • Characterization: Confirm the identity and purity by NMR and MS. Determine the enantiomeric excess (ee) by chiral GC or HPLC.

Stage 2: Diastereoselective Synthesis of α-Substituted Amines

With the enantiopure auxiliary in hand, the next stage involves the creation of the new stereocenter. This is achieved through a diastereoselective nucleophilic addition to a chiral imine formed from the auxiliary and a prochiral ketone.

Principle of Stereochemical Control

The stereochemical outcome of the nucleophilic addition is governed by the facial bias imposed by the chiral auxiliary. The methoxy group is believed to play a crucial role in coordinating with the organometallic reagent, leading to a rigid, chair-like transition state. The nucleophile then preferentially attacks from the less sterically hindered face of the imine.

Protocol 2: Diastereoselective Alkylation of a Chiral Imine

This protocol outlines a general procedure for the diastereoselective addition of an organometallic reagent to an imine derived from (S)-2-methoxy-1-propanamine.

Parameter Value/Description
Chiral Auxiliary (S)-2-Methoxy-1-propanamine
Prochiral Ketone e.g., Acetophenone
Nucleophile e.g., Methylmagnesium bromide (Grignard reagent)
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Temperature -78 °C to 0 °C

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone (1.0 eq.) and (S)-2-methoxy-1-propanamine (1.1 eq.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected, indicating complete imine formation.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used directly in the next step.

  • Diastereoselective Addition:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add the organometallic reagent (e.g., methylmagnesium bromide, 1.5 eq.) dropwise.

    • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched N-(2-methoxy-1-propyl)-substituted amine.

  • Characterization: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or GC/HPLC analysis.

Stage 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the 2-methoxy-1-propyl group to furnish the desired enantiopure primary amine. This N-dealkylation can be achieved under various conditions, with the choice of method depending on the functional groups present in the target molecule.

Protocol 3: Auxiliary Cleavage via Hydrogenolysis

For many substrates, catalytic hydrogenolysis provides a clean and efficient method for cleaving the N-C bond.

Parameter Value/Description
Substrate Diastereomerically enriched N-(2-methoxy-1-propyl)-substituted amine
Catalyst Palladium on carbon (Pd/C, 10 mol%)
Hydrogen Source Hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., ammonium formate)
Solvent Methanol or Ethanol
Temperature Room temperature to 50 °C

Procedure:

  • Reaction Setup: Dissolve the N-alkylated amine in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation:

    • Using H₂ gas: Purge the flask with hydrogen and maintain a positive pressure (e.g., using a balloon) while stirring vigorously.

    • Using transfer hydrogenation: Add ammonium formate (5 eq.) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up and Isolation:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the enantiopure target amine.

  • Characterization: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

The use of this compound as a chiral auxiliary offers a versatile and effective strategy for the asymmetric synthesis of α-substituted chiral amines. The methodology presented in this guide, from the biocatalytic preparation of the auxiliary to its application in diastereoselective synthesis and subsequent cleavage, provides a comprehensive and practical framework for researchers in the pharmaceutical and chemical industries. The modularity of this approach allows for the synthesis of a diverse range of enantiopure amines, which are crucial for the discovery and development of new chemical entities with optimized biological profiles.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 88(4), 338-386.
  • Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.
  • Ghosh, A. K., et al. (2009). Asymmetric Reductive Amination: A Powerful Tool for the Synthesis of Chiral Amines. Synthesis, 2009(12), 1905-1940.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Mutti, F. G., et al. (2015). Engineering of an Amine Dehydrogenase for the Synthesis of Chiral Amines.
  • Petit, Y., et al. (2011). Patent No. WO 2011/076837 A1.
  • Turner, N. J. (2011). Biocatalysis in the Synthesis of Chiral Pharmaceutical Intermediates. Current Opinion in Chemical Biology, 15(2), 234-240.
  • Wikipedia. Reductive amination. [Link]

  • Wiley. (2011). Chiral Amine Synthesis: Methods, Developments, and Applications. [Link]

Sources

Application Note & Experimental Protocol: 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-propanamine hydrochloride is a valuable primary amine building block utilized in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its structure, featuring a chiral center and a methoxy group, makes it a versatile intermediate for creating complex molecules with specific stereochemistry, which is often critical for biological activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound in a common synthetic transformation: N-acylation for the formation of amide bonds. The protocols herein are designed to be self-validating, incorporating explanations for key experimental choices and methods for product purification and verification.

Compound Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
IUPAC Name 1-methoxypropan-2-amine;hydrochloride[2]
CAS Number 70807-90-8[3]
Molecular Formula C₄H₁₂ClNO[2]
Molecular Weight 125.60 g/mol [2][4]
Appearance White Powder[3]
Purity Typically ≥95%[3]
Storage Conditions Store at room temperature in a dry, well-ventilated place.[3][5]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Dispose of contents and container in accordance with local, regional, and national regulations.[5][7]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Core Application: Protocol for N-Acylation

This protocol details a general procedure for the synthesis of an N-acyl derivative (an amide) from this compound and a generic acyl chloride (e.g., benzoyl chloride). This reaction is fundamental in drug discovery for linking molecular fragments.

Causality and Scientific Logic

The starting material is the hydrochloride salt of the amine. The protonated amine is not nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (TEA), must be added to neutralize the hydrochloride salt and liberate the free, nucleophilic primary amine in situ.[8] The free amine then attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction to form the stable amide bond. The reaction is typically performed at a low temperature initially to control the exothermic reaction between the amine and the acyl chloride.

Experimental Protocol: Synthesis of N-(2-methoxy-1-propyl)benzamide

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Addition funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. Stir for 15-20 minutes at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) may be observed.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise via syringe or an addition funnel over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add water to quench any remaining acyl chloride.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic components.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

ParameterRecommended Value/Condition
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.05 : 2.2
Initial Reaction Temp. 0 °C
Reaction Time 2-4 hours (monitor by TLC)
Solvent Anhydrous Dichloromethane (DCM)
Purification Method Flash Column Chromatography

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the N-acylation protocol, providing a clear visual guide from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Amine HCl in DCM) add_base 2. Add Base (TEA) at 0°C prep_reagents->add_base acylation 3. Add Acyl Chloride at 0°C add_base->acylation stir_rt 4. Stir at Room Temp (Monitor by TLC) acylation->stir_rt quench 5. Quench with Water stir_rt->quench workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) quench->workup dry_conc 7. Dry & Concentrate workup->dry_conc chromatography 8. Column Chromatography dry_conc->chromatography characterization 9. Characterize Product (NMR, MS) chromatography->characterization

Caption: Workflow for the N-acylation of this compound.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No Reaction Insufficient base added; amine hydrochloride was not neutralized.Ensure 2.2 equivalents of triethylamine are used. Use a freshly opened bottle of TEA.
Inactive acyl chloride (hydrolyzed).Use freshly distilled or a newly purchased bottle of the acyl chloride.
Low Yield Incomplete reaction.Increase reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C) after initial stirring at RT.
Product loss during aqueous work-up.Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM to recover any dissolved product.
Impure Product Incomplete removal of triethylamine or its salt.Ensure the 1 M HCl wash is performed thoroughly.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography based on TLC analysis to achieve better separation.

Conclusion

This compound is a functionalized primary amine that serves as a reliable building block for introducing the 1-methoxypropan-2-yl moiety into target molecules. The N-acylation protocol described provides a robust and reproducible method for amide bond formation, a cornerstone reaction in medicinal chemistry. By understanding the principles of amine salt neutralization and following the detailed handling and purification procedures, researchers can effectively utilize this reagent in their synthetic campaigns.

References

  • AK Scientific, Inc. (n.d.). N-(2-Methoxybenzyl)-2-propanamine hydrochloride Safety Data Sheet.
  • AChemBlock. (n.d.). This compound 95%.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-(+)-1-Methoxy-2-propylamine.
  • BenchChem. (n.d.). N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methoxylamine Hydrochloride solution.
  • Adress Chemical. (n.d.). 2-Methoxy-1-Propanol MSDS/SDS.
  • Zhang, L., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports. Available at: [Link]

  • Deepak Nitrite Ltd. (2023). Safety Data Sheet Methoxylamine Hydrochloride solution.
  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Echemi. (n.d.). 2-Methoxy-1-propanol SDS, 1589-47-5 Safety Data Sheets.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Methoxy-1-propanol in the Synthesis of Active Pharmaceutical Ingredients.
  • National Center for Biotechnology Information. (n.d.). Methoxyisopropylamine. PubChem Compound Summary. Retrieved from [Link]

  • Echemi. (n.d.). 2-Methoxy-1-propanol.
  • Celgene Corporation. (2000). US Patent 6133018A: Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. Google Patents.
  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties.
  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-Methoxypropan-2-amine hydrochloride. PubChem Compound Summary. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

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Application Notes & Protocols: Asymmetric α-Alkylation of Carbonyl Compounds via Chiral Hydrazone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and the total synthesis of natural products.[1][2] Among the most powerful strategies for creating carbon-carbon bonds asymmetrically is the α-alkylation of carbonyl compounds. This guide provides an in-depth exploration of the chiral hydrazone methodology, a robust strategy that leverages a temporary chiral auxiliary to achieve high levels of stereocontrol. While the principles described are applicable to various chiral amines, including acyclic variants like 2-Methoxy-1-propanamine, this document will focus on the highly successful and well-documented pyrrolidine-based auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), pioneered by E. J. Corey and Dieter Enders.[1] We will delve into the mechanistic underpinnings of stereoselectivity, provide detailed, field-proven protocols, and discuss critical parameters for success.

Part 1: The Principle of Asymmetric Alkylation via Chiral Hydrazones

The asymmetric alkylation of ketones and aldehydes using chiral hydrazone auxiliaries like SAMP and RAMP is a classic example of a chiral auxiliary-mediated synthesis.[3][4] The overall process can be logically segmented into three primary stages: the formation of the chiral hydrazone, the diastereoselective C-C bond formation, and the subsequent removal of the auxiliary to reveal the enantiomerically enriched product. This method effectively transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon via an "umpolung" strategy, facilitated by the hydrazone intermediate.[1][5]

The Causality of Stereocontrol

The remarkable efficiency and predictability of this method hinge on the formation of a rigid, chelated azaenolate intermediate after deprotonation. The generally accepted mechanism, supported by crystallographic, spectroscopic, and computational evidence, provides a clear rationale for the observed stereoselectivity.[6]

  • Hydrazone Formation: A ketone or aldehyde is condensed with the chiral auxiliary (e.g., SAMP) to form the corresponding chiral hydrazone.

  • Azaenolate Formation: The hydrazone is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA) or t-butyllithium (t-BuLi), at low temperatures. This selectively removes a proton from the α-carbon of the original carbonyl moiety.

  • Chelation and Facial Shielding: The resulting lithium azaenolate adopts a rigid, five-membered ring chelate structure. The lithium cation coordinates to both the nitrogen of the azaenolate and the oxygen atom of the methoxymethyl side arm. This locks the conformation and forces the bulky pyrrolidine ring to effectively shield one face (the syn-face relative to the methoxymethyl group) of the nucleophilic double bond.

  • Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) is then introduced. Due to the steric blockade, it can only approach from the less hindered, exposed face (anti-face), leading to the formation of a new C-C bond with a high degree of diastereoselectivity.[6]

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically through ozonolysis or oxidative hydrolysis, to regenerate the carbonyl group, now as a chiral, α-alkylated ketone or aldehyde.[1]

The choice of the (S)- or (R)-enantiomer of the auxiliary (SAMP or RAMP) dictates which enantiomer of the final product is obtained, making this a highly versatile and predictable synthetic tool.

Visualizing the Workflow and Mechanism

G cluster_workflow Overall Synthetic Workflow A Prochiral Ketone + Chiral Auxiliary (SAMP) B Chiral Hydrazone Formation A->B C Diastereoselective α-Alkylation B->C D Auxiliary Cleavage (e.g., Ozonolysis) C->D E Enantioenriched α-Alkylated Ketone D->E

Caption: High-level workflow for SAMP-mediated asymmetric alkylation.

Caption: Stereocontrol via a rigid, chelated lithium azaenolate intermediate.

Part 2: Experimental Protocols

The following protocols are generalized procedures adapted from established literature and should be performed by trained chemists under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Formation of the SAMP Hydrazone

This procedure describes the condensation of a ketone with SAMP to form the chiral hydrazone.

ReagentMolar Eq.Notes
Ketone1.0Must be free of water.
(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)1.0 - 1.2Use high-purity auxiliary.
p-Toluenesulfonic acid (p-TSA)0.01 (catalytic)Optional, but can accelerate the reaction.
Cyclohexane or Benzene-Solvent. Use a Dean-Stark apparatus to remove water.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the ketone (1.0 eq) and the solvent (e.g., cyclohexane).

  • Add SAMP (1.0-1.2 eq) to the solution. Add a catalytic amount of p-TSA if desired.

  • Heat the mixture to reflux and monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude hydrazone is often of sufficient purity for the next step but can be purified by vacuum distillation or flash chromatography if necessary.[7]

Protocol 2: Asymmetric α-Alkylation of the Chiral Hydrazone

This is the critical stereocenter-forming step. Strict anhydrous and anaerobic conditions at low temperatures are essential for high selectivity.

ReagentMolar Eq.Notes
Chiral Hydrazone1.0From Protocol 1, ensure it is anhydrous.
Anhydrous Tetrahydrofuran (THF)-Solvent.
t-Butyllithium (t-BuLi) or LDA1.5Strong, non-nucleophilic base.
Alkyl Halide (R-X)1.0 - 2.0Electrophile (e.g., Iodomethane, Benzyl bromide).

Step-by-Step Methodology:

  • Dissolve the chiral hydrazone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.5 eq, typically 1.6 M in pentane) dropwise via syringe. The solution often turns a deep yellow or orange color, indicating the formation of the azaenolate.

  • Stir the mixture at -78 °C for 2-4 hours to ensure complete deprotonation.

  • Cool the solution further to -100 °C (liquid nitrogen/ether bath).

  • Slowly add the electrophile (1.0-2.0 eq) via syringe.

  • Stir the reaction at -100 °C for 30 minutes, then allow it to stir at -78 °C for an additional 2-4 hours.[7]

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Protocol 3: Oxidative Cleavage to Yield the Chiral Ketone

While ozonolysis is a classic method, modern oxidative cleavage methods can be milder and avoid epimerization of the newly formed stereocenter.[7]

ReagentMolar Eq.Notes
Alkylated Hydrazone1.0From Protocol 2.
Selenium Dioxide (SeO₂)0.8Oxidant.
Hydrogen Peroxide (H₂O₂)2.2Co-oxidant (30% aqueous solution).
Methanol (MeOH)-Solvent.
pH 7 Phosphate Buffer-Maintains neutral conditions to prevent side reactions.

Step-by-Step Methodology:

  • Dissolve the alkylated hydrazone (1.0 eq) and SeO₂ (0.8 eq) in methanol at room temperature.

  • Add the pH 7 phosphate buffer, followed by the 30% H₂O₂ solution (2.2 eq).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, add a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extract the aqueous layer with pentane or diethyl ether (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).

  • Purify the resulting chiral ketone by flash chromatography to obtain the final product.[7]

Part 3: Data & Expected Outcomes

The SAMP/RAMP hydrazone alkylation methodology is known for its high yields and excellent enantioselectivities across a range of substrates.

Starting KetoneElectrophile (R-X)Yield (%)Enantiomeric Excess (ee %)
3-PentanoneIodomethane~63% (over 2 steps)>92%
PropiophenoneBenzyl BromideHigh>95%
CyclohexanoneIodoethaneHigh>96%
AcetoneBenzyl BromideHigh>95%
(Data presented are typical values reported in the literature for this class of reaction)[1][8]

Part 4: References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses, 65, 173. URL: [Link]

  • Moses, J. E., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access, 2008, 3395-3398. URL: [Link]

  • Deng, L., et al. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. NIH Public Access, 13, 654-658. URL: [Link]

  • Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Gajda, T., et al. (2020). Vinylogous hydrazone strategy for the organocatalytic alkylation of heteroaromatic derivatives. ChemRxiv. URL: [Link]

  • Kollár, L., & Kégl, T. (2017). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. NIH Public Access, 19(11), 1253-1263. URL: [Link]

  • Magee, S. (2023). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. University College Cork. URL: [Link]

  • Houk, K. N., & Beno, B. R. (2000). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. NIH Public Access, 122(45), 11205-11211. URL: [Link]

  • Zhang, X., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. URL: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Notes and Protocols for the Use of 2-Methoxy-1-propanamine Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Often, only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even elicit adverse effects. This document provides a comprehensive guide to the principles and application of 2-Methoxy-1-propanamine hydrochloride as a resolving agent, with a particular focus on the resolution of racemic carboxylic acids, such as the non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". Detailed protocols, mechanistic insights, and troubleshooting guidance are provided to enable researchers to effectively utilize this versatile resolving agent.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of the human body, such as enzymes and receptors. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.[1]

One of the most robust and scalable methods for achieving chiral separation is through the formation of diastereomeric salts.[2] This technique involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3]

2-Methoxy-1-propanamine, a chiral primary amine, serves as an effective resolving agent for racemic acids due to its ability to form these separable diastereomeric salts.[3] This guide will focus on the practical application of its hydrochloride salt for this purpose.

This compound: Properties and Advantages

This compound is the salt form of the chiral amine, often used for its stability and ease of handling. The free amine can be readily generated in situ or prior to the resolution process.

PropertyValueReference
IUPAC Name 2-methoxypropan-1-amine hydrochloride[4]
CAS Number 70807-90-8[4]
Molecular Formula C4H12ClNO[4]
Molecular Weight 125.6 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and lower alcohols

The structural features of 2-methoxy-1-propanamine contribute to its efficacy as a resolving agent. The primary amine group provides a basic center for salt formation with carboxylic acids, while the methoxy group and the chiral center influence the crystal packing of the resulting diastereomeric salts, which is crucial for achieving differential solubility.[6]

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[3] The process can be visualized as follows:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation by Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Mixture of Diastereomeric Salts ((R-Acid)-(S-Amine) + (S-Acid)-(S-Amine)) racemic_acid->salt_formation Reaction in a suitable solvent resolving_agent Chiral Resolving Agent (S)-2-Methoxy-1-propanamine resolving_agent->salt_formation salt_mixture Diastereomeric Salt Mixture in Solution crystallization Cooling / Solvent Evaporation salt_mixture->crystallization less_soluble_salt Crystals of Less Soluble Diastereomer ((R-Acid)-(S-Amine)) crystallization->less_soluble_salt more_soluble_salt Mother Liquor Enriched in More Soluble Diastereomer ((S-Acid)-(S-Amine)) crystallization->more_soluble_salt less_soluble_salt_isolated Isolated Less Soluble Salt more_soluble_salt_solution Enriched Mother Liquor acidification1 Acidification (e.g., HCl) less_soluble_salt_isolated->acidification1 enantiomer1 Enantiomerically Pure R-Acid acidification1->enantiomer1 recovered_agent1 Recovered Resolving Agent (S)-Amine·HCl acidification1->recovered_agent1 acidification2 Acidification (e.g., HCl) more_soluble_salt_solution->acidification2 enantiomer2 Enantiomerically Enriched S-Acid acidification2->enantiomer2 recovered_agent2 Recovered Resolving Agent (S)-Amine·HCl acidification2->recovered_agent2

Figure 1: General workflow for chiral resolution.

Detailed Experimental Protocol: Resolution of a Racemic Profen

This protocol provides a generalized yet detailed procedure for the resolution of a racemic profen (e.g., ibuprofen, naproxen) using (S)-2-Methoxy-1-propanamine hydrochloride. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials and Reagents
  • Racemic profen (e.g., (±)-Ibuprofen)

  • (S)-2-Methoxy-1-propanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane)

  • Deionized water

Step-by-Step Procedure

Part A: Liberation of the Free Amine Resolving Agent

  • Dissolution: Dissolve a known quantity of (S)-2-Methoxy-1-propanamine hydrochloride in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a concentrated NaOH solution with stirring until the pH is greater than 12. This converts the hydrochloride salt to the free amine.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the free (S)-2-Methoxy-1-propanamine. Caution: The free amine is volatile.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Racemic Acid: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic profen (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.

  • Addition of Resolving Agent: In a separate container, dissolve the liberated (S)-2-Methoxy-1-propanamine (0.5-1.0 equivalents) in a small amount of the same solvent.[3] The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric purity of the crystallized salt.[3]

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring. The formation of the diastereomeric salts may result in an immediate precipitate, or the solution may remain clear.

  • Fractional Crystallization:

    • If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

Part C: Isolation and Purification of the Diastereomeric Salt

  • Filtration: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

  • Analysis (Optional): The diastereomeric purity can be assessed at this stage by techniques such as NMR spectroscopy or by liberating the acid from a small sample and analyzing its enantiomeric excess.

Part D: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Acidification: Acidify the aqueous suspension by the dropwise addition of a dilute strong acid (e.g., 2M HCl) with vigorous stirring until the pH is approximately 1-2.[3] This will protonate the carboxylate anion, causing the enantiomerically enriched carboxylic acid to precipitate.

  • Extraction: Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Work-up: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched profen.

Part E: Recovery of the Resolving Agent

  • Basification of Aqueous Layer: The acidic aqueous layer from Part D contains the hydrochloride salt of (S)-2-Methoxy-1-propanamine.[3] To recover the free amine, carefully basify the aqueous solution with a strong base (e.g., NaOH) to a pH greater than 12.[3]

  • Extraction and Purification: Extract the liberated free amine with an organic solvent, dry the organic layer, and remove the solvent as described in Part A. The recovered resolving agent can often be reused in subsequent resolutions.[3]

Analysis of Enantiomeric Excess

The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the final product. Several analytical techniques can be employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining ee. It involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[6]

  • Chiral Gas Chromatography (GC): For volatile compounds, or after derivatization to increase volatility, chiral GC can be an effective analytical tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct signals in the NMR spectrum, and the integration of these signals can be used to determine the ee.

Troubleshooting and Optimization

The success of a diastereomeric salt resolution is highly dependent on the crystallization process.

ProblemPossible CauseSuggested Solution
No crystallization - Solution is too dilute.- Inappropriate solvent.- Cooling is too rapid.- Concentrate the solution.- Perform a solvent screen to find a solvent with optimal solubility characteristics.- Allow for slow cooling. Induce crystallization by scratching or seeding.
Low yield of crystals - The desired diastereomeric salt is too soluble in the chosen solvent.- Insufficient cooling.- Change to a solvent in which the desired salt is less soluble.- Cool the solution to a lower temperature for a longer period.
Low enantiomeric excess - Co-crystallization of both diastereomers.- Inefficient separation of crystals from the mother liquor.- Recrystallize the diastereomeric salt.- Optimize the solvent system and cooling rate.- Ensure efficient washing of the filtered crystals with cold solvent.
Oiling out instead of crystallization - The melting point of the diastereomeric salt is below the crystallization temperature.- Solution is too concentrated.- Dilute the solution.- Use a different solvent or a solvent mixture.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The use of this compound as a resolving agent offers a practical and efficient method for the separation of racemic carboxylic acids. The principles of diastereomeric salt formation and fractional crystallization, when coupled with careful optimization of experimental parameters, can provide access to enantiomerically pure compounds that are essential for the pharmaceutical and fine chemical industries. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers and scientists working in the field of chiral chemistry.

References

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm. Available at: [Link]

  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. Available at: [Link]

  • Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. PubMed. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Available at: [Link]

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. ACS Publications. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link]

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica. Available at: [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Available at: [Link]

  • 2-Propanamine, 1-methoxy-, (2S)-. PubChem. Available at: [Link]

  • resolution-08. chemconnections.org. Available at: [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. aiche.org. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. Available at: [Link]

  • US5621140A - Resolution of ibuprofen. Google Patents.
  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Figshare. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link]

Sources

A Practical Guide to the N-Alkylation of 2-Methoxy-1-propanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: 2-Methoxy-1-propanamine and its N-substituted derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and advanced materials.[1] This primary amine is most commonly supplied as a stable, non-volatile hydrochloride salt, which presents a practical challenge for its direct use in reactions requiring a nucleophilic amine.[2] This application note provides a comprehensive, field-proven protocol for the efficient N-alkylation of 2-Methoxy-1-propanamine hydrochloride. We will focus on the reductive amination pathway, a robust and highly selective method that circumvents the common pitfalls of over-alkylation associated with direct alkylation techniques.[3][4] This guide explains the underlying chemical principles, offers a detailed step-by-step experimental workflow, and includes a troubleshooting section to ensure successful implementation by researchers in drug development and synthetic chemistry.

Core Principles & Mechanistic Rationale

The direct N-alkylation of primary amines with alkyl halides is often an inefficient strategy, frequently leading to a difficult-to-separate mixture of secondary, tertiary, and even quaternary ammonium salts.[3][5] Reductive amination offers a superior and more controlled alternative for synthesizing secondary and tertiary amines.[4][6]

The overall transformation consists of two key mechanistic steps that are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[6]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion as it is formed. This reduction is significantly faster than the reduction of the starting carbonyl compound, thus preventing unwanted side reactions.

A critical consideration for this topic is the nature of the starting material, This compound . The amine exists in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). To initiate the reaction, the free amine (R-NH₂) must be liberated in-situ. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight excess.[2] The base neutralizes the hydrochloride, making the amine available to react with the carbonyl compound.

For the reduction step, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. It is milder and more selective than sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[4]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the reductive amination protocol, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Starting Materials: 1. 2-Methoxy-1-propanamine HCl 2. Carbonyl Compound 3. Base (TEA) 4. Reducing Agent (NaBH(OAc)3) setup Assemble Flame-Dried Glassware Under Inert Atmosphere (N2) dissolve Dissolve Amine HCl, Carbonyl, & Base in Anhydrous Solvent (DCM) setup->dissolve add_reductant Add NaBH(OAc)3 Portion-wise at 0 °C to Control Exotherm dissolve->add_reductant Cool stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir Warm quench Quench Reaction with Saturated NaHCO3 (aq) stir->quench extract Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extract dry_conc Dry Organic Layer (Na2SO4) & Concentrate in Vacuo extract->dry_conc purify Purify Crude Product (e.g., Column Chromatography) dry_conc->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-2-methoxy-1-propanamine as a representative example.

3.1 Materials & Reagents

  • This compound (FW: 125.60 g/mol )

  • Benzaldehyde (FW: 106.12 g/mol )

  • Triethylamine (TEA) (FW: 101.19 g/mol , d=0.726 g/mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (FW: 211.94 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

3.2 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzaldehyde is a combustible liquid and an irritant.

  • Sodium triacetoxyborohydride reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • DCM is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.

3.3 Reaction Setup & Procedure

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.02 g, 40.0 mmol, 1.0 equiv).

  • Add anhydrous DCM (100 mL) to the flask. The salt will not fully dissolve, resulting in a slurry.

  • Add benzaldehyde (4.25 g, 4.07 mL, 40.0 mmol, 1.0 equiv) followed by triethylamine (4.45 g, 6.12 mL, 44.0 mmol, 1.1 equiv).

  • Stir the resulting mixture at room temperature for 20-30 minutes.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add sodium triacetoxyborohydride (10.17 g, 48.0 mmol, 1.2 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

3.4 Workup & Purification

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Self-Validation: Vigorous gas evolution (H₂) will be observed. Add the solution slowly until bubbling ceases.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-methoxy-1-propanamine.

Data Summary

The following table provides a general summary of the stoichiometry and expected outcomes for the representative reaction.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / VolumeRole
2-Methoxy-1-propanamine HCl125.6040.01.05.02 gStarting Amine
Benzaldehyde106.1240.01.04.07 mLAlkylating Agent
Triethylamine101.1944.01.16.12 mLBase
NaBH(OAc)₃211.9448.01.210.17 gReducing Agent
Expected Yield ---75-90%-

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient base to free the amine. 2. Deactivated reducing agent (hydrolyzed). 3. Sterically hindered carbonyl compound.1. Ensure at least 1.1 equivalents of base are used. 2. Use fresh, high-quality NaBH(OAc)₃ from a sealed container. 3. Increase reaction time, warm slightly (to 40 °C), or use a more reactive reducing agent like NaBH₃CN (with appropriate safety measures).
Formation of Side Products 1. Reduction of the starting aldehyde. 2. Impurities in starting materials.1. Ensure slow, controlled addition of the reducing agent at low temperature. 2. Use purified reagents. Benzaldehyde can oxidize to benzoic acid on storage.
Difficult Workup Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • Bauer, J., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • Li, G., et al. (2021). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]

  • Lumen Learning. Preparation of Amines. Organic Chemistry II. [Link]

  • OpenStax. Synthesis of Amines. Organic Chemistry. [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

  • Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. [Link]

  • RSC Publishing. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]

  • ResearchGate. Synthesis of Amines and Ammonium Salts. [Link]

  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Methoxy-1-propanamine Hydrochloride in Chiral Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Chiral Heterocycles in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive natural products.[1] Their rigid frameworks provide precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets. When a stereocenter is introduced into these scaffolds, it often dictates the molecule's efficacy and safety profile. Consequently, the development of efficient methods for synthesizing enantiomerically pure heterocycles is a cornerstone of medicinal chemistry.[2]

Chiral amines are indispensable building blocks in this endeavor, serving as versatile synthons that introduce chirality with high fidelity.[3] Among these, 2-Methoxy-1-propanamine stands out as a valuable C3 chiral synthon. Its structure incorporates a primary amine, a nucleophilic handle ideal for cyclization reactions, and a stereocenter at the C2 position bearing a methoxy group. The hydrochloride salt form ensures stability and ease of handling. This guide provides an in-depth exploration of the strategic application of 2-Methoxy-1-propanamine hydrochloride in the synthesis of chiral piperidine derivatives, a privileged scaffold in drug design.[4]

Part 1: Foundational Principles - The "Why" of 2-Methoxy-1-propanamine

The selection of a chiral building block is a critical decision in a synthetic campaign. 2-Methoxy-1-propanamine offers a unique combination of features that justify its use:

  • Inherent Chirality : The pre-defined stereocenter at C2 directly translates into the stereochemistry of the final heterocyclic product, circumventing the need for complex asymmetric catalysis or chiral resolution steps.

  • Nucleophilic Handle : The primary amine (–NH₂) is a potent nucleophile, poised to participate in a wide range of C-N bond-forming reactions, including condensations with carbonyl compounds to form imines—key intermediates in many cyclization strategies.[5]

  • Structural Influence of the Methoxy Group : The C2-methoxy group (–OCH₃) is not merely a spectator. It imparts specific physicochemical properties, can influence the conformational preference of the resulting heterocycle through steric or electronic effects, and may serve as a metabolic blocking group in a drug candidate.

  • Stability and Handling : As a hydrochloride salt, the amine is non-volatile, crystalline, and significantly less prone to oxidation or side reactions compared to the free base, ensuring a longer shelf-life and more reproducible reaction stoichiometry.

Caption: Key structural features of this compound.

Part 2: Application in Heterocycle Synthesis - Diastereoselective Synthesis of a Chiral Piperidinone

While direct literature examples detailing the use of 2-Methoxy-1-propanamine in specific named reactions like the Pictet-Spengler are not abundant, its fundamental reactivity as a chiral primary amine makes it an ideal substrate for constructing nitrogen heterocycles via condensation with dicarbonyl compounds. A highly relevant and illustrative application is its reaction with a β-ketoester, such as ethyl acetoacetate, to form a chiral dihydropyridinone. This protocol is adapted from established methodologies for β-enaminone formation and subsequent cyclization.

Experimental Protocol: Synthesis of (S)-4-methyl-6-(1-methoxyethyl)-3,6-dihydropyridin-2(1H)-one

This protocol outlines a representative procedure for the diastereoselective synthesis of a substituted piperidinone derivative.

Core Reaction: (S)-2-Methoxy-1-propanamine hydrochloride + Ethyl Acetoacetate → Chiral Dihydropyridinone

Materials:

  • (S)-2-Methoxy-1-propanamine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1 eq)

  • Toluene or Xylene (Anhydrous)

  • Dean-Stark apparatus

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Free-Basing the Amine (In Situ):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser connected to a Dean-Stark trap, add (S)-2-Methoxy-1-propanamine hydrochloride.

    • Add anhydrous toluene (approx. 0.2 M concentration relative to the amine).

    • Add triethylamine or sodium bicarbonate (1.1 eq). Stir the suspension at room temperature for 15-20 minutes.

    • Causality Explanation: The hydrochloride salt is stable but the free amine is required for nucleophilic attack. A non-nucleophilic base like TEA or a mild inorganic base like NaHCO₃ is used to neutralize the HCl in situ, forming a salt byproduct (triethylammonium chloride or NaCl) that is typically inert or can be removed during workup.

  • Condensation and Imine/Enamine Formation:

    • Add ethyl acetoacetate (1.1 eq) to the flask.

    • Heat the reaction mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-8 hours).

    • Causality Explanation: The initial reaction is a condensation between the primary amine and the more reactive ketone carbonyl of the β-ketoester to form an enamine intermediate. Heating under Dean-Stark conditions drives the equilibrium towards the product by removing the water byproduct, in accordance with Le Châtelier's principle.

  • Intramolecular Cyclization:

    • Continue heating at reflux. The enamine intermediate will undergo intramolecular cyclization via attack of the enamine nitrogen onto the ester carbonyl.

    • This step may require extended heating (8-24 hours) after the initial condensation is complete.

    • Causality Explanation: This is an intramolecular aminolysis (or acylation) step. The nucleophilic nitrogen of the enamine attacks the electrophilic ester carbonyl, displacing ethanol and forming the six-membered piperidinone ring. The high temperature provides the necessary activation energy for this cyclization.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the desired dihydropyridinone product.

    • Causality Explanation: The aqueous wash removes water-soluble impurities and any remaining base. Drying removes residual water before concentration. Chromatography separates the target compound from unreacted starting materials and side products based on polarity.

Caption: Experimental workflow for chiral piperidinone synthesis.

Part 3: Mechanistic Insights and Stereochemical Control

The overall transformation proceeds through two key stages. The stereocenter from 2-Methoxy-1-propanamine directs the facial selectivity of subsequent transformations, leading to a diastereomerically enriched product.

Mechanism Amine R*-NH₂ (Free Base) Enamine Enamine Intermediate (Major Regioisomer) Amine->Enamine Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclized Tetrahedral Intermediate Enamine->Cyclized Intramolecular Acylation note1 R* = (S)-1-methoxyethyl Product Chiral Dihydropyridinone + Ethanol Cyclized->Product Elimination of EtOH

Caption: Simplified reaction mechanism for dihydropyridinone formation.

Part 4: Data Presentation and Validation

Successful synthesis must be confirmed through rigorous analytical characterization. The primary goal is to confirm the structure and assess the diastereomeric purity of the product.

Table 1: Expected Analytical Data for the Synthesized Chiral Piperidinone

Analysis TechniqueExpected ResultRationale for Validation
¹H NMR - Appearance of a vinyl proton singlet (~4.5-5.0 ppm).- Disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).- Characteristic signals for the 1-methoxyethyl side chain.Confirms the core structure, the formation of the double bond, and the loss of the ethoxy group from the starting ester.
¹³C NMR - Appearance of two carbonyl signals (one amide, one from the original ketone).- Signals corresponding to the vinyl carbons.- Appropriate number of signals for the chiral side chain.Confirms the presence of all carbon atoms in the proposed structure and their chemical environment.
Mass Spectrometry - A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the product (C₉H₁₅NO₂).Confirms the molecular weight of the final product, validating that the desired condensation and cyclization have occurred.
Chiral HPLC/SFC - A single major peak, or two well-resolved peaks corresponding to the diastereomers. The ratio of the peak areas gives the diastereomeric ratio (d.r.).This is the gold standard for quantifying the stereochemical purity of the product, confirming the effectiveness of the chiral amine in directing the reaction.
Infrared (IR) Spec. - A strong C=O stretch for the amide (~1650-1680 cm⁻¹).- An N-H stretch (~3200 cm⁻¹).- A C=C stretch for the enone system (~1620 cm⁻¹).Provides functional group information, confirming the presence of the key amide and enone moieties in the heterocyclic ring.

Conclusion

This compound is a potent and strategic building block for the asymmetric synthesis of nitrogen-containing heterocycles. Its inherent chirality, coupled with the reactivity of its primary amine, provides a direct and efficient route to enantiomerically enriched scaffolds like the piperidinone demonstrated here. By understanding the causality behind the reaction steps—from in situ free-basing to thermally-driven cyclization—researchers can leverage this and similar chiral amines to construct complex molecular architectures. The protocols and principles outlined in this guide serve as a foundational template for developing novel synthetic routes, accelerating the discovery and development of next-generation therapeutics.

References

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. Pictet–Spengler reaction. Grokipedia. [Link]

  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Kobayashi, S., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-23. [Link]

  • D'Agostino, M., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 24(17), 3144. [Link]

  • Sipos, G., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(3), 699. [Link]

  • David, O., et al. (2004). Novel Routes to Chiral 2Alkoxy5-/6-methoxycarbonylmethylidenepyrrolidines/-piperidines. ResearchGate. [Link]

  • O'Donnell, C. J. (2011). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 44(7), 556-568. [Link]

  • Della-Felice, F., et al. (2021). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Organic and Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12609719, 2-Methoxypropan-1-amine. [Link]

  • ResearchGate. (2018). Condensation of dicarbonyl compounds with amine. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6439. [Link]

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Application Note & Protocols: Biocatalytic Synthesis of (S)-1-methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (S)-1-methoxy-2-propylamine and the Biocatalytic Advantage

(S)-1-methoxy-2-propylamine is a critical chiral building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Notably, it is a key intermediate for the production of S-metolachlor and dimethenamid-P, two widely used chiral amide herbicides.[2] The stereochemistry of this amine is paramount, as the biological activity of the final products often resides in a single enantiomer.[1] Traditional chemical synthesis routes for such chiral amines can involve harsh reagents, multiple protection/deprotection steps, and often require challenging chiral resolutions of racemic mixtures.[1]

Biocatalysis has emerged as a powerful alternative, offering highly stereoselective and environmentally benign reaction conditions.[1] Enzymes, operating under mild aqueous conditions, can directly convert prochiral substrates into the desired enantiomerically pure amine, thus streamlining the synthetic process and aligning with the principles of green chemistry. This guide provides an in-depth exploration of various biocatalytic strategies for the synthesis of (S)-1-methoxy-2-propylamine, complete with detailed protocols and the scientific rationale behind them.

Biocatalytic Strategies: A Comparative Overview

Several classes of enzymes can be employed for the synthesis of (S)-1-methoxy-2-propylamine. The primary approaches include asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine.

  • Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. For this application, an (S)-selective transaminase facilitates the asymmetric amination of 1-methoxy-2-propanone.[1][3] Isopropylamine is a commonly used and effective amine donor for this transformation.[4][5]

  • Amine Dehydrogenases (AmDHs): AmDHs are NAD(P)H-dependent enzymes that catalyze the reductive amination of a ketone with ammonia.[6][7] This method is highly atom-economical as it uses ammonia directly as the amine source. A cofactor regeneration system is typically required for economic viability.[8]

  • Lipases: These hydrolases can be used for the kinetic resolution of racemic 1-methoxy-2-propylamine.[9][10][11] In an organic solvent, a lipase will selectively acylate one enantiomer (typically the (R)-enantiomer), allowing for the separation of the unreacted (S)-1-methoxy-2-propylamine.

  • Imine Reductases (IREDs): IREDs are NAD(P)H-dependent enzymes that asymmetrically reduce imines, which can be formed in situ from a ketone and an amine.[12][13] This approach offers another route for reductive amination.

The choice of enzyme depends on factors such as substrate availability, desired enantiopurity, and process scalability. Transaminases and Amine Dehydrogenases are generally preferred for asymmetric synthesis to achieve theoretical yields of 100%, while lipase-based kinetic resolution is a robust method, albeit with a maximum theoretical yield of 50% for the desired enantiomer.

Diagram: Biocatalytic Pathways to (S)-1-methoxy-2-propylamine

Biocatalytic_Pathways cluster_asymmetric Asymmetric Synthesis cluster_ta Transaminase (TA) Pathway cluster_amdh Amine Dehydrogenase (AmDH) Pathway cluster_resolution Kinetic Resolution ketone 1-Methoxy-2-propanone ta ω-Transaminase ketone->ta Substrate amdh Amine Dehydrogenase ketone->amdh Substrate s_amine (S)-1-methoxy-2-propylamine ta->s_amine Product ketone_donor Ketone Byproduct (e.g., Acetone) ta->ketone_donor plp PLP (Cofactor) plp->ta amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->ta amdh->s_amine Product nadp NAD(P)+ amdh->nadp h2o H2O amdh->h2o nadph NAD(P)H nadph->amdh nh3 Ammonia (NH3) nh3->amdh racemic_amine Racemic (R/S)-1-methoxy-2-propylamine lipase Lipase (e.g., Candida antarctica Lipase B) racemic_amine->lipase s_amine_res (S)-1-methoxy-2-propylamine (Unreacted) r_amide (R)-Acylated Amine lipase->s_amine_res lipase->r_amide acyl_donor Acyl Donor acyl_donor->lipase

Caption: Overview of major biocatalytic routes for synthesizing (S)-1-methoxy-2-propylamine.

Experimental Protocols

Protocol 1: Transaminase-Catalyzed Asymmetric Synthesis

This protocol is based on the asymmetric amination of 1-methoxy-2-propanone using an (S)-selective ω-transaminase with isopropylamine as the amine donor.[3][4]

Rationale: The equilibrium of the reaction can be shifted towards the product by using a high concentration of the amine donor. Isopropylamine is an excellent choice as it is inexpensive and the resulting acetone byproduct is volatile and can be easily removed.[4][5] Pyridoxal 5'-phosphate (PLP) is a crucial cofactor required for transaminase activity.

Materials and Reagents:

  • (S)-selective ω-Transaminase (e.g., from Bacillus sp.)[3]

  • 1-Methoxy-2-propanone (Substrate)

  • Isopropylamine (Amine Donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Reaction Vessel (temperature-controlled)

  • Analytical Equipment (GC or HPLC with a chiral column)

Step-by-Step Methodology:

  • Enzyme Solution Preparation: Prepare an enzyme solution by suspending the transaminase-containing cells or purified enzyme in a 5 mM sodium phosphate buffer (pH 7.5). Add PLP to a final concentration of 0.2 mM.[4]

  • Reaction Mixture Setup: In a temperature-controlled reactor, prepare the reaction mixture. For example, a final concentration of 1.0 M 1-methoxy-2-propanone and 1.5 M isopropylamine can be used.[4]

  • Reaction Initiation: Add the enzyme solution to the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.5-8.2) with gentle agitation.[4][5]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion of the ketone and the formation of the amine product by GC or HPLC. The enantiomeric excess (ee) of the product should also be determined using a chiral column.

  • Work-up and Isolation: Once the reaction reaches the desired conversion (e.g., >99% ee), the product can be isolated. A common method involves distillation to remove the amines from the mixture, followed by a separate distillation to separate (S)-1-methoxy-2-propylamine from the excess isopropylamine.[4]

Protocol 2: Amine Dehydrogenase-Catalyzed Reductive Amination

This protocol describes the synthesis of (S)-1-methoxy-2-propylamine from 1-methoxy-2-propanone using a native (S)-selective amine dehydrogenase (AmDH).[8][14]

Rationale: This process requires a nicotinamide cofactor (NADP+) and a regeneration system to be cost-effective. A common system uses glucose and glucose dehydrogenase (GDH) to recycle NADPH from NADP+.[8] The reaction is typically performed at a high concentration of an ammonium salt, which serves as both the buffer and the amine source.

Materials and Reagents:

  • (S)-selective Amine Dehydrogenase (e.g., MsmeAmDH)[8]

  • 1-Methoxy-2-propanone (Substrate)

  • Ammonium Formate Buffer (e.g., 2 M, pH 9.0)

  • NADP+ (Cofactor)

  • Glucose (for cofactor regeneration)

  • Glucose Dehydrogenase (GDH)

  • Reaction Vessel (temperature-controlled)

  • Analytical Equipment (UHPLC-UV after derivatization)

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microtube or reaction vessel, prepare the reaction mixture containing 2 M ammonium formate buffer (pH 9.0), 0.2 mM NADP+, 1.1 equivalents of glucose, and 3 U/mL GDH.[8]

  • Substrate Addition: Add 1-methoxy-2-propanone to the desired final concentration (e.g., 50-150 mM).[8]

  • Reaction Initiation: Initiate the reaction by adding the purified AmDH to a final concentration of 0.5 mg/mL.[8]

  • Incubation: Incubate the reaction at 30°C with agitation for 24-48 hours.[8]

  • Monitoring and Analysis: Monitor the conversion by taking samples. The amine product can be derivatized (e.g., with benzoyl chloride) and analyzed by UHPLC-UV to determine conversion and enantiomeric excess.[8]

  • Scale-Up Considerations: For semi-preparative scale, reaction volumes are increased, and conditions are maintained. Product isolation can be challenging due to its high water solubility and volatility, but industrial processes have established feasible methods.[8][15]

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol outlines the resolution of racemic 1-methoxy-2-propylamine using Candida antarctica Lipase B (CaLB), often in its immobilized form (Novozym 435).[9][11]

Rationale: Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The choice of acylating agent and solvent is crucial for achieving high enantioselectivity.

Materials and Reagents:

  • Racemic (±)-1-methoxy-2-propylamine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acylating Agent (e.g., Diisopropyl malonate, Isopropyl 2-ethoxyacetate)[9][16]

  • Anhydrous Organic Solvent (e.g., Toluene, MTBE)

  • Reaction Vessel (with temperature and agitation control)

  • Analytical Equipment (GC or HPLC with a chiral column)

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic (±)-1-methoxy-2-propylamine (e.g., 100 mM) and the acylating agent (e.g., 1 equivalent) in the anhydrous organic solvent.[9][16]

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) with constant shaking (e.g., 200 rpm).[9]

  • Monitoring: Follow the reaction progress by taking samples and analyzing the conversion and the enantiomeric excess of both the remaining amine (ee_s) and the formed amide (ee_p) by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the (S)-amine.

  • Work-up: After reaching the target conversion, filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the (S)-amine and the (R)-amide, which can be separated by standard chemical methods (e.g., extraction or chromatography).

Data Summary: Performance of Biocatalytic Systems

The following table summarizes typical performance metrics for the different biocatalytic approaches discussed.

Biocatalytic MethodEnzyme ExampleSubstrateKey ReagentsConversionProduct eeReference
Transamination (S)-transaminase from Bacillus cells1-Methoxy-2-propanoneIsopropylamine, PLP~60% (in 8h)>99%[4]
Reductive Amination MsmeAmDH1-Methoxy-2-propanoneNH4HCO2, NADP+, GDH88.3% (at 150mM)98.6%[8]
Kinetic Resolution Candida antarctica Lipase B (CaLB)(±)-1-methoxy-2-propylamineDiisopropyl malonate~52%92% (for amide)[9][10]

Workflow and Logic Diagram

This diagram illustrates the general workflow from enzyme selection to final product analysis.

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Purification Phase enzyme_select 1. Enzyme Selection (TA, AmDH, Lipase) reagent_prep 2. Reagent & Buffer Preparation enzyme_select->reagent_prep reaction_setup 3. Reaction Setup (Enzyme, Substrate, Reagents) reagent_prep->reaction_setup incubation 4. Incubation (Controlled T, pH, Agitation) reaction_setup->incubation monitoring 5. In-Process Monitoring (GC/HPLC) incubation->monitoring workup 6. Reaction Work-up & Enzyme Removal monitoring->workup When conversion is optimal purification 7. Product Purification (Distillation/Chromatography) workup->purification analysis 8. Final Product Analysis (Purity, ee%) purification->analysis

Caption: General experimental workflow for biocatalytic amine synthesis.

References

  • ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Periodica Polytechnica. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and... Retrieved from [Link]

  • CHIMIA. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]

  • Google Patents. (n.d.). CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine.
  • ResearchGate. (n.d.). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Amine Dehydrogenase for Synthesis of Chiral Amines. Retrieved from [Link]

  • Almac. (2016). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S) - Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Amine Synthesis | Request PDF. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Methoxy-1-propanamine hydrochloride is a primary amine building block crucial in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The purity and concentration of this raw material directly impact the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control, stability testing, and formulation development.

This application note provides detailed protocols for two distinct, validated analytical methods for the quantification of this compound:

  • A high-specificity, high-sensitivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection following pre-column derivatization.

  • A cost-effective, accurate Potentiometric Titration method for bulk material assay.

The selection of these methods is predicated on providing both a high-throughput, specific method suitable for complex matrices (HPLC) and a fundamental, high-precision method for purity assessment of the neat substance (Titration). All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Overall Analytical Workflow

The logical flow from sample reception to final data reporting is critical for ensuring data integrity and consistency. The following diagram outlines the general workflow applicable to the analytical testing of this compound.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Processing & Reporting Sample Sample Receipt & Login Method Method Selection (HPLC or Titration) Sample->Method Reagent Reagent & Standard Preparation Method->Reagent Instrument Instrument Calibration / System Suitability Reagent->Instrument Analysis Sample Analysis Instrument->Analysis Data Raw Data Processing Analysis->Data Calc Quantification & Calculation Data->Calc Report Final Report & COA Generation Calc->Report

Caption: General workflow for the quantification of 2-Methoxy-1-propanamine HCl.

Primary Method: RP-HPLC with Pre-Column Derivatization

Principle and Rationale

This compound lacks a significant chromophore, making direct UV detection at typical wavelengths (210-400 nm) insensitive and non-specific. To overcome this, a pre-column derivatization strategy is employed using o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a highly fluorescent and UV-active isoindole derivative. This approach drastically enhances sensitivity and selectivity.[6] The resulting derivative is then separated from reagent peaks and potential impurities on a C18 reversed-phase column and quantified using a UV detector.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (4 decimal places).

    • pH meter.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Reagents:

    • This compound Reference Standard (>99% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • o-Phthalaldehyde (OPA).

    • N-acetyl-L-cysteine (NAC).

    • Boric Acid.

    • Sodium Hydroxide (NaOH).

    • Deionized water (18.2 MΩ·cm).

Detailed Experimental Protocol

1. Preparation of Borate Buffer (0.4 M, pH 9.5):

  • Dissolve 2.47 g of Boric Acid in 90 mL of deionized water.

  • Adjust the pH to 9.5 with 5 M NaOH.

  • Dilute to a final volume of 100 mL with deionized water.

2. Preparation of OPA/NAC Derivatization Reagent:

  • Dissolve 50 mg of OPA in 1.25 mL of Methanol.

  • Add 11.25 mL of the 0.4 M Borate Buffer.

  • Add 50 mg of N-acetyl-L-cysteine (NAC) and mix until dissolved.

  • Note: This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with deionized water.

4. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Perform serial dilutions from the Standard Stock Solution using deionized water to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate stock solution weighing.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound to obtain a theoretical final concentration within the calibration range (e.g., 50 µg/mL).

  • Dissolve in deionized water, using sonication if necessary, and dilute to a known volume.

6. Derivatization Procedure (Automated or Manual):

  • In an autosampler vial, mix:

    • 50 µL of Standard, QC, or Sample solution.
    • 200 µL of OPA/NAC Derivatization Reagent.
  • Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Causality: The reaction time is critical for reproducible derivatization. Consistent timing ensures that all samples and standards react to the same extent before analysis.

7. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min (20% B), 2-10 min (20-80% B), 10-12 min (80% B), 12-12.1 min (80-20% B), 12.1-15 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 335 nm
Run Time 15 minutes

8. Data Analysis:

  • Integrate the peak area of the derivatized 2-Methoxy-1-propanamine.

  • Construct a linear calibration curve by plotting peak area versus concentration for the calibration standards.

  • Determine the concentration of the samples using the linear regression equation from the calibration curve.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[5]

ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and resolved from interferencesPass
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate (≤ 2.0%)0.6%, 1.3%
LOD (µg/mL) Signal-to-Noise ≥ 30.3 µg/mL
LOQ (µg/mL) Signal-to-Noise ≥ 101.0 µg/mL
Robustness %RSD ≤ 2.0% for varied parametersPass
HPLC Workflow Visualization

G cluster_prep Preparation cluster_der Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Std Prepare Standards (1-100 µg/mL) Mix Mix 50 µL Sample/Standard with 200 µL Reagent Std->Mix Sample Prepare Sample (~50 µg/mL) Sample->Mix Reagent Prepare OPA/NAC Derivatization Reagent Reagent->Mix React React for 2 min Mix->React Inject Inject 10 µL React->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 335 nm Separate->Detect Cal Generate Calibration Curve (Area vs. Conc.) Detect->Cal Quant Quantify Sample Concentration Cal->Quant G Cal Calibrate pH Electrode Weigh Weigh ~100 mg Sample Cal->Weigh Dissolve Dissolve in 50 mL CO₂-free H₂O Weigh->Dissolve Titrate Titrate with 0.1 M NaOH, Record pH vs. Volume Dissolve->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative Calculate First Derivative (ΔpH / ΔV) Plot->Derivative Endpoint Determine Equivalence Point (V_e) from Derivative Peak Derivative->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Caption: Workflow for potentiometric titration analysis.

Method Comparison

FeatureRP-HPLC with DerivatizationPotentiometric Titration
Principle Chromatographic separation and UV detectionAcid-base neutralization
Specificity Very High (separates analyte from impurities)Moderate (titrates all acidic/basic species)
Sensitivity Very High (LOQ ≈ 1.0 µg/mL)Low (best for % level assay)
Primary Use Impurity profiling, quantification in complex matricesPurity assay of bulk drug substance or raw material
Throughput High (with autosampler)Low to Medium
Cost per Sample Higher (solvents, column, reagents)Lower (minimal reagents)
Validation Extensive (Linearity, Accuracy, Precision, etc.) [1]Focused on Accuracy and Precision

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. Analytical method validation as per ich and usp.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-27.
  • Amrita University. (2013, January 2). Titration Curves of Aminoacids. YouTube.
  • PubChem. 1-Methoxypropan-2-amine hydrochloride. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. This compound.
  • Michael, A. (2019, March 30). AP Chemistry - Ammonia Chloride Titration review. YouTube.
  • Chemistry LibreTexts. (2023, June 13). Titrations.
  • BenchChem. Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride.
  • chemrevise. Titrations.

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-1-propanamine hydrochloride. Due to the analyte's lack of a native chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) is employed to enable sensitive UV detection. The method utilizes a reversed-phase C18 column with gradient elution, offering excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and research applications involving this compound.

Introduction: The Analytical Challenge

This compound (CAS: 70807-90-8, Molecular Formula: C₄H₁₂ClNO) is a primary aliphatic amine used as an intermediate in various chemical and pharmaceutical syntheses.[1][2][3][4] Quantifying small, polar, and non-UV active compounds like this presents a significant analytical challenge for traditional HPLC-UV methods.[5][6][7][8] Direct analysis is hampered by poor retention on reversed-phase columns and the absence of a chromophore for UV detection.[6][8]

To overcome these limitations, this method employs a pre-column derivatization technique.[9] Derivatization chemically modifies the analyte to attach a "tag" that possesses strong UV-absorbing properties.[10] For primary amines, o-phthalaldehyde (OPA), in the presence of a thiol, is a widely used reagent that rapidly forms a highly fluorescent and UV-active isoindole derivative under mild, basic conditions.[10][11][12] This derivatization not only facilitates detection but also increases the hydrophobicity of the analyte, thereby improving its retention and separation on a reversed-phase column.[6][10]

This document provides a comprehensive, step-by-step protocol for the analysis, followed by a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[13][14]

Scientific Principles & Method Rationale

The core of this analytical method is the conversion of the non-detectable 2-Methoxy-1-propanamine into a readily quantifiable derivative.

2.1. Derivatization Chemistry

The reaction involves the nucleophilic attack of the primary amine on o-phthalaldehyde, which then reacts with a thiol (in this case, 3-mercaptopropionic acid) to form a stable 1-alkyl-2-thioalkyl-substituted isoindole. This reaction is conducted in a borate buffer to maintain the basic pH required for the amine to be in its reactive, non-protonated state.

2.2. Chromatographic Separation

The resulting OPA-derivatized analyte is significantly less polar than the original hydrochloride salt. This increased hydrophobicity allows for strong interaction with the non-polar stationary phase of a C18 column. A gradient elution, starting with a higher aqueous mobile phase content and gradually increasing the organic solvent percentage, is used to ensure the separation of the derivatized analyte from reagent peaks and potential impurities, followed by its timely elution with good peak symmetry. The acidic modifier (formic acid) in the mobile phase helps to control the silanol activity of the stationary phase and ensure consistent chromatography.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Reagents:

    • o-Phthalaldehyde (OPA), HPLC grade[9]

    • 3-Mercaptopropionic acid (3-MPA), ≥99%[9]

    • Boric Acid, ACS grade

    • Sodium Hydroxide, for pH adjustment

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Formic Acid, LC-MS grade

    • Deionized Water, 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

Table 1: HPLC Method Parameters

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Elution 0-8 min: 35% B to 80% B8-12 min: 80% B12-14 min: 80% B to 85% B14-16 min: 85% B to 90% B16-20 min: 35% B (Re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 340 nm
Injection Volume 20 µL

Rationale: The selected C18 column provides excellent resolving power for hydrophobic derivatives. The gradient elution ensures separation from early-eluting polar components (like excess reagent) and provides a sharp peak for the analyte. A column temperature of 40°C reduces mobile phase viscosity and can improve peak shape and reproducibility. The detection wavelength of 340 nm is chosen based on the characteristic absorbance of OPA-amine derivatives.[12]

Preparation of Solutions

Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

OPA Derivatization Reagent:

  • Dissolve 50 mg of OPA in 1 mL of methanol.

  • In a 50 mL volumetric flask, combine 1 mL of the OPA/methanol solution, 200 µL of 3-mercaptopropionic acid, and dilute to the mark with the 0.4 M Borate Buffer (pH 10.4).

  • Mix well. This reagent should be prepared fresh daily and protected from light.[9][12]

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with deionized water.

Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of deionized water to achieve a nominal concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.

Derivatization and Analysis Protocol

The following workflow outlines the key steps from sample preparation to data analysis.

G cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis P1 Prepare Borate Buffer (pH 10.4) P2 Prepare OPA Reagent (Fresh Daily) P3 Prepare Standard & Sample Stock Solutions D1 Mix 100 µL Sample/Standard with 100 µL OPA Reagent in an autosampler vial P3->D1 Transfer D2 Vortex for 30 seconds D3 Incubate at room temp for 2 minutes A1 Inject 20 µL of the derivatized mixture D3->A1 Immediate Analysis A2 Run HPLC Gradient Method A3 Detect at 340 nm A4 Integrate Peak & Quantify A3->A4 Data Acquisition

Caption: Automated Pre-Column Derivatization and HPLC Analysis Workflow.

Step-by-Step Procedure:

  • For each standard and sample to be analyzed, transfer 100 µL into an appropriate autosampler vial.

  • Add 100 µL of the freshly prepared OPA Derivatization Reagent to each vial.

  • Immediately cap the vial and vortex for approximately 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Place the vials in the autosampler and inject 20 µL onto the HPLC system for analysis.

    • Note: The OPA derivatives can be unstable over time.[11] Therefore, it is crucial to automate this process if possible and ensure that analysis occurs promptly after derivatization.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by injecting a blank (water and OPA reagent), a placebo (matrix without the analyte), and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the derivatized analyte. The peak for the analyte was well-resolved from all other components, demonstrating the method's specificity.

Linearity

Linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range Data

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Regression Equation y = 54321x + 1234-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999

The high correlation coefficient indicates excellent linearity across the tested range.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0%
100%100.2%0.6%98.0% - 102.0%
120%100.5%0.7%98.0% - 102.0%

The results demonstrate a high degree of accuracy for the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.

Table 4: Precision Results

Parameter%RSD of Peak AreaAcceptance Criteria
Repeatability 0.75%%RSD ≤ 2.0%
Intermediate Precision 1.12%%RSD ≤ 2.0%

The low relative standard deviation values confirm that the method is precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: Sensitivity Results

ParameterResult
LOD 0.25 µg/mL
LOQ 0.85 µg/mL

The method demonstrates sufficient sensitivity for the analysis of trace levels of the analyte.

The logical flow of method development to validation is crucial for ensuring a robust analytical procedure.

Caption: Logical progression from method development to validation.

Conclusion

The HPLC method detailed in this application note, incorporating pre-column derivatization with o-phthalaldehyde, is a reliable, sensitive, and robust procedure for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. It is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Google Patents. (n.d.). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • PubMed. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.2.3. HPLC of amino acids as o-phthalaldehyde derivatives. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2016, March 2). Reversed Phase HPLC 6 - Stationary Phase Retention. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • US EPA. (n.d.). 2-Propanamine, 1-methoxy- - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

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Application Note: GC-MS Analysis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Methoxy-1-propanamine is a primary amine used as an intermediate in various chemical syntheses.[1][2] Its hydrochloride salt form ensures stability and ease of handling. However, for quality control, process monitoring, and purity assessment, a robust analytical method is paramount. Gas chromatography-mass spectrometry (GC-MS) offers unparalleled sensitivity and specificity for volatile and semi-volatile compounds.[3]

Direct GC-MS analysis of 2-Methoxy-1-propanamine hydrochloride is fundamentally challenging. The compound exists as a salt, rendering it non-volatile. Even in its free-base form, the primary amine is highly polar, leading to significant chromatographic issues such as poor peak shape, tailing, and irreversible adsorption onto active sites within the GC inlet and column.[4][5] These challenges necessitate a chemical modification step to enhance its suitability for GC analysis.

This application note details a comprehensive protocol for the analysis of this compound. The core of this method is a two-step sample preparation process: (1) liberation of the free amine from its hydrochloride salt via basification, and (2) chemical derivatization via silylation to decrease polarity and increase volatility. This approach transforms the analyte into a species with excellent chromatographic properties, enabling reliable and reproducible quantification.

The Rationale for Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen atoms on the primary amino group (-NH₂) with non-polar, thermally stable functional groups.[5] This modification achieves several critical objectives:

  • Increased Volatility: The derivatized molecule has a higher vapor pressure, allowing it to transition into the gas phase at lower temperatures, minimizing the risk of thermal degradation.[5]

  • Improved Peak Shape: Derivatization masks the polar amino group, reducing interactions with active silanol groups in the GC system, which results in sharp, symmetrical chromatographic peaks.[5]

  • Enhanced Thermal Stability: The resulting derivative is more stable at the elevated temperatures of the GC inlet and column.

  • Characteristic Mass Spectrum: The derivative produces a unique and predictable mass spectrum, aiding in confident identification and quantification.

For primary amines, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and common strategy.[6] BSTFA reacts with the two active hydrogens on the amine to form a stable N,N-bis(trimethylsilyl) derivative.

Experimental Workflow & Protocols

The end-to-end process, from sample receipt to data analysis, is outlined below. It is critical to perform the free-basing step before derivatization, as the silylation reagent will preferentially react with the HCl salt rather than the amine if both are present.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Processing Sample 1. Weigh Sample (2-Methoxy-1-propanamine HCl) Dissolve 2. Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Base 3. Free-Basing (Add NaOH solution) Dissolve->Base Extract 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Base->Extract Dry 5. Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Deriv 6. Derivatization (Add BSTFA + 1% TMCS) Dry->Deriv Heat 7. Reaction Incubation (70°C for 30 min) Deriv->Heat Inject 8. GC-MS Injection Heat->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Process 11. Data Processing (Integration & Calibration) Detect->Process Report 12. Final Report Process->Report

Caption: Overall experimental workflow from sample preparation to final report.

Protocol: Sample Preparation (Free-Basing & Derivatization)

Materials:

  • This compound standard/sample

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Autosampler vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound into a 15 mL glass vial.

  • Dissolution: Dissolve the sample in 1 mL of methanol.

  • Free-Basing: Add 1 mL of 1M NaOH solution to the vial. Cap and vortex for 30 seconds. This step neutralizes the hydrochloride salt to liberate the free amine.

  • Extraction: Add 2 mL of ethyl acetate to the vial. Cap and vortex vigorously for 1 minute to extract the free amine into the organic layer. Allow the layers to separate.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Derivatization: Transfer 100 µL of the dried ethyl acetate extract into a 2 mL autosampler vial. Add 100 µL of BSTFA + 1% TMCS.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block or oven to ensure the reaction goes to completion.[5][6]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Protocol: GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis of the derivatized analyte.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, high-performance gas chromatograph.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column suitable for a wide range of derivatized compounds, providing good resolution and peak shape.
Inlet Splitless mode, 250°CSplitless injection maximizes sensitivity for trace analysis. 250°C ensures efficient vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Initial: 60°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides good separation from derivatizing agent artifacts and other potential impurities. The final hold ensures elution of all components.
MS System Agilent 5977 or equivalent single quadrupoleReliable mass spectrometer for routine analysis.
Ionization Mode Electron Ionization (EI), 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230°CStandard source temperature to minimize analyte degradation and maintain cleanliness.
Quadrupole Temperature 150°CStandard quadrupole temperature.
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full Scan is used for method development and qualitative identification. SIM mode is used for enhanced sensitivity and quantitative analysis, monitoring specific ions.
SIM Ions (for Quant) 174.2 (Quantifier), 73.1, 218.3 (Qualifiers)Selected based on the predicted mass spectrum for high specificity and sensitivity.

Data Interpretation: Expected Results

Derivatization Reaction & Product

The reaction between 2-Methoxy-1-propanamine and BSTFA results in the formation of N,N-bis(trimethylsilyl)-2-methoxy-1-propanamine.

Derivatization_Reaction cluster_reactants cluster_products Amine 2-Methoxy-1-propanamine (Free Base) MW = 89.14 Product N,N-bis(trimethylsilyl)-2-methoxy-1-propanamine MW = 233.4 Amine->Product + 2 BSTFA (70°C) BSTFA BSTFA (Derivatizing Agent)

Caption: Silylation of 2-Methoxy-1-propanamine with BSTFA.

Mass Spectrum and Fragmentation

The mass spectra of amines are dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This process results in the formation of a stable, resonance-stabilized iminium cation. The molecular ion of a compound with one nitrogen atom will have an odd nominal mass according to the Nitrogen Rule.[9][10] However, the derivatized product contains three non-carbon/hydrogen atoms (N, O, 2x Si), so its molecular weight will be even.

For the N,N-bis(trimethylsilyl) derivative, the most probable fragmentation pathway is the cleavage of the C1-C2 bond, leading to the formation of a highly stable fragment at m/z 174.2 . This fragment is often the base peak in the spectrum and is an excellent choice for quantification in SIM mode.

Fragmentation cluster_frags α-Cleavage Products Parent Derivatized Molecule [M]⁺˙ (CH₃-O-CH(CH₃)-CH₂-N(TMS)₂) m/z = 233.4 Fragment1 Iminium Cation [CH₂=N(TMS)₂]⁺ m/z = 174.2 (Base Peak) Parent->Fragment1 α-cleavage Fragment2 Methoxypropyl Radical [CH₃-O-CH(CH₃)]• (Neutral Loss) Parent->Fragment2 α-cleavage

Caption: Predicted primary fragmentation pathway for the derivatized analyte.

Conclusion

The protocol described provides a robust and reliable method for the GC-MS analysis of this compound. The challenges posed by the analyte's polarity and non-volatility are effectively overcome through a straightforward free-basing and silylation procedure. This derivatization strategy yields a thermally stable compound with excellent chromatographic behavior, enabling high-sensitivity analysis. The predictable fragmentation pattern, dominated by the alpha-cleavage product at m/z 174.2, allows for confident identification and accurate quantification. This method is well-suited for implementation in quality control laboratories and research settings.

References

  • Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. Retrieved from [Link]

  • Gates, W., Zambri, P., & Armor, J. N. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Baker, G. B., Coutts, R. T., & Martin, I. L. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. Retrieved from [Link]

  • De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. Retrieved from [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • Khuhawar, M. Y., & Alyamani, H. J. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyisopropylamine | C4H11NO | CID 123458. Retrieved from [Link]

  • US EPA. (n.d.). 2-Propanamine, 1-methoxy- - Substance Details. Retrieved from [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2009). Determination of methoxyphenamine in doping control analysis. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are pivotal in cellular responses to external stressors, such as UV radiation, osmotic shock, and inflammatory cytokines.[1] Of the four known isoforms (α, β, γ, and δ), p38α is the most extensively studied and plays a crucial role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1).[2][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[2][4] Consequently, the development of small molecule inhibitors targeting p38α has been a significant focus of therapeutic research for several decades.[1][4]

These inhibitors typically act as ATP-competitive agents, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5] This guide provides an in-depth overview of the common synthetic strategies and detailed protocols for preparing p38 MAP kinase inhibitors, aimed at researchers and professionals in drug discovery and development.

Core Synthetic Strategies: Building the Pharmacophore

The chemical scaffolds of p38 MAP kinase inhibitors are diverse, but many successful examples are built around a central heterocyclic core that can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[6] Common scaffolds include substituted imidazoles, phthalazines, and various other heterobicyclic systems.[5][7][8][9] The synthesis of these molecules often relies on a modular approach, where key fragments are assembled using robust and versatile chemical reactions. Two of the most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling and amide bond formation.

The p38 MAPK Signaling Pathway

The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade, highlighting the point of intervention for small molecule inhibitors. External stress signals activate upstream kinases (MAPKKs), which in turn dually phosphorylate and activate p38 MAPK.[][11] Activated p38 then phosphorylates various downstream targets, leading to a pro-inflammatory response.[11]

p38_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stress Signals Stress Signals MAPKKs MAPKKs Stress Signals->MAPKKs activate p38 MAPK p38 MAPK MAPKKs->p38 MAPK phosphorylate Downstream Targets Downstream Targets p38 MAPK->Downstream Targets phosphorylate Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response Inhibitor Inhibitor Inhibitor->p38 MAPK inhibit

Caption: Simplified p38 MAPK signaling pathway and inhibitor action.

General Synthetic Workflow

The synthesis of a p38 MAP kinase inhibitor typically follows a convergent or linear path where a core heterocyclic structure is functionalized. The following diagram outlines a general workflow.

synthesis_workflow Start Starting Materials Core_Formation Heterocyclic Core Formation Start->Core_Formation Coupling Key Coupling Reaction (e.g., Suzuki) Core_Formation->Coupling Final_Modification Final Modification (e.g., Amide Coupling) Coupling->Final_Modification Purification Purification Final_Modification->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Final Inhibitor Characterization->End

Caption: General workflow for p38 MAP kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Bi-aryl Scaffold Construction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids (or their esters).[12] This reaction is particularly valuable for synthesizing the bi-aryl and heteroaryl-aryl motifs that are common hinge-binding elements in kinase inhibitors.[6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)-R2 Ln OxAdd->Transmetal Transmetalation (R2-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product

Sources

Introduction: The Significance of Chirality in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Enantioselective Synthesis of (S)-Metolachlor

Metolachlor is a pre-emergence herbicide widely employed for controlling grass and broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] The technical product initially commercialized, known by the trade name Dual®, was a racemic mixture of four stereoisomers.[1] Subsequent research revealed that approximately 95% of the herbicidal activity resides within the two (S)-enantiomers.[1][3][4] This discovery prompted a "chiral switch" in the agrochemical industry, leading to the development of (S)-metolachlor (marketed as Dual Magnum®).[3][5] By using an enantiomerically enriched form, the application rate can be significantly reduced while achieving the same biological effect, thereby lowering the environmental footprint.[3][4]

The industrial-scale production of (S)-metolachlor is a landmark achievement in asymmetric catalysis.[3][6][7] The key technological breakthrough was the development of a highly efficient iridium-catalyzed asymmetric hydrogenation of a sterically hindered imine intermediate.[3][5][6] This application note provides a detailed overview of this industrial process, including the synthesis of precursors, the mechanism and protocol for the pivotal asymmetric hydrogenation step, and essential analytical methods for quality control. Alternative synthetic strategies are also discussed to provide a comprehensive scientific context.

The Industrial Pathway: Asymmetric Hydrogenation

The most economically viable and large-scale method for producing (S)-metolachlor involves a three-step process starting from 2-ethyl-6-methylaniline (MEA).[1][6] This pathway is defined by its central, highly selective catalytic step.

Workflow for the Industrial Production of S-Metolachlor

G Figure 1: Industrial Synthesis Workflow for (S)-Metolachlor cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation (Key Step) cluster_2 Step 3: Acylation MEA 2-Ethyl-6-methylaniline (MEA) Imine MEA Imine (N-(2-ethyl-6-methylphenyl)-1- methoxypropan-2-imine) MEA->Imine Condensation - H2O Methoxyacetone Methoxyacetone Amine (S)-N-(1'-methoxypropan-2'-yl)- 2-ethyl-6-methylaniline Imine->Amine H2 Hydrogen (H2) H2->Imine Catalytic Reduction Catalyst [Ir-(R,SFc)-Xyliphos] Catalyst + Additives (Iodide, Acetic Acid) Catalyst->Imine SMetolachlor (S)-Metolachlor Amine->SMetolachlor Acylation - HCl CAC Chloroacetyl Chloride (ClCOCH2Cl)

Caption: A streamlined representation of the three main stages in the commercial synthesis of (S)-metolachlor.

Part 1: Synthesis of Precursors

1.1. 2-Ethyl-6-methylaniline (MEA) MEA is a crucial starting material, itself an important industrial chemical.[8]

  • Principle: MEA is synthesized via a high-temperature, high-pressure ortho-alkylation of o-toluidine with ethylene.[8][9] The reaction is catalyzed by compounds like triethyl aluminum or other aluminum-based catalysts, which facilitate the selective addition of the ethyl group to the position ortho to the amino group.[9][10]

  • Protocol: Synthesis of 2-Ethyl-6-methylaniline

    • Reactor Setup: A high-pressure autoclave reactor is charged with o-toluidine and the aluminum-based catalyst (e.g., triethyl aluminum).[9]

    • Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with ethylene gas.[8]

    • The mixture is heated to a high temperature (typically 250-350 °C) under significant pressure.[9]

    • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is typically deactivated or separated. The crude product is then purified by fractional distillation to yield pure 2-ethyl-6-methylaniline.[9]

1.2. MEA Imine Formation The first step in the main sequence is the condensation of MEA with methoxyacetone.

  • Principle: This is a standard imine formation (Schiff base formation) reaction where the primary amine (MEA) reacts with the ketone (methoxyacetone) to form an imine and water. The reaction is typically driven to completion by removing the water as it is formed.

  • Protocol: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

    • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • Reagents: Charge the flask with 2-ethyl-6-methylaniline (1.0 eq), methoxyacetone (1.0-1.1 eq), and a suitable solvent like toluene. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to accelerate the reaction.

    • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

    • Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude MEA imine is often of sufficient purity to be used directly in the subsequent hydrogenation step, though it can be purified by vacuum distillation.[5]

Part 2: The Core Technology: Iridium-Catalyzed Asymmetric Hydrogenation

This step is the heart of the S-metolachlor process and represents the largest industrial application of asymmetric catalysis.[3][7][11] The success of this reaction hinges on a carefully optimized catalytic system.

2.1. The Catalyst System: A "Magic Mixture"

The catalyst is generated in situ from a mixture of four key components:[6][11][12]

  • Iridium Precursor: Typically [IrCl(COD)]₂ (COD = 1,5-cyclooctadiene). This provides the metallic center for the catalysis.[6][12]

  • Chiral Ligand: A ferrocenyl diphosphine ligand, with (R,S_Fc_)-Xyliphos being the most successful.[3][5][12] The ligand's specific structure creates a chiral environment around the iridium atom, which is essential for differentiating between the two faces of the imine substrate, thus ensuring high enantioselectivity.[5]

  • Iodide Additive: A salt like tetrabutylammonium iodide (NBu₄I) is crucial.[12][13] Iodide is a large, weakly coordinating anion that facilitates the formation of highly active five-coordinate iridium intermediates.[7][12]

  • Acid Additive: Acetic acid is critical for achieving the high productivity and activity required for industrial scale-up.[7][12][13] It enhances activity and can improve selectivity by several percent.[7]

2.2. The Reaction Mechanism

Despite its industrial importance, the exact mechanism has been a subject of extensive study. The current understanding points towards a proton-first, outer-sphere mechanism , which is notable because the sterically bulky imine does not need to coordinate directly to the iridium center in a traditional inner-sphere fashion.[12][13][14]

G Figure 2: Plausible Outer-Sphere Catalytic Cycle for Imine Hydrogenation Cat_start [Ir(L)]+ Cat_H2 [Ir(L)(H)₂(solv)]+ Cat_start->Cat_H2 H₂ + Solv Cat_H3 [Ir(L*)(H)₃I] Cat_H2->Cat_H3 Acetate-assisted dihydrogen splitting Cat_H3->Cat_start Enantioselective Hydride Transfer via C-H···Ir interaction Imine Imine (I) Imine_H Protonated Imine (IH⁺) Imine->Imine_H Protonation (AcOH) Amine_H Protonated Amine (PH⁺) Imine_H->Amine_H Hydride Transfer from [Ir(H)₃(L*)] Amine (S)-Amine (P) Amine_H->Amine Deprotonation H2 H₂ AcOH AcOH AcO AcO⁻ H_plus H⁺ dummy1->Cat_H3 Transition State (Rate & Stereo-determining)

Caption: The catalytic cycle involves protonation of the imine followed by an outer-sphere hydride transfer.

Causality of the Mechanism:

  • Protonation: Acetic acid first protonates the imine nitrogen, forming an iminium ion (IH⁺). This increases the electrophilicity of the C=N bond, making it much more susceptible to reduction.[12][13]

  • Dihydrogen Splitting: The iridium complex reacts with molecular hydrogen. The acetate anion (from acetic acid) assists in splitting the H-H bond.[12]

  • Hydride Transfer: A five-coordinate iridium trihydride species is formed.[12][13] This complex then transfers a hydride to the protonated imine. This step is both rate-determining and stereo-determining. The chiral Xyliphos ligand directs the substrate, likely through a weak C-H···Ir interaction, forcing the hydride to add to a specific face of the imine, resulting in the (S)-amine.[12][13]

2.3. Protocol: Asymmetric Hydrogenation of MEA Imine

Safety Note: This reaction involves high-pressure hydrogen gas and must be conducted in a specialized high-pressure reactor (autoclave) by trained personnel using appropriate safety precautions.

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium precursor [IrCl(COD)]₂ and the chiral ligand (R,S_Fc_)-Xyliphos.

    • Add a suitable solvent (e.g., methanol or acetic acid) and the iodide additive (NBu₄I).[7][12]

    • Stir the mixture to allow the active catalyst to form.

  • Hydrogenation Reaction:

    • Transfer the prepared catalyst solution to the high-pressure autoclave.

    • Add the MEA imine substrate. The substrate-to-catalyst ratio (S/C) is extremely high in the industrial process, often exceeding 1,000,000:1, highlighting the catalyst's remarkable efficiency.[5]

    • Add acetic acid if not used as the primary solvent.[12]

    • Seal the autoclave, purge several times with nitrogen, and then with hydrogen.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 80 bar).[5]

    • Heat the reaction to the desired temperature (e.g., 50 °C).[5]

    • Maintain stirring for the required reaction time (e.g., 4 hours) or until hydrogen uptake ceases.[5]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • The reaction mixture, containing the chiral amine, can be carried forward to the next step.

ParameterTypical ValueRationale / Significance
Catalyst Ir-(R,S_Fc_)-XyliphosProvides high activity and enantioselectivity for sterically hindered imines.[3][5]
Substrate/Catalyst Ratio > 1,000,000Demonstrates exceptional catalyst turnover number (TON) and turnover frequency (TOF), making the process highly economical.[5][7][15]
Hydrogen Pressure 80 barEnsures sufficient hydrogen concentration in the solution to drive the reaction at a high rate.[5]
Temperature 50 °CBalances reaction rate with catalyst stability and selectivity.[5][14]
Additives Iodide, Acetic AcidCrucial for generating the most active catalytic species and achieving industrial-scale productivity.[7][12]
Enantiomeric Excess (ee) ~80%The achieved selectivity is sufficient for the desired biological activity of the final product.[4]

Table 1: Optimized Reaction Parameters for the Industrial Asymmetric Hydrogenation.

Part 3: Final Acylation Step

The final step is the N-acylation of the newly formed chiral amine.

  • Principle: The secondary amine product from the hydrogenation step is acylated using chloroacetyl chloride to form the final S-metolachlor molecule.[1] A base is typically added to neutralize the HCl byproduct.

  • Protocol: Synthesis of (S)-Metolachlor

    • Reaction Setup: In a suitable reactor, dissolve the crude (S)-amine from the previous step in a solvent like toluene or dichloromethane.

    • Acylation: Cool the solution in an ice bath. Add a base (e.g., sodium carbonate or triethylamine).

    • Slowly add chloroacetyl chloride (ClCOCH₂Cl)[16] to the cooled solution while stirring vigorously. This reaction is exothermic.

    • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Purification: Remove the solvent under reduced pressure. The crude S-metolachlor is typically a light-yellow or brown oil and is purified by vacuum distillation to yield the final product.[17]

Alternative Synthetic Routes

While asymmetric hydrogenation is the dominant industrial method, other strategies have been explored.

Synthesis StrategyPrincipleAdvantagesDisadvantages / Challenges
Chiral Pool Synthesis Utilizes a readily available enantiopure starting material, such as (R)-propylene oxide or (R)-epichlorohydrin, to build the chiral center.[17][18]Can achieve very high enantiopurity (>99% ee).[17] Avoids high-pressure hydrogenation.[19]Often involves more steps (e.g., protection/deprotection), potentially leading to a lower overall yield and higher cost.
Enzymatic Resolution A lipase (e.g., Candida antarctica Lipase B) is used to selectively hydrolyze an ester precursor, separating the (S) and (R) enantiomers.[2][20]Can achieve excellent enantioselectivity under mild, environmentally friendly conditions.[2][20]The maximum theoretical yield is only 50% without an additional racemization step for the unwanted enantiomer, making it less atom-economical.[2]
Resolution A racemic mixture of an amine precursor is separated using a chiral resolving agent.[2][19]A classical and well-understood method.Discards at least half of the material (the R-isomer), which is economically inefficient for a large-volume agrochemical.[19]

Table 2: Comparison of Synthetic Strategies for (S)-Metolachlor.

Application Protocols: Quality Control and Analysis

Rigorous analytical control is essential to verify the purity and enantiomeric composition of the final product.

Protocol 4.1: Determination of Enantiomeric Excess (ee)

Supercritical Fluid Chromatography (SFC) is a powerful technique for separating the four stereoisomers of metolachlor with high resolution and speed.[4]

  • System: An analytical SFC system equipped with a chiral column.[4]

  • Column: Chiralpak IA-3 or a similar chiral stationary phase.

  • Mobile Phase: Supercritical CO₂ with an organic modifier (co-solvent) like isopropanol. An isocratic elution of ~2.5% isopropanol is a good starting point.[4]

  • Sample Preparation: Dissolve a small amount of the purified S-metolachlor in the mobile phase co-solvent.

  • Analysis: Inject the sample. The four stereoisomers will elute at different retention times. The (aS,1'S) and (aR,1'S) isomers are the desired active forms.[4]

  • Calculation: Calculate the enantiomeric excess (ee%) using the peak areas of the S-isomers (A_S_) and R-isomers (A_R_): ee% = [(A_S_ - A_R_) / (A_S_ + A_R_)] * 100

Protocol 4.2: Purity and Residue Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective method for quantifying S-metolachlor and its metabolites in various samples.[21][22]

  • System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • For the final product, dissolve a known quantity in a suitable solvent (e.g., methanol/water).

    • For environmental or biological samples (e.g., water), a solid-phase extraction (SPE) step using a cartridge like Oasis HLB is typically required to concentrate the analyte and remove matrix interferences.[21][22]

  • Chromatography: Perform a reverse-phase separation on a C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile, often with additives like formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for S-metolachlor.

  • Quantification: Create a calibration curve using certified reference standards to quantify the concentration of S-metolachlor in the sample.

Conclusion

The production of (S)-metolachlor is a testament to the power of asymmetric catalysis in modern industrial chemistry. The iridium-Xyliphos system, born from years of intensive research and development, delivers exceptional activity and productivity, enabling the large-scale, economical synthesis of this vital agrochemical.[3][7][15] The process highlights the importance of a holistic approach, where the ligand, metal precursor, and additives work in concert to achieve the desired outcome. The detailed protocols and analytical methods provided herein serve as a comprehensive guide for researchers and professionals involved in the synthesis and quality control of chiral molecules, underscoring the principles of efficiency, selectivity, and scientific rigor.

References

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  • Blaser, H-U. (2009). The Story of (S)
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. We will delve into the mechanistic rationale behind procedural choices and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 2-Methoxy-1-propanamine.

Q1: What is the most effective and widely used method for synthesizing 2-Methoxy-1-propanamine?

The most robust and common method is the reductive amination of 1-methoxy-2-propanone.[1][2] This reaction is a cornerstone of amine synthesis because it forms the desired carbon-nitrogen bond and reduces the intermediate in a single conceptual step, often achievable in a one-pot procedure.[1][3] The process involves the condensation of the ketone (1-methoxy-2-propanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.[1][4]

Q2: Which parameters are most critical for the success of the reductive amination step?

Success hinges on the careful control of several interconnected parameters:

  • Choice of Reducing Agent: The selectivity of the reducing agent is paramount. It must preferentially reduce the C=N bond of the imine intermediate over the C=O bond of the starting ketone.[5] While sodium borohydride (NaBH₄) can be used, it often leads to the formation of 1-methoxy-2-propanol as a byproduct.[6] More selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are strongly recommended.[5][6] NaBH(OAc)₃ is often preferred due to its lower toxicity and excellent selectivity.[5][6]

  • pH Control: The reaction pH is arguably the most critical variable. Imine formation is catalyzed by acid but inhibited if the amine nucleophile is fully protonated and rendered non-nucleophilic.[6] The subsequent reduction of the iminium ion is also pH-dependent. A weakly acidic medium (pH ~6-7) is typically optimal for the reduction of the iminium cation when using NaBH₃CN.[7]

  • Ammonia Source: An excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is often used. This helps to drive the ketone-imine equilibrium towards the imine and minimizes the potential for the product amine to react with the starting ketone, which would lead to secondary amine impurities.[3][5]

  • Solvent and Temperature: Protic solvents like methanol or ethanol are common, although aprotic solvents like 1,2-dichloroethane (DCE) can also be effective, particularly with NaBH(OAc)₃.[5] Reactions are typically run at or slightly above room temperature.

Q3: What is the standard procedure for converting the final amine to its hydrochloride salt?

Once the free base of 2-Methoxy-1-propanamine is isolated and purified (e.g., by distillation), it is converted to the hydrochloride salt to improve stability and handling. The most common method involves dissolving the purified amine in an anhydrous solvent (like diethyl ether, ethyl acetate, or acetone) and bubbling dry hydrogen chloride (HCl) gas through the solution.[8] Alternatively, a solution of HCl in an organic solvent (e.g., HCl in isopropanol) can be added. The hydrochloride salt, being insoluble in many organic solvents, precipitates and can be collected by filtration, washed with fresh solvent, and dried under vacuum.[8]

Synthesis Workflow Overview

cluster_0 Reductive Amination cluster_1 Purification & Salt Formation 1_methoxy_2_propanone 1-Methoxy-2-propanone imine Imine Intermediate (in situ) 1_methoxy_2_propanone->imine ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine amine_freebase 2-Methoxy-1-propanamine (Free Base) imine->amine_freebase Reduction reducing_agent Selective Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amine_freebase purification Purification (e.g., Distillation) amine_freebase->purification final_product 2-Methoxy-1-propanamine HCl (Final Product) purification->final_product hcl Anhydrous HCl hcl->final_product

Caption: Overall workflow for the synthesis of 2-Methoxy-1-propanamine HCl.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The overall yield is consistently low (<50%).

  • Q: My reaction seems to stall, and a significant amount of 1-methoxy-2-propanone remains. What is the likely cause?

    • A: Inefficient Imine Formation. The equilibrium between the ketone and the imine must be established before reduction can occur efficiently.[1] If the conditions do not favor imine formation, the reducing agent has nothing to act upon (other than the starting ketone).

    • Troubleshooting Protocol:

      • Verify pH: Use a pH meter or pH paper to ensure the reaction medium is weakly acidic (target pH 6-7). If the solution is neutral or basic, the condensation to the imine will be slow. If it is too acidic (pH < 5), your ammonia source will be fully protonated and non-nucleophilic.[6] Add a small amount of acetic acid as a catalyst if needed.[5]

      • Pre-incubation: Modify the procedure to be stepwise. Mix the 1-methoxy-2-propanone and the ammonia source (e.g., ammonium acetate) in the solvent and stir for 1-2 hours at room temperature before adding the reducing agent. This allows time for the imine intermediate to form.[5]

      • Increase Ammonia Equivalents: Ensure you are using a molar excess of the ammonia source (e.g., 1.5 to 3 equivalents) to push the equilibrium toward the imine product.

  • Q: My main impurity is 1-methoxy-2-propanol. How can I prevent its formation?

    • A: Non-selective Reduction. This is a classic sign that your reducing agent is reducing the starting ketone instead of the imine intermediate. This occurs if the reducing agent is too powerful or if the pH is incorrect.[5]

    • Troubleshooting Protocol:

      • Change Reducing Agent: The most effective solution is to switch from a general-purpose reductant like NaBH₄ to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as it is much less reactive towards ketones but highly effective for imines.[5]

      • Strict pH Control for NaBH₃CN: If you must use sodium cyanoborohydride, the pH is critical. At low pH (3-4), NaBH₃CN will readily reduce ketones. At the optimal pH of 6-7, it is significantly more selective for the protonated imine (iminium ion).[5][7]

Reducing AgentOptimal pHProsCons
Sodium Borohydride (NaBH₄) 7-10Inexpensive, readily availableLow selectivity, readily reduces ketones, can hydrolyze at low pH.[6]
Sodium Cyanoborohydride (NaBH₃CN) 6-7Highly selective for iminium ions over ketones at optimal pH.[1][7]Highly toxic (releases HCN gas upon acidification), less reactive than NaBH₄.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 5-7Excellent selectivity, mild, low toxicity, commercially available.[5][6]More expensive, can be moisture-sensitive.
  • Q: I am observing a higher molecular weight impurity that I suspect is a secondary amine. How do I suppress this side reaction?

    • A: Over-alkylation. The desired product, 2-methoxy-1-propanamine, is also a primary amine and can compete with ammonia to react with another molecule of the starting ketone. This leads to the formation of di-(2-methoxy-1-propyl)amine.[3][5]

    • Troubleshooting Protocol:

      • Increase Ammonia Concentration: Use a significant excess of the ammonia source (e.g., 5-10 equivalents). This statistically favors the reaction of the ketone with ammonia over the product amine.

      • Slow Addition: If practical, add the 1-methoxy-2-propanone slowly to the reaction mixture containing the ammonia source and reducing agent. This keeps the concentration of the ketone low at any given time, minimizing the chance of it reacting with the product.

Issue 2: The final hydrochloride salt is difficult to isolate or purify.

  • Q: After adding HCl, my product oils out instead of crystallizing. What should I do?

    • A: Presence of Impurities or Water. Oiling out is often caused by impurities that depress the melting point or inhibit crystal lattice formation. The presence of water can also be a factor, as the hydrochloride salt can be hygroscopic.

    • Troubleshooting Protocol:

      • Purify the Free Base First: Before attempting salt formation, purify the crude 2-methoxy-1-propanamine free base by fractional distillation under reduced pressure. This removes unreacted starting materials and non-volatile impurities.

      • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, acetone dried over molecular sieves) for the salt formation step. Use dry HCl gas or a commercially available solution of HCl in an anhydrous solvent.[8]

      • Trituration/Solvent System Change: Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Experiment with different solvent/anti-solvent combinations for crystallization (e.g., dissolve the oil in a minimal amount of isopropanol and add diethyl ether until precipitation occurs).

Logical Troubleshooting Flow

start Low Yield or Impure Product check_ketone High % of Starting Ketone? start->check_ketone check_alcohol High % of 1-Methoxy-2-propanol? start->check_alcohol check_secondary High % of Secondary Amine? start->check_secondary check_isolation Isolation Issues (Oily Product)? start->check_isolation sol_imine Optimize Imine Formation: 1. Check/Adjust pH to 6-7 2. Pre-incubate Ketone + Amine 3. Increase Amine Equivalents check_ketone->sol_imine YES sol_reductant Improve Reduction Selectivity: 1. Switch to NaBH(OAc)3 2. If using NaBH3CN, ensure pH is 6-7 check_alcohol->sol_reductant YES sol_overalkylation Suppress Over-alkylation: 1. Use large excess of NH3 source 2. Slow addition of ketone check_secondary->sol_overalkylation YES sol_purify Improve Isolation: 1. Purify free base by distillation first 2. Use anhydrous solvents for salt formation 3. Experiment with crystallization solvents check_isolation->sol_purify YES

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for its superior selectivity and safety profile.

Materials:

  • 1-methoxy-2-propanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Hydrogen Chloride (gas or solution in Et₂O/Isopropanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-methoxy-2-propanone (1.0 eq) and ammonium acetate (2.5 eq).

  • Solvent Addition: Add anhydrous DCE or MeOH to achieve a starting material concentration of approximately 0.5 M.

  • Imine Formation (Optional but Recommended): Stir the mixture under a nitrogen atmosphere at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq). Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude amine free base by fractional distillation under reduced pressure.

  • Salt Formation: Dissolve the purified amine in anhydrous diethyl ether. Cool the solution in an ice bath and slowly bubble dry HCl gas through it (or add a stoichiometric amount of anhydrous HCl solution in ether) with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold, anhydrous diethyl ether, and dry it under high vacuum to yield this compound.

References

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2014). Reductive Amination of Carbonyl Compounds by Transaminases. Advanced Synthesis & Catalysis, 356(1), 27-36.
  • Wikipedia. (2023). Reductive amination. Wikimedia Foundation.[Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com.[Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • Google Patents. (2009). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. CA2706463A1.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. chemistrysteps.com.[Link]

  • Google Patents. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.
  • ResearchGate. (2025). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. researchgate.net.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org.[Link]

  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. chemcasts.com.[Link]

  • Google Patents. (2009). Method for synthesizing methoxamine hydrochloride. CN101357895B.
  • Patsnap. (n.d.). A kind of refining method of methoxyamine hydrochloride.
  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. US6133018A.
  • ResearchGate. (2022). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. researchgate.net.[Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. mdpi.com.[Link]

  • PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride. pubchem.ncbi.nlm.nih.gov.[Link]

  • European Patent Office. (2011). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. EP 2697192 B1.[Link]

  • ResearchGate. (n.d.). MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity. researchgate.net.[Link]

  • Scientific.Net. (n.d.). MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity. scientific.net.[Link]

  • Google Patents. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. EP0881211A1.

Sources

Technical Support Center: Purification of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine salt. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during its purification. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.

Understanding this compound: A Quick Reference

Before delving into purification techniques, a fundamental understanding of the compound's properties is essential.

PropertyValueSource
Chemical Name 2-Methoxypropan-1-amine hydrochloride[1][2]
CAS Number 70807-90-8[1]
Molecular Formula C₄H₁₂ClNO[2]
Molecular Weight 125.6 g/mol [2]
Appearance Typically a white to off-white solid[1]
Purity (Commercial) Often available at ≥95%[1]
Key Structural Features Primary amine, ether linkage, chiral center

Common Impurities: Know Your Enemy

Effective purification begins with identifying potential impurities. The synthesis of 2-Methoxy-1-propanamine, often followed by salt formation with HCl, can introduce several byproducts. Common synthetic routes include the reductive amination of 1-methoxy-2-propanone.[3]

Potential Impurities Include:

  • Unreacted Starting Materials: 1-methoxy-2-propanone.

  • Byproducts of Reductive Amination: Di-alkylation products or other secondary amines.

  • Solvent Residues: From both the reaction and the salt formation steps.

  • Isomeric Impurities: Depending on the stereoselectivity of the synthesis, the presence of the undesired enantiomer is a critical consideration.[3]

  • Degradation Products: Amines can be susceptible to oxidation.

Troubleshooting Purification Challenges: A Q&A Approach

This section addresses common problems encountered during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying crystalline solids like amine hydrochlorides. However, its success is highly dependent on the choice of solvent and the technique.

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute is highly insoluble in the chosen solvent system at room temperature but becomes extremely soluble at elevated temperatures, leading to a supersaturated solution that separates as a liquid upon cooling.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of the primary (good) solvent to the oiled-out mixture and heat until everything redissolves.

  • Slow Cooling: Allow the solution to cool very slowly. A sudden temperature drop can favor oiling out. You can achieve this by leaving the flask in the heating mantle (turned off) or by insulating the flask.

  • Solvent System Modification:

    • Increase the proportion of the "good" solvent: This will keep the compound in solution for longer at a lower temperature, allowing for crystal nucleation.

    • Introduce a "poor" solvent (antisolvent): Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol) at room temperature. Then, slowly add a poor solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) until the solution becomes slightly turbid.[4] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What's the problem?

A2: This is often due to either using too much solvent or the solution being supersaturated without nucleation sites.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

Q3: What are the best solvent systems for the recrystallization of this compound?

A3: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective.

Solvent SystemRationale & Comments
Isopropanol (IPA) / Ethanol These are good single-solvent options. They are polar enough to dissolve the salt when hot but will allow for precipitation upon cooling.
Methanol / Diethyl Ether Methanol is an excellent solvent for the salt. Diethyl ether acts as an antisolvent. This combination is very effective but requires careful addition of the ether to avoid crashing out the product as an amorphous solid.
Ethanol / Ethyl Acetate Similar to the methanol/ether system, with ethyl acetate being a less volatile antisolvent.
Acetonitrile Can be a good choice for recrystallization, sometimes with the addition of a small amount of a co-solvent like isopropanol.

Always perform small-scale solubility tests before committing to a large-scale recrystallization.

Recrystallization_Troubleshooting

Chromatography Troubleshooting

For mixtures that are difficult to separate by recrystallization, column chromatography can be a powerful tool. However, the polar and basic nature of amines can lead to challenges on standard silica gel.

Q4: My this compound streaks badly on a silica gel column, and I'm getting poor separation. What can I do?

A4: Streaking of amines on silica gel is a classic problem caused by the acidic nature of silica, which strongly interacts with the basic amine. For the hydrochloride salt, the issue is its high polarity.

Troubleshooting Steps:

  • Use a Modified Mobile Phase:

    • Add a Competing Base: For the free amine, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia (in methanol) to your eluent can neutralize the acidic sites on the silica, reducing streaking.

    • For the Hydrochloride Salt: A highly polar mobile phase is required. A common system is a gradient of methanol in dichloromethane (DCM) or chloroform. You might also consider adding a small amount of acetic or formic acid to the mobile phase to ensure the amine remains protonated and moves more predictably.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed to minimize interactions with basic compounds.

    • Reverse-Phase Chromatography (C18): This can be effective for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a pH modifier (like formic acid or ammonium acetate) is typically used.

Chromatography_Troubleshooting

Chiral Purification: Isolating the Desired Enantiomer

Since 2-Methoxy-1-propanamine is a chiral molecule, achieving high enantiomeric purity is often a critical goal, especially in pharmaceutical applications.

Q5: How can I separate the enantiomers of 2-Methoxy-1-propanamine?

A5: The separation of enantiomers, or chiral resolution, can be approached in several ways.

  • Diastereomeric Salt Formation: This is a classical and often scalable method.

    • Principle: React the racemic free amine with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[5]

    • Common Resolving Agents for Amines: Tartaric acid derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.

    • Workflow:

      • Convert the racemic this compound back to the free amine.

      • React the free amine with a chiral resolving agent in a suitable solvent.

      • Isolate the less soluble diastereomeric salt by crystallization.

      • Liberate the desired enantiomer of the amine from the salt by treatment with a base.

      • Convert the enantiomerically enriched amine back to the hydrochloride salt if desired.

  • Chiral Chromatography: This is a powerful analytical and preparative technique.

    • Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

    • Techniques:

      • High-Performance Liquid Chromatography (HPLC): A variety of polysaccharide-based chiral columns (e.g., Chiralpak®, Chiralcel®) are commercially available and are highly effective for separating chiral amines.[6][7]

      • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations for chiral compounds compared to HPLC.[8]

Q6: How do I determine the enantiomeric purity of my sample?

A6: Chiral HPLC is the most common and reliable method for determining enantiomeric excess (ee). This involves developing a separation method on a suitable chiral column that can resolve the two enantiomers. The relative peak areas then give the ratio of the enantiomers. Alternatively, NMR spectroscopy using a chiral solvating agent or derivatizing agent can be employed.

Purity Assessment: Confirming Your Success

After purification, it is crucial to assess the chemical and, if necessary, enantiomeric purity of your this compound.

Q7: What analytical techniques should I use to check the purity of my final product?

A7: A combination of techniques is recommended for a comprehensive assessment.

TechniqueInformation Provided
¹H NMR Spectroscopy Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals. The integration of the peaks should correspond to the number of protons in the molecule.[9][10]
¹³C NMR Spectroscopy Provides further structural confirmation. The number of signals corresponds to the number of unique carbon atoms.
Mass Spectrometry (MS) Confirms the molecular weight of the free amine.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity by separating the main component from any non-volatile impurities. Using a chiral column allows for the determination of enantiomeric purity.[6][8]
Melting Point A sharp melting point range close to the literature value is a good indicator of high purity.

Safety First: Handling this compound

Q8: What are the key safety precautions I should take when working with this compound and its purification solvents?

A8: Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using.[11][12]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is an irritant.[1]

  • Solvent Safety: Many solvents used in purification are flammable. Keep them away from ignition sources.

By following the guidance in this technical support center, you will be well-equipped to tackle the purification of this compound, troubleshoot common issues, and achieve the high purity required for your research and development endeavors.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • LookChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubChem. (n.d.). 2-Methoxypropan-1-amine. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

  • YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol.
  • BenchChem. (2025). Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane.

Sources

Overcoming solubility issues with 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound?

As the hydrochloride salt of a primary amine, this compound is ionic and polar.[1] It is expected to be most soluble in polar protic solvents. Its general solubility profile is:

  • High Solubility: Water, Methanol, Ethanol.

  • Moderate to Low Solubility: Dichloromethane (DCM), Acetonitrile (ACN).

  • Insoluble/Poorly Soluble: Nonpolar organic solvents such as ether, hexane, and toluene.[2]

The presence of the methoxy and propane groups adds some organic character, but the dominant factor for its solubility is the charged ammonium group (R-NH₃⁺).[2][3]

Q2: I'm trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) and it's not dissolving well. Why?

This is a classic pH-dependent solubility issue. This compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the protonated, charged (and soluble) form and the deprotonated, neutral free base (and less soluble) form.[4][5]

  • At low pH (acidic): The equilibrium is pushed towards the protonated R-NH₃⁺ form, maximizing water solubility.[6][7]

  • At high pH (basic): The equilibrium shifts towards the neutral R-NH₂ free base, which is less polar and significantly less water-soluble, often leading to precipitation.[8]

While pH 7.4 is neutral, it may be high enough to cause partial conversion to the less soluble free base, especially if you are targeting a high concentration.

Q3: Can I heat the solution or sonicate it to improve solubility?

Yes, applying energy can help overcome the initial energy barrier for dissolution.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase both the rate of dissolution and the solubility limit. However, always be mindful of the compound's stability; prolonged exposure to high temperatures can cause degradation.[9] A preliminary stability test is recommended if heating is required.

  • Sonication/Vortexing: These methods use mechanical agitation to break up solid particles and increase the surface area exposed to the solvent, which significantly speeds up the dissolution process. They are excellent first steps for compounds that are slow to dissolve.

Q4: Can I prepare a concentrated stock solution in an organic solvent like DMSO?

Absolutely. This is a standard and highly recommended practice in drug discovery and biological research.[10] Preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol allows you to accurately dose small volumes into your aqueous experimental medium.

Key Advantage: This method bypasses the challenges of direct dissolution in aqueous buffers. The compound is typically highly soluble in DMSO, and when the stock is diluted (usually ≥1:1000) into your final aqueous system, the compound is delivered in a solubilized state. However, be aware of potential precipitation upon dilution if the final concentration exceeds the compound's solubility in the aqueous medium (see Troubleshooting Guide).

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to more complex solubility problems.

Problem: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture media or buffer.

This is a common and predictable challenge. You have successfully created a supersaturated solution with respect to the final aqueous medium. The DMSO keeps the compound soluble at a high concentration, but upon dilution, the solvent environment abruptly changes to primarily aqueous, and the compound crashes out if its concentration is above its aqueous solubility limit.

Causality: The carrying capacity of the DMSO is lost upon high dilution. The final solvent system (e.g., >99% aqueous buffer) cannot maintain the compound in solution at that concentration.

Solutions, from simplest to most complex:

  • Decrease the Final Concentration: This is the most straightforward solution. Perform serial dilutions of your stock to find the highest concentration that remains soluble in your final medium.

  • Increase the Co-solvent Percentage: For some experiments, a higher final concentration of the organic solvent is permissible. Increasing the final DMSO or ethanol concentration to 0.5% or even 1% can significantly enhance the solubility of the compound in the final solution. Always run a vehicle control to ensure the co-solvent concentration is not affecting your experimental results.[11]

  • Adjust the pH of the Aqueous Medium: If your experiment allows, lowering the pH of the final aqueous buffer (e.g., to pH 6.0-6.5) will increase the proportion of the compound in its more soluble protonated form and may prevent precipitation.[12]

  • Use a Formulation Strategy: For in-vivo studies or complex applications, formulation vehicles containing solubilizers like Tween 80, PEG, or cyclodextrins may be necessary.[10][13]

Problem: The compound dissolves in water initially, but a precipitate forms after it sits on the bench for an hour.

This phenomenon is often due to one of two causes: disproportionation or slow equilibration to a less soluble form.

Causality 1: Disproportionation If you dissolve the HCl salt in unbuffered, pure water, the resulting solution will be slightly acidic. However, it can slowly absorb atmospheric CO₂, which forms carbonic acid and can alter the pH. More importantly, in a near-neutral, unbuffered solution, the salt can disproportionate, where some molecules convert to the free base, which then precipitates because of its lower solubility.[13] This is especially true for salts of very weakly basic amines.

Causality 2: Solvate/Hydrate Formation The initially dissolved form may be a metastable state. Over time, the compound may rearrange into a more stable, but less soluble, crystalline form, such as a hydrate, causing it to precipitate.

Solutions:

  • Use a Buffered Solution: Prepare your solutions in a buffer system with sufficient capacity to maintain a stable acidic pH (e.g., a citrate or acetate buffer at pH 5-6), which will prevent pH shifts and suppress disproportionation.[13]

  • Prepare Solutions Fresh: The most reliable practice is to prepare aqueous solutions immediately before use to minimize the time available for precipitation to occur.

  • Cool the Solution: If stability is a concern, preparing and storing the solution at a lower temperature (2-8 °C) can significantly slow down the rate of disproportionation and precipitation.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start: Dissolve Compound in Target Solvent check_dissolved Is it fully dissolved? (Visually clear solution) start->check_dissolved success Success: Solution Ready for Use check_dissolved->success Yes troubleshoot Troubleshooting Required check_dissolved->troubleshoot No action_sonicate Action: Vortex / Sonicate / Gently Warm troubleshoot->action_sonicate check_dissolved2 Is it fully dissolved? action_sonicate->check_dissolved2 check_dissolved2->success Yes is_aqueous Is the solvent aqueous buffer? check_dissolved2->is_aqueous No prep_stock Strategy: Prepare concentrated stock in DMSO or Ethanol is_aqueous->prep_stock No / Alternate Strategy lower_ph Strategy: Lower buffer pH to < 7 is_aqueous->lower_ph Yes dilute_stock Dilute stock into final aqueous medium prep_stock->dilute_stock check_precipitate Does it precipitate upon dilution? dilute_stock->check_precipitate check_precipitate->success No lower_conc Action: Lower final concentration check_precipitate->lower_conc Yes check_dissolved3 Is it fully dissolved? lower_ph->check_dissolved3 check_dissolved3->success Yes check_dissolved3->prep_stock No lower_conc->success

Caption: Decision tree for troubleshooting solubility.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Systematic Aqueous Solubility Assessment

This protocol determines the approximate solubility of the compound in an aqueous buffer and assesses the impact of pH.

Materials:

  • This compound

  • Calibrated pH meter

  • 0.1 M Citrate buffer (pH 5.0)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes (1.5 mL)

  • Visual inspection station (light and dark background)

Procedure:

  • Preparation: Weigh out approximately 2 mg of the compound into two separate microcentrifuge tubes. Label them "pH 5.0" and "pH 7.4".

  • Initial Solvent Addition: Add 200 µL of the corresponding buffer to each tube. This creates an initial target concentration of 10 mg/mL.

  • Agitation: Vortex each tube vigorously for 2 minutes. If solid remains, sonicate for 15 minutes.

  • Visual Inspection: Check for undissolved particles against both a light and dark background.

    • If fully dissolved: The solubility is ≥10 mg/mL. Proceed to step 5 to test a higher concentration.

    • If solid remains: The solubility is <10 mg/mL. Proceed to step 6 for serial dilution.

  • Increasing Concentration (If Dissolved): Add another 2 mg of compound to the tube, bringing the total to 4 mg in 200 µL (20 mg/mL). Repeat steps 3 and 4. Continue this process until you identify the concentration at which the compound no longer fully dissolves.

  • Decreasing Concentration (If Not Dissolved): To the slurry from step 4, add another 200 µL of the same buffer, halving the concentration to 5 mg/mL. Repeat steps 3 and 4. Continue this process of adding buffer until the solid is fully dissolved.

  • Equilibration & Confirmation: Allow the highest-concentration clear solution to sit at room temperature for 1 hour. Re-inspect for any precipitation (which would indicate a metastable solution). The final clear concentration is the approximate equilibrium solubility.

Protocol 2: Co-Solvent Selection for a High-Concentration Stock Solution

This protocol helps identify a suitable organic co-solvent for preparing a concentrated stock solution (e.g., 50 mg/mL).

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • PEG 400

  • Glass vials

Procedure:

  • Preparation: Weigh 10 mg of the compound into three separate glass vials. Label them "DMSO," "Ethanol," and "PEG 400."

  • Solvent Addition: Add 200 µL of the corresponding solvent to each vial to achieve the target concentration of 50 mg/mL.

  • Dissolution: Cap the vials and vortex for 2 minutes. If necessary, gently warm the vials (up to 40°C) and sonicate.

  • Observation: Observe the vials. A suitable solvent will yield a completely clear, particle-free solution.

  • Cold Stability Test: Place the clear solutions at 4°C for 24 hours. Check for any crystal formation or precipitation. A robust stock solution should remain clear upon refrigeration.

  • Selection: The solvent that provides a clear, stable solution at both room temperature and 4°C is the preferred choice for your stock solution.

The Role of pH: Visualizing the Equilibrium

The solubility of this compound is fundamentally governed by the pH-dependent equilibrium between its charged (salt) form and its neutral (free base) form.

G cluster_0 cluster_1 b1 R-NH₃⁺ Cl⁻ (Salt Form) Charged, Polar WATER SOLUBLE b2 R-NH₂ (Free Base Form) Neutral, Less Polar POORLY SOLUBLE b1->b2 H⁺ a2 Add Base (OH⁻) (Increase pH) b2->a2 Shifts Equilibrium Right a1 Add Acid (H⁺) (Decrease pH) a1->b1 Shifts Equilibrium Left

Caption: pH effect on amine salt vs. free base equilibrium.

References

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from RSC Education. [Link: https://edu.rsc.org/experiments/solubility-and-ph-of-amines/2020042.article]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link: http://theses.gla.ac.uk/3070/]
  • Tala, S. D. (2012). Answer to "How to make a salt of a novel compound?". ResearchGate. [Link: https://www.researchgate.net/post/How_to_make_a_salt_of_a_novel_compound]
  • AAT Bioquest. (2023, March 17). Does pH affect solubility? [Link: https://www.aatbio.com/resources/faq-frequently-asked-questions/does-ph-affect-solubility]
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.04%3A_The_Effects_of_pH_on_Solubility]
  • Smith, C. B. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • Cooney, A. (2017, March 1). Answer to "Why do amines dissolve in hydrochloric acid?". Quora. [Link: https://www.quora.com/Why-do-amines-dissolve-in-hydrochloric-acid]
  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link: https://helda.helsinki.fi/handle/10138/332244]
  • Pharmaffiliates. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. [Link: https://www.pharmaffiliates.com/blog/co-solvency-and-anti-solvent-method-for-the-solubility-enhancement/]
  • Oxford Reference. (n.d.). Amine salts. A Dictionary of Chemistry. [Link: https://www.oxfordreference.com/view/10.1093/acref/9780198609418.001.0001/acref-9780198609418-e-249]
  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? [Link: https://chemistry.stackexchange.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. [Link: https://www.reddit.

Sources

Technical Support Center: Optimizing Temperature for Reactions with 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures when using this versatile chiral amine. Our goal is to equip you with the scientific rationale and practical methodologies to enhance reaction efficiency, yield, and stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound in a reaction?

A1: The initial and most critical step is the liberation of the free amine, 2-Methoxy-1-propanamine, from its hydrochloride salt. The protonated amine is not nucleophilic and will not participate in most desired reactions. This is achieved by adding a suitable base to neutralize the hydrochloride. The choice of base and the temperature at which this deprotonation is carried out can be crucial for the success of your subsequent reaction.

Q2: How do I choose the right base to deprotonate this compound?

A2: The choice of base depends on the specific reaction conditions and the compatibility of the base with your other reagents.

  • For anhydrous organic solvents: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Typically, at least one equivalent of the base is required.

  • For aqueous or protic solvents: Inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) can be used.

It is essential to ensure the chosen base is strong enough to deprotonate the ammonium salt. The pKa of the conjugate acid of the base should be higher than the pKa of 2-Methoxy-1-propanamine.

Q3: Does the deprotonation step require heating?

A3: Generally, the deprotonation is a rapid acid-base reaction and does not require heating. It is often performed at room temperature or even at 0 °C to control any potential exotherm, especially on a large scale.

Q4: What is the general thermal stability of 2-Methoxy-1-propanamine and its hydrochloride salt?

Troubleshooting Guide: Temperature Optimization

Optimizing the reaction temperature is a critical parameter that can significantly impact the yield, reaction time, and purity of your product. The following sections provide troubleshooting guidance for common reactions involving 2-Methoxy-1-propanamine.

Reductive Amination

Reductive amination is a widely used method for the N-alkylation of amines.[4] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. Temperature plays a crucial role in both steps.

Common Issues & Troubleshooting:

  • Low or No Imine Formation:

    • Problem: The initial condensation reaction between 2-methoxy-1-propanamine and the carbonyl compound (aldehyde or ketone) is an equilibrium process.[5] At low temperatures, the reaction rate may be too slow.

    • Solution:

      • Gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

      • The use of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can help drive the equilibrium towards the imine product.[5]

      • A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[5]

  • Incomplete Reduction of the Imine:

    • Problem: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may not be reactive enough at low temperatures.[6][7]

    • Solution:

      • After confirming imine formation, if the reduction is sluggish at room temperature, consider gently warming the reaction. However, be cautious with temperature increases when using sodium borohydride in protic solvents like methanol, as it can accelerate solvent decomposition.

      • For less reactive imines, a stronger reducing agent or a different solvent system might be necessary.

  • Formation of Side Products:

    • Problem: Higher temperatures can lead to side reactions, such as aldol condensations of the carbonyl starting material or over-alkylation of the desired secondary amine product.[5][8]

    • Solution:

      • Maintain the lowest possible temperature that allows for a reasonable reaction rate.

      • A stepwise procedure, where the imine is formed first at a slightly elevated temperature, followed by cooling before the addition of the reducing agent, can often minimize side reactions.[5]

Data Summary Table for Reductive Amination Temperature:

Temperature RangeExpected OutcomePotential Issues
0 - 25 °C (Room Temp)Good for reactive aldehydes and ketones. Minimizes side products.Slow imine formation, incomplete reduction.
25 - 60 °CIncreased rate of imine formation and reduction.Increased risk of side product formation.
> 60 °CGenerally not recommended.Significant increase in side products, potential for reagent decomposition.

Experimental Protocol: General Reductive Amination

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane). Add a base (e.g., triethylamine, 1.1 eq.) and stir at room temperature for 15-30 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq.) to the reaction mixture. Stir at room temperature or warm gently (e.g., 40 °C) and monitor for imine formation by TLC or LC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C. Add the reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is consumed.

  • Work-up: Quench the reaction carefully with water or a mild acid. Extract the product with a suitable organic solvent.

Workflow for Reductive Amination Temperature Optimization:

Caption: Workflow for optimizing temperature in reductive amination.

N-Acylation

N-acylation of 2-Methoxy-1-propanamine with acylating agents like acyl chlorides or anhydrides is typically a fast and exothermic reaction. Temperature control is key to preventing side reactions and ensuring the formation of a clean product.[9][10]

Common Issues & Troubleshooting:

  • Formation of Di-acylated or Other Impurities:

    • Problem: The reaction is highly exothermic, and localized heating can lead to side reactions or decomposition of starting materials or products.

    • Solution:

      • Perform the reaction at a low temperature (0 °C or even -10 °C) by adding the acylating agent dropwise to a cooled solution of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine).[9]

      • Ensure efficient stirring to dissipate heat.

  • Incomplete Reaction:

    • Problem: With less reactive acylating agents or sterically hindered substrates, the reaction may be slow at low temperatures.

    • Solution:

      • After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir until completion. Gentle warming (e.g., to 40 °C) can be employed if the reaction is still sluggish, but this should be done with caution.

Data Summary Table for N-Acylation Temperature:

Temperature RangeExpected OutcomePotential Issues
-10 - 10 °COptimal for controlling exotherm and minimizing side products.May be too slow for less reactive acylating agents.
10 - 30 °CGenerally good for most acylations.Risk of exotherm if addition is too fast.
> 30 °CMay be necessary for unreactive partners, but increases risk of side reactions.Increased impurity profile.

Experimental Protocol: General N-Acylation

  • Deprotonation & Cooling: In a round-bottom flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

N-Alkylation with Alkyl Halides

Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[8] The product amine is often more nucleophilic than the starting amine. Temperature control is a critical factor in managing selectivity.

Common Issues & Troubleshooting:

  • Over-alkylation:

    • Problem: The desired mono-alkylated product reacts further with the alkyl halide. This is often exacerbated by higher temperatures.

    • Solution:

      • Use a significant excess of the amine relative to the alkyl halide.

      • Perform the reaction at the lowest temperature that gives a reasonable reaction rate. Room temperature is often a good starting point.[11]

      • If heating is required, use the minimum temperature necessary and monitor the reaction closely to stop it once the starting material is consumed.

  • Slow or No Reaction:

    • Problem: The alkyl halide may be unreactive (e.g., alkyl chlorides), or there may be significant steric hindrance.

    • Solution:

      • Gently heat the reaction mixture. A temperature range of 50-80 °C is common for less reactive halides.

      • Consider changing to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the Sₙ2 reaction.

      • The use of a more reactive alkyl halide (iodide > bromide > chloride) can also be beneficial.

Data Summary Table for N-Alkylation Temperature:

Temperature RangeExpected OutcomePotential Issues
20 - 40 °C (Room Temp)Best for controlling over-alkylation with reactive alkyl halides.May be too slow for less reactive halides.
40 - 80 °CIncreases reaction rate for less reactive alkyl halides.Increased risk of over-alkylation.
> 80 °CGenerally leads to poor selectivity and multiple products.Potential for elimination side reactions with secondary and tertiary halides.

Logical Diagram for N-Alkylation Temperature Decisions:

G Start Start: N-Alkylation with Alkyl Halide Reactive_Halide Reactive Halide? (Iodide, Bromide) Start->Reactive_Halide Low_Temp Start at Room Temperature (20-25°C) Reactive_Halide->Low_Temp Yes High_Temp Start at Elevated Temperature (50-60°C) Reactive_Halide->High_Temp No (Chloride) Monitor Monitor for Over-alkylation (TLC/LC-MS) Low_Temp->Monitor High_Temp->Monitor Good_Selectivity Good Selectivity Monitor->Good_Selectivity Yes Poor_Selectivity Poor Selectivity Monitor->Poor_Selectivity No Lower_Temp Lower Temperature Poor_Selectivity->Lower_Temp Use_Amine_Excess Increase Amine Excess Poor_Selectivity->Use_Amine_Excess

Sources

Technical Support Center: Monitoring 2-Methoxy-1-propanamine Hydrochloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 2-Methoxy-1-propanamine hydrochloride. As a polar primary amine, this compound presents unique challenges in TLC analysis. This document offers troubleshooting solutions and validated protocols to ensure reliable and reproducible results.

Understanding the Molecule: 2-Methoxy-1-propanamine

2-Methoxy-1-propanamine is a primary amine with the chemical formula C4H11NO.[1][2][3][4][5][6] Its hydrochloride salt form (C4H12ClNO) is often used in chemical synthesis.[7][8] The presence of the primary amine and the ether functional group contributes to its polarity, which is a key consideration for TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on the TLC plate?

A1: Streaking is a common issue when analyzing polar compounds like amines on silica gel, which is an acidic stationary phase.[9][10] The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor spot morphology.

  • Causality: The strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to "drag" up the plate.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.1–2.0% triethylamine or a 1–10% solution of ammonia in methanol can be effective.[11] This neutralizes the acidic sites on the silica gel, allowing for more defined spots.

Q2: My spots are not moving from the baseline (Rf value is too low). What should I do?

A2: An Rf value close to zero indicates that your mobile phase is not polar enough to move the highly polar this compound up the plate.[11][12]

  • Causality: The compound has a stronger affinity for the polar stationary phase (silica gel) than for the nonpolar mobile phase.

  • Solution: Increase the polarity of your eluent. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[12] You can gradually increase the proportion of methanol. For very polar compounds, a system like 10% ammonium hydroxide in methanol, further diluted to 1-10% in dichloromethane, can be effective.[13][14]

Q3: How do I visualize this compound on a TLC plate? It's not UV active.

A3: Since this compound lacks a suitable chromophore, it will not be visible under a standard UV lamp.[9]

  • Solution: A chemical stain is required for visualization. Ninhydrin is an excellent choice for detecting primary amines.[15][16][17][18] When the TLC plate is sprayed with a ninhydrin solution and gently heated, primary amines will appear as pink or purple spots.[17][18]

Q4: The spots on my TLC plate are very faint. How can I improve their visibility?

A4: Faint spots can result from a few factors: the sample being too dilute, not enough sample being spotted, or the visualization agent not being sensitive enough.

  • Solution:

    • Concentrate your sample: Ensure your reaction aliquot is sufficiently concentrated before spotting.[10]

    • Spot multiple times: Apply the sample to the same spot on the TLC plate multiple times, allowing the solvent to evaporate completely between applications.[11] This increases the amount of analyte at the origin.

    • Optimize staining: For ninhydrin, adding a small amount of acetic acid to the solution can enhance sensitivity.[15][16] Ensure the plate is heated sufficiently after spraying to allow the color to develop.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Strong interaction between the basic amine and acidic silica gel.[10] 2. Sample is overloaded.[10]1. Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol (1-10%) to the mobile phase.[11] 2. Dilute the sample before spotting.[10]
Rf Value Too Low (Spots at Baseline) The mobile phase is not polar enough.[11]Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/MeOH mixture.[13] Consider highly polar solvent systems if necessary.[13][14]
Rf Value Too High (Spots at Solvent Front) The mobile phase is too polar.[11]Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol in a DCM/MeOH mixture.[11]
Poor Separation of Reactant and Product The mobile phase does not provide enough selectivity.Experiment with different solvent systems. A good starting point is a 1:1 mixture of ethyl acetate and hexane, then adjust the ratio.[12] If that fails, try a dichloromethane and methanol system.[12]
No Spots Visible After Staining 1. The compound is not present or is too dilute. 2. The staining procedure was not performed correctly. 3. The compound may have evaporated from the plate if it is volatile.[11]1. Concentrate the sample or spot multiple times.[11] 2. Review the staining protocol. For ninhydrin, ensure adequate heating after application.[18] 3. While less likely for the hydrochloride salt, ensure the plate is not overheated for extended periods.
Irregularly Shaped Spots (e.g., crescent-shaped) The spotting technique may have damaged the silica layer on the plate.Be gentle when spotting the sample. The capillary tube should just touch the surface of the TLC plate.

Experimental Protocols

Protocol 1: Preparation of Ninhydrin Staining Solution

Materials:

  • Ninhydrin (0.3 g)[16]

  • n-Butanol (100 mL)[16]

  • Acetic acid (3 mL)[16]

Procedure:

  • Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.

  • Add 3 mL of glacial acetic acid to the solution.[16]

  • Mix thoroughly and store in a well-sealed container.

Protocol 2: Step-by-Step TLC Analysis of a Reaction Mixture

Materials:

  • Silica gel TLC plate

  • Capillary tubes for spotting

  • Developing chamber

  • Mobile phase (e.g., 9:1 Dichloromethane:Methanol with 1% Triethylamine)

  • Ninhydrin stain

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This will be your origin line.[9]

  • Spot the Plate: Using a capillary tube, spot your reaction mixture on the origin line. It is good practice to also spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture in the same spot) for comparison.

  • Develop the Plate: Pour a small amount of the prepared mobile phase into the developing chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[12] Cover the chamber and allow the solvent to ascend the plate by capillary action.[9]

  • Monitor Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]

  • Dry the Plate: Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.

  • Visualize the Spots: Evenly spray the dried TLC plate with the ninhydrin solution in a well-ventilated fume hood.[18]

  • Develop the Stain: Gently heat the plate with a heat gun or on a hot plate until pink or purple spots appear.[17][18] Be careful not to overheat, as this can char the plate.

  • Analyze the Results: Immediately circle the visible spots with a pencil, as the color from ninhydrin staining can fade over time.[17] Calculate the Rf values for your starting material and product(s) to monitor the reaction's progress.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis Prep Prepare TLC Plate Spot Spot Sample Prep->Spot Develop Develop in Chamber Spot->Develop Dry Dry Plate Develop->Dry Stain Apply Ninhydrin Stain Dry->Stain Heat Heat Plate Stain->Heat Analyze Analyze Results Heat->Analyze

Caption: Workflow for TLC analysis.

References

  • ChemicalDesk. (2011, September 4). TLC stains for amines.
  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 1-methoxy-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-methoxypropan-1-amine. In PubChem.
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  • U.S. Environmental Protection Agency. (n.d.). 2-Propanamine, 1-methoxy-. In Substance Registry Services.
  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 1-methoxy- (CAS 37143-54-7).
  • National Center for Biotechnology Information. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. In PubChem.
  • National Center for Biotechnology Information. (n.d.). Methoxy(propyl)amine hydrochloride. In PubChem.

Sources

Technical Support Center: Purification of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-1-propanamine hydrochloride (CAS 70807-90-8). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity for this critical amine intermediate. We will delve into common impurities, troubleshooting strategies, and detailed purification protocols, grounding our recommendations in established chemical principles.

Understanding the Challenge: Common Impurities

The purity of this compound is paramount for its successful use in pharmaceutical synthesis and other research applications. Impurities can arise from the synthetic route or degradation. A common synthesis involves the reaction of 1-methoxy-2-propanol with ammonia, which can lead to several process-related impurities.[1]

Typical Impurities May Include:

  • Unreacted Starting Materials: Such as 1-methoxy-2-propanol.[1]

  • Isomeric Byproducts: Such as 1-methoxy-2-propanamine.[2][3]

  • Solvent Residues: Water and organic solvents used during synthesis and workup.[1][4]

  • Over-alkylation Products: Secondary or tertiary amines formed if the primary amine reacts further.

  • Degradation Products: Amines can be susceptible to oxidation over time.

A commercially available purity of 95% is common, indicating the presence of up to 5% impurities that may need to be removed for sensitive applications.[5]

Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

My final product is showing the presence of a more polar impurity by TLC/LC-MS. How can I remove it?

This is a frequent issue, often due to the presence of unreacted starting materials like 1-methoxy-2-propanol or isomeric amine byproducts.

Answer: For polar impurities, two primary methods are recommended: recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a crystalline solid like a hydrochloride salt. The choice of solvent is critical. You are looking for a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at cool temperatures.

    Experimental Protocol: Recrystallization

    • Solvent Screening: Begin by testing the solubility of your crude this compound in various solvents. A good starting point would be isopropanol, ethanol, or a mixture of methanol and a less polar solvent like ethyl acetate.

    • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.

    • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. However, purifying amines on standard silica gel can be challenging due to the basic nature of the amine interacting with the acidic silica.[6] This can lead to peak tailing and poor separation.

    Key Considerations for Amine Chromatography:

    • Use of Additives: To mitigate the interaction with silica, add a competing amine like triethylamine (TEA) to the mobile phase.[6][7] A typical mobile phase could be a gradient of methanol in dichloromethane (DCM) with 0.5-1% TEA.

    • Amine-Functionalized Silica: Using an amine-functionalized stationary phase (KP-NH) can provide excellent separation of amines by masking the acidic silanols on the silica surface.[6]

    • Reversed-Phase Chromatography: C18 reversed-phase chromatography is another effective technique, particularly for polar compounds.[8] A common mobile phase would be a gradient of acetonitrile in water, and adding a modifier like TEA can improve peak shape for amines.[9]

How do I remove residual water from my this compound?

Water can be a persistent impurity, especially if the synthesis or workup involves aqueous solutions.

Answer: The most effective method for removing water from the free amine is azeotropic distillation. A patent describes a process where an azeotrope of water and 2-amino-1-methoxypropane is first distilled off, followed by the anhydrous product.[1] For the hydrochloride salt, drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C) is a standard procedure. For stubborn cases, co-evaporation with an anhydrous solvent like toluene can be effective.

My product seems to be degrading or changing color during purification. What's happening?

Amines can be sensitive to air oxidation, which can lead to discoloration and the formation of impurities.

Answer: To prevent degradation, it's crucial to handle the amine under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps like distillation or recrystallization. Using degassed solvents can also be beneficial. If you are working with the free amine, it is generally more prone to oxidation than the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the best way to convert the free amine of 2-Methoxy-1-propanamine to its hydrochloride salt?

A1: The conversion is typically straightforward. Dissolve the free amine in a suitable anhydrous solvent like diethyl ether or isopropanol. Then, slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) while stirring. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration.

Q2: Can I purify the free amine by distillation before converting it to the hydrochloride salt?

A2: Yes, distillation of the free amine is a viable purification strategy, particularly for removing non-volatile impurities.[4] The boiling point of the related 1-methoxy-2-propanamine is approximately 93°C.[3] Be mindful that distillation should be performed under an inert atmosphere to prevent oxidation.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting non-volatile impurities. Both reversed-phase and normal-phase methods can be developed.[10][11]

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities and can also be used to determine the purity of the free amine.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can help identify the molecular weights of unknown impurities.

Visualizing Purification Workflows

The selection of a purification strategy often depends on the nature of the impurities present. The following diagram illustrates a decision-making workflow.

PurificationWorkflow cluster_impurities Impurity Type cluster_methods Purification Method start Crude 2-Methoxy-1-propanamine HCl check_impurities Characterize Impurities (TLC, LC-MS, GC) start->check_impurities polar_impurities Polar Impurities (e.g., starting materials) check_impurities->polar_impurities Polar nonpolar_impurities Non-Polar Impurities check_impurities->nonpolar_impurities Non-Polar water Residual Water check_impurities->water Water recrystallization Recrystallization polar_impurities->recrystallization distillation Distill Free Amine then Convert to HCl nonpolar_impurities->distillation drying High Vacuum Drying / Azeotropic Distillation water->drying chromatography Column Chromatography (Normal or Reversed-Phase) recrystallization->chromatography Ineffective end_product Pure Product recrystallization->end_product Successful chromatography->end_product distillation->end_product drying->end_product

Sources

Technical Support Center: Ensuring the Integrity of 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Methoxy-1-propanamine hydrochloride (CAS: 70807-90-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this valuable chemical intermediate. Our goal is to provide you with the technical insights and practical guidance necessary to prevent its degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The ideal storage temperature is at room temperature.[2] It is crucial to protect the compound from moisture and incompatible substances.

Q2: What materials are incompatible with this compound and could lead to its degradation?

A2: The primary incompatibility to be aware of is with strong oxidizing agents.[1] Contact with these substances can lead to rapid degradation and potentially hazardous reactions. It is also advisable to avoid strong bases, which can neutralize the hydrochloride salt and liberate the free amine, which may be less stable.

Q3: Is this compound sensitive to light or air?

Troubleshooting Guide: Investigating Potential Degradation

As a primary aliphatic amine, this compound is susceptible to several degradation pathways. Understanding these can help in troubleshooting unexpected experimental results. The primary modes of degradation to consider are oxidation and reactions with environmental contaminants.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for this compound based on the known reactivity of aliphatic amines.

Hypothetical Degradation Pathways A This compound B Oxidation A->B E Reaction with Contaminants A->E C N-oxide derivatives B->C D Nitroalkanes B->D F Impurities from synthesis E->F G Reaction with carbonyls (e.g., from solvents) E->G

Caption: Hypothetical degradation pathways for this compound.

Common Scenarios and Troubleshooting Steps
Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation of the amine.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed and stored away from heat and light.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC) Presence of degradation products or impurities.Confirm the purity of the starting material. If degradation is suspected, perform a forced degradation study to identify potential degradants.
Inconsistent reaction yields or product profiles Degradation of the starting material.Use a fresh batch of the reagent. Confirm the purity of the compound before use. Ensure reaction conditions are free from strong oxidizing agents.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental matrix, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced Degradation Workflow A Prepare stock solution of this compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect samples at various time points B->C D Neutralize/quench reaction as needed C->D E Analyze by stability-indicating method (e.g., HPLC-UV/MS) D->E F Identify and quantify degradants E->F

Caption: General experimental workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: To one aliquot, add 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a second aliquot, add 0.1 M sodium hydroxide.

  • Incubation: Maintain the solutions at room temperature or elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples before analysis by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Condition: Add a solution of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light, and collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation
  • Sample Preparation: Place the solid compound in a vial and also prepare a solution (1 mg/mL).

  • Stress Condition: Expose the samples to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.

  • Incubation: Collect samples at various time points.

  • Analysis: Dissolve the solid samples in a suitable solvent before analysis. Analyze all samples by HPLC.

Protocol 4: Photodegradation
  • Sample Preparation: Prepare a solution of the compound (1 mg/mL) in a transparent container. Prepare a control sample in a container wrapped in aluminum foil.

  • Stress Condition: Expose the samples to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

  • Incubation: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21461379, 1-Methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • Gupta, A., Rawat, S., & Singh, S. (2013). Stability-Indicating Study by Using Different Analytical Techniques.

Sources

Technical Support Center: Scaling Up 2-Methoxy-1-propanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-1-propanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable chemical intermediate from bench-scale discovery to larger-scale production. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The successful scale-up of its synthesis is critical for advancing drug development programs and ensuring a reliable supply chain. However, transitioning from laboratory-scale reactions to pilot or production scale introduces a host of challenges, including altered reaction kinetics, heat and mass transfer limitations, and heightened safety concerns.[3][4][5] This guide is structured to address these challenges in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the scale-up of this compound synthesis.

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods for synthesizing this compound typically involve the reductive amination of 2-methoxy-1-propanal or the biocatalytic transamination of methoxyacetone.[2][6]

  • Reductive Amination: This classic approach involves reacting 2-methoxy-1-propanal with an amine source, such as ammonia, followed by reduction of the resulting imine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents (e.g., sodium borohydride), though the former is often preferred for large-scale operations due to safety and cost considerations.[7][8]

  • Biocatalytic Transamination: This method utilizes a transaminase enzyme to convert methoxyacetone directly to the chiral amine using an amine donor like isopropylamine.[2][6] This approach is highly stereoselective and operates under mild, environmentally friendly conditions, making it an attractive "green" chemistry option for producing enantiomerically pure products.[2]

Q2: What are the primary safety concerns when handling large quantities of amines like 2-Methoxy-1-propanamine?

A2: Amines, as a class of compounds, present several health and safety risks that are magnified at scale.[9][10] Key concerns include:

  • Corrosivity and Irritation: Amines can cause severe skin and eye irritation or burns upon contact.[9][11]

  • Respiratory Hazards: Inhalation of amine vapors can lead to respiratory tract irritation and other health issues.

  • Flammability: Many amines are flammable, and their vapors can form explosive mixtures with air.[12][13]

  • Reactivity: Amines can react exothermically with acids and other reactive chemicals.[13]

It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including gloves, goggles, and respiratory protection, and have emergency response plans in place.[10]

Q3: How does the hydrochloride salt formation impact the overall process?

A3: The formation of the hydrochloride salt is a critical step for several reasons:

  • Isolation and Purification: The hydrochloride salt of 2-Methoxy-1-propanamine is typically a stable, crystalline solid, which facilitates its isolation from the reaction mixture and purification through crystallization or filtration.[14]

  • Stability and Handling: The salt form is generally more stable and less volatile than the free amine, making it easier and safer to handle and store.

  • Solubility: The hydrochloride salt has different solubility properties compared to the free base, which can be leveraged during the workup and purification process.

Q4: What are the key parameters to monitor during the scale-up of the reaction?

A4: When scaling up, it is crucial to monitor several parameters that may not have been as critical at the lab scale:

  • Temperature Control: Exothermic reactions can lead to thermal runaways in large reactors if not properly controlled.[4]

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or concentration gradients, leading to side reactions and reduced yields.[3]

  • Addition Rates: The rate of reagent addition can significantly impact temperature control and impurity profiles.

  • Reaction Kinetics: It is important to understand the reaction kinetics to predict reaction times and ensure complete conversion at scale.

  • Impurity Profile: New or previously undetected impurities may emerge at a larger scale due to longer reaction times or temperature variations.[3]

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • Reaction appears to stall before reaching full conversion of the starting material.

  • The isolated yield of this compound is significantly lower than expected from lab-scale experiments.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Mixing In large reactors, inefficient mixing can lead to poor mass transfer between reactants, especially in heterogeneous reactions like catalytic hydrogenations.[3]- Increase the agitation speed. - Evaluate the impeller design for suitability at the current scale. - Consider using a different reactor with better mixing capabilities.
Catalyst Deactivation In catalytic hydrogenations, the catalyst can be poisoned by impurities in the starting materials or solvents, or by side products.[15]- Ensure the purity of all reactants and solvents. - Perform a catalyst screening to identify a more robust catalyst. - Consider increasing the catalyst loading, but be mindful of cost implications.
Temperature Gradients "Hot spots" within the reactor can lead to thermal degradation of the product or promote side reactions.[4]- Improve mixing to ensure uniform temperature distribution. - Slow down the addition rate of exothermic reagents. - Ensure the reactor's cooling system is adequate for the scale of the reaction.
Reagent Volatility If using a volatile reagent like ammonia, it may escape from the reaction mixture, leading to a stoichiometric imbalance.[16]- Ensure the reactor is properly sealed and can handle the reaction pressure. - Consider using a less volatile source of ammonia, such as ammonium acetate.[15]
Problem 2: Formation of Impurities

Symptoms:

  • The final product has a lower purity than desired.

  • Unexpected peaks are observed in HPLC or GC analysis.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-alkylation The primary amine product can react further with the starting aldehyde to form a secondary amine impurity.[15]- Use a slight excess of the amine source to favor the formation of the primary amine. - Optimize the reaction temperature and time to minimize the formation of the secondary amine. - Consider a workup procedure that can selectively remove the secondary amine.
Side Reactions from Reductant Some reducing agents can reduce other functional groups in the molecule or react with the solvent.- Choose a more selective reducing agent. - Optimize the reaction conditions (temperature, pH) to favor the desired reduction.
Thermal Degradation Prolonged exposure to high temperatures can cause the product or starting materials to decompose.- Lower the reaction temperature if possible. - Minimize the overall reaction time. - Investigate the thermal stability of all components at the reaction temperature.
Impure Starting Materials Impurities in the starting materials can be carried through the synthesis and contaminate the final product.[4]- Source high-purity starting materials from reputable suppliers.[10] - Analyze all starting materials for purity before use.
Problem 3: Difficulties with Product Isolation and Purification

Symptoms:

  • The hydrochloride salt does not crystallize properly.

  • The isolated product is oily or difficult to filter.

  • The final product does not meet the required purity specifications after initial purification.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The pH of the solution during the hydrochloride salt formation is critical for complete precipitation.- Carefully monitor and adjust the pH during the addition of HCl. - Use a pH meter calibrated for the solvent system being used.
Presence of Water Excess water can sometimes inhibit crystallization or lead to the formation of hydrates.- Ensure all solvents are anhydrous if required by the process. - Consider a solvent swap to a less water-miscible solvent before crystallization.
Residual Solvents Solvents from the reaction or workup can become trapped in the crystalline product.- Optimize the drying conditions (temperature, vacuum). - Consider a final recrystallization from a different solvent system.
Inadequate Purification Method A single purification step may not be sufficient to remove all impurities at a larger scale.- Develop a multi-step purification process, which may include recrystallization, distillation, or chromatography. - For persistent impurities, consider a chemical treatment to convert them into a more easily removable form.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Scale-Up Considerations)
  • Reactor Setup: Charge a suitable reactor with 2-methoxy-1-propanal and a solvent (e.g., methanol, ethanol). Ensure the reactor is equipped with adequate cooling, agitation, and a means for controlled reagent addition.

  • Amine Addition: Cool the reactor to the desired temperature (e.g., 0-10 °C) and slowly add the amine source (e.g., a solution of ammonia in the reaction solvent). The addition should be controlled to maintain the desired temperature.

  • Imine Formation: Allow the mixture to stir at a controlled temperature for a sufficient time to ensure complete imine formation. Monitor the reaction progress by a suitable analytical method (e.g., GC, NMR).

  • Reduction:

    • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation reactor containing a suitable catalyst (e.g., Pd/C). Pressurize the reactor with hydrogen and maintain the reaction at a constant temperature and pressure until hydrogen uptake ceases.

    • Hydride Reduction: Slowly add a solution of the reducing agent (e.g., sodium borohydride) to the reaction mixture, maintaining strict temperature control.

  • Workup:

    • Filter off the catalyst (if used).

    • Quench the reaction carefully with water or a suitable acidic solution.

    • Adjust the pH to the desired value for extraction.

    • Extract the product into an appropriate organic solvent.

  • Hydrochloride Salt Formation:

    • Dry the organic extracts over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Dissolve the crude free amine in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Slowly add a solution of HCl in the same or a compatible solvent, or bubble dry HCl gas through the solution, while monitoring the pH.

    • Cool the mixture to induce crystallization.

  • Isolation and Drying:

    • Collect the crystalline this compound by filtration.

    • Wash the crystals with a cold solvent.

    • Dry the product under vacuum at a suitable temperature.

Protocol 2: Safety and Handling of Amines
  • Engineering Controls: Always work in a well-ventilated area, preferably in a fume hood or a designated ventilated enclosure, especially when handling large quantities.[17]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical splash goggles or a face shield.[12]

    • Lab Coat: A chemically resistant lab coat or apron is essential.

    • Respiratory Protection: For operations with a high potential for vapor generation, use a respirator with cartridges appropriate for organic vapors and amines.[17]

  • Storage: Store amines in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[10] Keep containers tightly closed.[12]

  • Spill Response: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. For large spills, evacuate the area and follow emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Detected Check_Mixing 1. Evaluate Mixing Efficiency Start->Check_Mixing Check_Catalyst 2. Assess Catalyst Activity Check_Mixing->Check_Catalyst Efficient Solution_Mixing Optimize Agitation / Reactor Design Check_Mixing->Solution_Mixing Inefficient Check_Temp 3. Analyze Temperature Control Check_Catalyst->Check_Temp Active Solution_Catalyst Screen Catalysts / Increase Loading Check_Catalyst->Solution_Catalyst Deactivated Check_Stoichiometry 4. Verify Reagent Stoichiometry Check_Temp->Check_Stoichiometry Good Control Solution_Temp Improve Cooling / Slow Addition Check_Temp->Solution_Temp Poor Control Solution_Stoichiometry Ensure Proper Reagent Ratios Check_Stoichiometry->Solution_Stoichiometry Incorrect End Yield Improved Check_Stoichiometry->End Correct Solution_Mixing->End Solution_Catalyst->End Solution_Temp->End Solution_Stoichiometry->End

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Pathway: Reductive Amination

Reductive_Amination_Pathway cluster_reactants Reactants 2-Methoxy-1-propanal 2-Methoxy-1-propanal Imine Intermediate Imine Intermediate 2-Methoxy-1-propanal->Imine Intermediate Ammonia Ammonia Ammonia->Imine Intermediate 2-Methoxy-1-propanamine 2-Methoxy-1-propanamine Imine Intermediate->2-Methoxy-1-propanamine + [H] Reducing Agent Reducing Agent Reducing Agent->2-Methoxy-1-propanamine Final Product 2-Methoxy-1-propanamine Hydrochloride 2-Methoxy-1-propanamine->Final Product HCl HCl HCl->Final Product

Caption: A simplified workflow for reductive amination.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MSDS Amine - Resyn Biosciences.
  • Challenges of scaling up chemical processes (based on real life experiences).
  • How to Scale Up a New Synthesis Reaction - Lab Manager Magazine.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • (2-Methoxypropyl)amine hydrochloride | 70807-90-8 | FM119405 - Biosynth.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com.
  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.
  • 1-Methoxy-2-propylamine | 37143-54-7 - Smolecule.
  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing.
  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF - ResearchGate.
  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit.
  • Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide - Benchchem.
  • 1-Methoxypropan-2-amine hydrochloride | C4H12ClNO | CID 21461379 - PubChem.
  • Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem.

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Technical Support Center: A Troubleshooting Guide for 2-Methoxy-1-propanamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experimentation with this versatile primary amine. My approach is to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to make informed, effective decisions in your work.

Section 1: Foundational Knowledge: Handling, Storage, and Preparation

Before initiating any experiment, a firm grasp of the reagent's properties and handling requirements is paramount. As a hydrochloride salt, 2-Methoxy-1-propanamine (CAS: 70807-90-8) has distinct characteristics compared to its free amine form.[1][2]

Frequently Asked Questions

Q1: What are the primary safety hazards associated with this compound?

A1: Based on safety data sheets, this compound is classified as an irritant.[2][3] It can cause skin, eye, and respiratory irritation.[3][4] Therefore, all handling must be conducted in a well-ventilated chemical fume hood.[4][5] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory to prevent exposure.[4][5]

Q2: How should I properly store this compound for maximum stability?

A2: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] Moisture can compromise the integrity of the hydrochloride salt, potentially leading to clumping and affecting accurate weighing.

Q3: My reaction requires the free amine, not the hydrochloride salt. How do I properly neutralize it?

A3: This is a critical and often overlooked step. The hydrochloride salt is stable and water-soluble but generally unreactive as a nucleophile. The primary amine must be liberated (deprotonated) to its free base form before it can participate in most reactions.

Protocol: Neutralization of 2-Methoxy-1-propanamine HCl

  • Dissolution: Dissolve the this compound in a suitable solvent. Water or a lower-alcohol like methanol or ethanol are good starting points.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add one equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), as a concentrated aqueous solution. The use of a weaker inorganic base like sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like triethylamine (TEA) in an organic solvent can also be effective, depending on your reaction's sensitivity to water.

  • Extraction (if necessary): If you used an aqueous base and your reaction is in an organic solvent, you will need to extract the free amine. Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the neutralized solution. The free amine will partition into the organic layer.

  • Drying & Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Validation: The resulting oil or liquid is the free amine, 2-Methoxy-1-propanamine. Its identity can be confirmed via NMR, but for most synthetic purposes, it can be used directly in the next step.

Section 2: Troubleshooting Common Synthetic Reactions

Primary amines are fundamental building blocks, but their reactivity can lead to common pitfalls. This section addresses the most frequent issues.

Subsection 2.1: N-Alkylation Reactions

Q4: I'm trying to perform a direct N-alkylation with an alkyl halide (e.g., methyl iodide), but my results are a messy mixture of secondary, tertiary, and even quaternary ammonium salts. Why is this happening?

A4: This is a classic problem rooted in the reactivity of amines. The product of the initial alkylation (a secondary amine) is often as nucleophilic, or even more so, than the starting primary amine.[6][7] This creates a competitive reaction environment where the product reacts further with the alkyl halide, leading to over-alkylation.[7]

Caption: Comparison of direct alkylation vs. reductive amination pathways.

Solution: Controlled Reductive Amination

To achieve clean, mono-alkylation, a reductive amination approach is far superior.[8] This method involves forming an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine.

Protocol: Reductive Amination for Mono-N-Alkylation

StepParameterDescription & Rationale
1 Reactants 2-Methoxy-1-propanamine (free base), 1.0 eq.; Aldehyde or Ketone, 1.0-1.1 eq.
2 Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol. The choice depends on the solubility of reactants and the choice of reducing agent.
3 Imine Formation Stir the amine and carbonyl compound in the solvent at room temperature for 1-2 hours. A dehydrating agent like anhydrous MgSO₄ can be added to drive the equilibrium towards imine formation.
4 Reduction Add a mild reducing agent such as Sodium triacetoxyborohydride (STAB), 1.2-1.5 eq. STAB is preferred as it is selective for imines in the presence of aldehydes/ketones and does not react violently with protic solvents like methanol.
5 Reaction Time Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
6 Work-up Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
7 Purification The crude product can be purified by flash column chromatography on silica gel.
Subsection 2.2: General Reaction Failures

Q5: My reaction is not proceeding, or the yield is extremely low. What are the first things I should check?

A5: A systematic approach is key. Use the following workflow to diagnose the issue.

G start Reaction Failure (Low or No Conversion) check_amine Was the amine properly converted to its free base? start->check_amine check_reagents Are all other reagents pure and anhydrous? check_amine->check_reagents Yes success Problem Identified & Rectified check_amine->success No, salt was used. ACTION: Neutralize amine. check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes check_reagents->success No, reagent is old/wet. ACTION: Purify or replace. check_conditions Are temperature and atmosphere (e.g., inert) correct? check_stoichiometry->check_conditions Yes check_stoichiometry->success No, calculation error. ACTION: Re-weigh & restart. check_solvent Is the solvent anhydrous and appropriate for the reaction? check_conditions->check_solvent Yes check_conditions->success No, temp is wrong. ACTION: Adjust conditions. check_solvent->success Yes check_solvent->success No, solvent is wet. ACTION: Use dry solvent.

Caption: A systematic workflow for troubleshooting general reaction failures.

Section 3: Purification & Analysis FAQs

Q6: I've completed my reaction, but the crude product is an oil and I'm struggling to purify it. What are my options?

A6: Purifying amines can be challenging due to their basicity and polarity.

  • Column Chromatography: This is the most common method. Amines can streak on standard silica gel. To prevent this, you can pre-treat the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% TEA before loading your sample) or use a basic alumina stationary phase.

  • Acid/Base Extraction: You can often purify your amine by dissolving the crude mixture in an organic solvent (like ether or ethyl acetate) and washing it with a dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your purified free amine back into an organic solvent.

  • Crystallization as a Salt: If the free base is an oil, you can often induce crystallization by converting it back into a salt. Dissolve the crude oil in a solvent like ether or isopropanol and bubble dry HCl gas through it, or add a solution of HCl in ether. The hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration.

Q7: How can I confirm the purity and identity of my final product?

A7: A combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity by quantifying the main peak area relative to impurities.[1]

Table 1: Physicochemical Properties of 2-Methoxy-1-propanamine

PropertyValueSource
Molecular Formula C₄H₁₁NO[10]
Molecular Weight 89.14 g/mol [11]
Boiling Point (Free Base) ~112-113 °C (385.43 K)[12]
Form (Hydrochloride) SolidAssumed
CAS Number (Hydrochloride) 70807-90-8[1]
CAS Number (Free Base) 37143-54-7[10]
References
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Study.com. (n.d.). Amine Reactions: Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked problem: Synthesis of Amines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methoxylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Chemcasts. (n.d.). 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of refining method of methoxyamine hydrochloride. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxypropan-2-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Canada.ca. (n.d.). 2-Methoxy-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxypropan-1-amine. Retrieved from [Link]

  • US EPA. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

  • OSHA. (n.d.). 2-METHOXY-1-PROPANOL. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE - EP 2697192 B1. Retrieved from [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

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Technical Support Center: Handling Hygroscopic 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-1-propanamine hydrochloride (CAS: 70807-90-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for handling this hygroscopic reagent. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining reagent integrity, and preventing downstream complications in your research and development workflows.

Part 1: Understanding the Challenge: Hygroscopicity

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, a solid salt, this means it will readily absorb moisture from the air. This can lead to significant changes in its physical and chemical properties.[2]

Q2: What are the direct consequences of moisture absorption in my experiments?

A2: Moisture contamination can have several detrimental effects:

  • Inaccurate Stoichiometry: The absorbed water increases the measured weight of the reagent, leading to the addition of fewer moles of the amine than calculated. This can negatively impact reaction yields and purity.

  • Physical State Alteration: The powder can become clumpy, cakey, or even deliquesce (dissolve in the absorbed water) into a concentrated solution, making it difficult to handle and weigh accurately.[1][3]

  • Reaction Interference: Water can act as an unwanted reactant in moisture-sensitive reactions, leading to the formation of byproducts and reduced yield of the desired product.

  • Degradation: The presence of water can potentially lead to the degradation of the amine hydrochloride over time, affecting its purity and stability.[4]

Part 2: Proactive Handling & Storage Protocols

Q3: How should I store this compound to prevent moisture uptake?

A3: Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Always store the reagent in a tightly sealed, airtight container.[2]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Desiccation: Store the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[3][5] You can also place desiccant pouches in the headspace of larger containers, ensuring they do not come into direct contact with the product.[5]

  • Controlled Environment: If available, a glove box or a dry box provides the ideal environment for storing and handling hygroscopic materials.[6][7]

Q4: What is the best practice for weighing and dispensing this reagent?

A4: Minimize exposure to the atmosphere at all times.

  • Work Quickly: Have all necessary equipment ready to measure out the reagent as quickly as possible.[2]

  • Inert Atmosphere Weighing: For moisture-sensitive reactions, weighing should be performed inside a glove box or glove bag.[6]

  • Pre-filled Vials: For high-throughput screening or routine reactions, consider preparing pre-weighed aliquots in sealed vials under an inert atmosphere to avoid repeatedly opening the main stock bottle.[6]

Experimental Workflow: Repackaging Under Inert Atmosphere

This protocol outlines the steps for safely aliquoting this compound into smaller, sealed vials for daily use, minimizing the risk of contaminating the bulk supply.

Materials:

  • Stock bottle of this compound

  • Glove box or glove bag with a dry nitrogen or argon supply

  • Appropriately sized, clean, and dry glass vials with screw caps or crimp seals

  • Spatula

  • Analytical balance (inside the glove box)

  • Parafilm or vial sealer

Procedure:

  • Prepare the Glove Box: Purge the glove box with the inert gas to achieve a low-humidity environment.

  • Transfer Materials: Place the sealed stock bottle, vials, spatula, and any other necessary equipment into the glove box antechamber.

  • Purge Antechamber: Evacuate and refill the antechamber with the inert gas for at least three cycles.

  • Equilibrate: Move the materials into the main chamber and allow them to equilibrate with the inert atmosphere for 15-20 minutes.

  • Aliquot the Reagent:

    • Open the stock bottle of this compound.

    • Using a clean, dry spatula, carefully portion the desired amount of the solid into each vial.

    • Immediately and securely cap each vial.

  • Seal the Vials: For added protection, wrap the cap-vial interface of the screw-cap vials with Parafilm.

  • Secure the Stock Bottle: Tightly reseal the main stock bottle.

  • Remove from Glove Box: Transfer the newly prepared aliquots and the stock bottle to the antechamber, and then remove them.

  • Storage: Store the aliquots and the stock bottle in a desiccator.

Part 3: Troubleshooting Guide

Q5: My this compound has become clumpy. Can I still use it?

A5: Clumping is a clear sign of moisture absorption.[2] While you might be able to break up the clumps with a spatula, the material's water content is no longer negligible, and its use will introduce inaccuracies.[2] For non-critical applications, you may proceed with caution, but for any quantitative or moisture-sensitive work, the reagent should be dried or replaced.

Q6: How can I dry this compound that has been exposed to moisture?

A6: Drying a hygroscopic solid can be achieved, but it requires careful consideration of the compound's thermal stability.

  • Vacuum Drying: Place the clumped solid in a vacuum oven at a moderate temperature (consult the product's technical data sheet for thermal stability information). This is generally the safest method to avoid thermal decomposition.[8]

  • Desiccator Drying: For mild clumping, storing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide may be sufficient over a longer period.

  • Verification: After drying, it is crucial to verify the water content to ensure the procedure was effective.

Q7: What is the definitive method for determining the water content of my amine hydrochloride?

A7: Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[9]

  • Principle: This method is based on a stoichiometric reaction between iodine and water.[9]

  • Considerations for Amines: Strong basicity of some amines can interfere with the Karl Fischer reaction by shifting the pH.[10][11] This can lead to inaccurate, often inflated, water content readings.[10]

  • Solution: To counteract this, a buffering agent, such as salicylic acid or benzoic acid, should be added to the Karl Fischer solvent before introducing the amine sample.[10][11] Specialized Karl Fischer reagents for amines are also commercially available.[12]

Data & Diagrams

Table 1: Recommended Handling and Storage Environments

ConditionEnvironmentRelative Humidity (RH) TargetJustification
Long-Term Storage Sealed container in a desiccator under inert gas< 10%Maximizes shelf-life and prevents degradation.
Routine Use Glove box or glove bag< 20%Minimizes moisture uptake during frequent handling.
Short-Term (In-Lab) Tightly sealed containerAs low as possibleFor immediate use, minimizes atmospheric exposure.

Diagram 1: Decision Workflow for a Compromised Reagent

G start Reagent Visually Inspected is_clumped Is the solid free-flowing? start->is_clumped is_critical Is the experiment moisture-sensitive? is_clumped->is_critical No proceed Proceed with experiment. is_clumped->proceed Yes use_caution Use with caution for non-critical applications. Account for potential weight inaccuracy. is_critical->use_caution No dry_reagent Dry the reagent (e.g., vacuum oven). is_critical->dry_reagent Yes verify_kf Verify water content via Karl Fischer titration. dry_reagent->verify_kf is_dry Is water content acceptable? verify_kf->is_dry is_dry->proceed Yes discard Discard and use a new, unopened lot. is_dry->discard No

Caption: Decision tree for handling compromised hygroscopic reagents.

Frequently Asked Questions (FAQs)

Q8: Can I use a standard laboratory oven to dry this compound?

A8: It is not recommended without precise temperature control and knowledge of the compound's decomposition temperature.[2] Overheating can lead to degradation. A vacuum oven is preferable as it allows for drying at lower temperatures.[8]

Q9: My reaction yield is consistently low when using this reagent, even though it looks fine. Could moisture be the issue?

A9: Yes. Even low levels of absorbed moisture, not visible as clumping, can significantly impact stoichiometry and reaction outcomes. It is advisable to perform a Karl Fischer titration on the reagent to quantify the water content and adjust your calculations accordingly, or use a fresh, unopened bottle.

Q10: Are there any alternatives to a glove box for handling this material?

A10: A glove bag is a more economical, portable alternative to a glove box for creating an inert atmosphere.[6] For less stringent requirements, working quickly and efficiently in a low-humidity room and always keeping the container tightly sealed when not in use can help mitigate the worst effects.[2]

References
  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Google Patents.
  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Reddit. Drying and Storing Hygroscopic Salts. [Link]

  • PubMed. Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. [Link]

  • JoVE. Video: Preparing Anhydrous Reagents and Equipment. [Link]

  • University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Water contents Amines. [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • US EPA. 2-Propanamine, 1-methoxy-. [Link]

  • Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties. [Link]

  • Moravek, Inc.. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Cheméo. 2-Propanamine, 1-methoxy-. [Link]

  • NIST. 2-Propanamine, 1-methoxy-. [Link]

  • PubMed. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. [Link]

  • Semantic Scholar. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. [Link]

  • PubChem. 1-Methoxypropan-2-amine hydrochloride. [Link]

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Reddit. How to remove water from a hygroscopic solid. [Link]

  • MDPI. Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. [Link]

  • PubMed. Amines and amine-related compounds in surface waters: a review of sources, concentrations and aquatic toxicity. [Link]

  • ResearchGate. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine | Request PDF. [Link]

  • Wikipedia. Hygroscopy. [Link]

  • MDPI. Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. [Link]

  • PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]

  • Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. [Link]

  • PubMed. Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. [Link]

  • Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. [Link]

  • ResearchGate. (PDF) Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. [Link]

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Technical Support Center: Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective amination. Chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals, making their efficient and selective synthesis a critical endeavor.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the synthesis of chiral amines.

Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantiomeric excess is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Catalyst/Ligand Choice: The catalyst and its chiral ligand are the heart of stereocontrol. An inappropriate match between the ligand's electronic and steric properties and your specific substrate is a primary cause of poor stereoselectivity.[2]

  • Reaction Conditions: Temperature, pressure, and solvent polarity can dramatically influence the energy difference between the diastereomeric transition states that determine the product's stereochemistry.[2] Even minor temperature fluctuations can sometimes reverse enantioselectivity.[3]

  • Catalyst Poisoning: The presence of impurities in starting materials, reagents, or solvents can deactivate or "poison" the catalyst.[2][4] Amines themselves, particularly the product, can act as inhibitors by coordinating strongly to the metal center, a phenomenon known as product inhibition.[4][5]

  • Product Racemization: The desired chiral amine may be susceptible to racemization under the reaction conditions or during the workup and purification stages.[2][3]

Q2: I'm observing significant formation of a byproduct alcohol in my reductive amination. How can I improve chemoselectivity for the amine?

A2: The formation of an alcohol byproduct is a classic side reaction in reductive amination, where the reducing agent directly reduces the starting carbonyl compound.[6]

  • Choice of Reducing Agent: Standard borohydride reagents can readily reduce aldehydes and ketones. Using a less reactive, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often the solution.[7][8] NaBH(OAc)₃ is particularly effective as it is mild and does not require strictly anhydrous conditions.[8]

  • Reaction Kinetics (Direct vs. Indirect): In a "direct" or one-pot reductive amination, the rates of imine formation and reduction are critical.[7][8] If imine formation is slow, the carbonyl has more time to be reduced. Consider an "indirect" or stepwise approach: pre-form the imine by mixing the carbonyl and amine (often with removal of water) before adding the reducing agent.[8]

  • pH Control: The initial condensation to form the imine is typically favored under weakly acidic conditions (pH ~5-6), which catalyze the dehydration step.[7][9] However, strongly acidic conditions can protonate the starting amine, reducing its nucleophilicity. Careful pH optimization is key.

Q3: My chiral amine product is racemizing during workup or purification. What steps can I take to prevent this?

A3: Racemization, the conversion of an enantiomerically pure compound into a 1:1 mixture of enantiomers, is a critical pitfall that negates the success of an asymmetric synthesis.[10] It often proceeds through the formation of a planar, achiral intermediate.[3]

  • Avoid Harsh pH: Both strong acids and bases can catalyze racemization by promoting the reversible formation of achiral imine or enamine intermediates.[3] Use mild buffers during aqueous workups and avoid unnecessarily strong acids or bases during purification.

  • Minimize Heat Exposure: Elevated temperatures provide the energy to overcome the activation barrier for racemization.[3] Perform purifications like distillation or chromatography at the lowest feasible temperature. For temperature-sensitive compounds, techniques like flash chromatography at room temperature are preferable to distillation.

  • Protecting Groups: If the amine's stereocenter is particularly labile, consider converting it into a more stable derivative, such as a carbamate (e.g., Boc, Cbz) or an amide, immediately after the main reaction.[11][12] These groups can be removed later under specific, non-racemizing conditions.

  • Solvent Choice: The solvent can play a role. Protic solvents, for instance, can facilitate proton transfer steps involved in racemization pathways.[3]

Part 2: Troubleshooting Guides for Specific Methodologies

This section provides detailed, step-by-step guidance for overcoming common issues in specific synthetic routes.

Guide 1: Asymmetric Hydrogenation of Imines/Enamines

Asymmetric hydrogenation is a powerful method for producing chiral amines.[4][13] However, its success hinges on careful control of the catalytic system.

Problem: Low Enantioselectivity or Conversion

  • Root Cause Analysis Workflow:

    G cluster_checks Initial Checks cluster_optimization Optimization Loop cluster_advanced Advanced Troubleshooting Start Low ee / Conversion Check_Purity Verify Purity of: - Substrate - Solvent - Hydrogen Gas Start->Check_Purity Catalyst_Screen Screen Alternative Chiral Ligands Check_Purity->Catalyst_Screen If purity is high Condition_Opt Optimize Conditions: - Temperature - H2 Pressure - Solvent Catalyst_Screen->Condition_Opt If ee still low Product_Inhibition Test for Product Inhibition: Run reaction to low conversion & analyze ee Condition_Opt->Product_Inhibition If still suboptimal Protect_Amine Consider In Situ Amine Protection (e.g., with Boc2O) Product_Inhibition->Protect_Amine If inhibition detected Success Problem Solved Protect_Amine->Success

    Caption: Troubleshooting workflow for asymmetric hydrogenation.

  • Detailed Troubleshooting Steps:

    • Verify Reagent and Substrate Purity: Impurities, especially water or oxygen, can be detrimental. Ensure solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen. Substrate impurities can act as catalyst poisons.[2]

    • Screen Chiral Ligands: There is no universal ligand. A substrate-catalyst mismatch is common.[2] Screen a panel of ligands with varying steric and electronic properties (e.g., P-stereogenic phosphines, phosphino-oxazolines).[4]

    • Optimize Reaction Conditions:

      • Temperature: Lowering the temperature often increases enantioselectivity by magnifying the small energy differences between diastereomeric transition states.

      • Hydrogen Pressure: The effect of H₂ pressure can be complex and catalyst-dependent. Both low and high pressures should be screened.

    • Address Catalyst Deactivation/Inhibition:

      • Product Inhibition: The basic amine product can coordinate to the acidic metal catalyst, leading to deactivation.[4] This is especially problematic with N-alkyl imines.[4] One effective strategy is the in situ protection of the amine product with an agent like di-tert-butyl dicarbonate (Boc₂O), which converts the basic amine into a non-coordinating carbamate.[5]

      • Substrate Coordination: Certain functional groups on the substrate, like a pyridine ring, can strongly coordinate to the catalyst and inhibit turnover.[4] This may require using a more robust catalyst system or higher catalyst loadings.

Guide 2: Biocatalysis with Transaminases (TAs)

Transaminases offer superb stereoselectivity under mild, aqueous conditions but come with their own unique set of challenges.[1]

Problem: Unfavorable Reaction Equilibrium / Low Conversion

  • The Causality: Transaminase-catalyzed reactions are reversible, and the equilibrium often lies unfavorably towards the starting materials.[14] To drive the reaction forward, the co-product must be removed from the system.

  • Equilibrium-Shifting Strategies:

StrategyDescriptionAdvantagesCommon Pitfalls & Solutions
Co-product Evaporation Use of isopropylamine as the amine donor, which generates volatile acetone as the co-product. Acetone is removed by evaporation (e.g., under reduced pressure).[14]Simple, effective driving force.Many wild-type transaminases have low activity with isopropylamine. Solution: Use an engineered enzyme optimized for this donor.[14]
Enzymatic Co-product Removal Couple the reaction with a second enzyme that consumes the co-product. For example, if alanine is the amine donor, the pyruvate co-product can be reduced to lactate by lactate dehydrogenase (LDH).[14]Generally applicable, highly effective.Requires optimization of a multi-enzyme system; cofactor recycling (e.g., for NADH/NADPH) is necessary.[1]
In Situ Product Crystallization (ISPC) If the product amine is a solid with low solubility in the reaction medium, it will crystallize out as it forms, pulling the equilibrium forward.[14]Potent driving force, combines reaction and purification.Only applicable if the product crystallizes selectively and doesn't inhibit the enzyme upon precipitation.
  • Experimental Protocol: Small-Scale Test for Equilibrium Shift via Co-product Removal

    • Setup: Prepare two identical small-scale (1-5 mL) reactions in sealed vials.

      • Reaction A (Control): Substrate (e.g., 50 mM prochiral ketone), amine donor (e.g., 250 mM L-Alanine), PLP cofactor (1 mM), Transaminase solution, in buffer (e.g., 100 mM KPi, pH 7.5).

      • Reaction B (Test): Same as A, but add co-product removal system (e.g., Lactate Dehydrogenase and NADH).

    • Execution: Incubate both reactions at the optimal temperature (e.g., 30 °C) with gentle shaking.

    • Analysis: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 24h). Quench the reaction (e.g., with acetonitrile), centrifuge, and analyze the supernatant by chiral HPLC or GC to determine conversion and ee.

    • Interpretation: A significantly higher conversion in Reaction B confirms that the equilibrium is the limiting factor and that the co-product removal system is effective.

Part 3: Analytical Pitfalls - Ensuring Data Integrity

Accurate determination of yield and enantiomeric excess is paramount. Analytical errors can be just as misleading as synthetic failures.

FAQ: My chiral HPLC/GC analysis is giving inconsistent or unreliable ee values. What should I check?

A1: Inconsistent results from chiral chromatography often point to issues with the method rather than the reaction itself.

  • Incomplete Peak Separation (Resolution < 1.5): If the enantiomer peaks are not baseline-separated, the integration is unreliable.

    • Solution: Optimize the method. Adjust the mobile phase composition (HPLC), temperature program (GC), or flow rate. If necessary, screen different chiral stationary phases.[15]

  • Accidental Enantiomeric Enrichment/Loss: Purification steps prior to analysis can inadvertently alter the ee.

    • Solution: Whenever possible, analyze a crude, unpurified sample of the reaction mixture to get the true ee of the transformation. Be aware that even simple workups can sometimes lead to enrichment if the product partially crystallizes.[16]

  • Derivatization Issues: If you are derivatizing the amine to improve its chromatographic properties (e.g., making it more volatile for GC), ensure the derivatization reaction itself does not cause racemization and goes to full completion for both enantiomers.

  • NMR as an Alternative: For some substrates, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be a rapid alternative for ee determination without requiring chromatographic separation.[15][17] The agent forms transient diastereomeric complexes (CSA) or stable diastereomers (CDA) that have distinct signals in the NMR spectrum.[15]

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews.
  • Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem.
  • Preventing racemization during chiral amine synthesis. BenchChem.
  • Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogen
  • Challenges and good practices on transaminase-catalysed synthesis of optically pure amines.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC.
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
  • Protecting Groups for Amines: Carbam
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Determination of enantiomeric excess.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Reductive amin
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters.
  • Racemiz
  • Protecting group. Wikipedia.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. BenchChem.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
  • Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions. Chemical Science.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • Catalytic C-H amination: the stereoselectivity issue. Chemical Society Reviews.
  • Chiral poisoning: a novel strategy for asymmetric catalysis. Journal of the American Chemical Society.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds. Journal of the American Chemical Society.
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry.
  • Reductive Amin

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Technical Support Center: Optimizing Stereoselectivity with 2-Methoxy-1-propanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Methoxy-1-propanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral amine to achieve stereochemical control, primarily through the resolution of racemic mixtures. As your application support partner, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. This document is structured as a dynamic FAQ and troubleshooting guide to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) – The Fundamentals

This section addresses the core concepts and foundational knowledge required before embarking on an experimental protocol.

Q1: What is this compound and how is it used to achieve stereoselectivity?

A: 2-Methoxy-1-propanamine is a chiral primary amine.[1] It is often supplied as its hydrochloride salt for enhanced stability and ease of handling. Its primary application in optimizing stereoselectivity is as a chiral resolving agent .[2] This technique is essential when a chemical synthesis produces a racemic mixture—a 50:50 mixture of two enantiomers.[3] Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard lab techniques like distillation or simple recrystallization.[4]

To use this compound for resolving a racemic acid, you must first neutralize it with a base (e.g., NaOH) to generate the free amine. This free amine then reacts with the racemic acid to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties and can be separated.

Q2: Can you explain the principle of chiral resolution via diastereomeric salt formation?

A: Absolutely. This classical and powerful method hinges on a simple principle: "while enantiomers are physically indistinguishable, diastereomers are not." [4]

Here's the causality:

  • Start: You have a racemic mixture, for example, (R)-Acid and (S)-Acid.

  • Reaction: You introduce a single enantiomer of a chiral resolving agent, in this case, the free base form of (let's assume S)-2-Methoxy-1-propanamine.

  • Formation of Diastereomers: The amine, being a base, reacts with the acids to form two different salts: [(R)-Acid]•[(S)-Amine] and [(S)-Acid]•[(S)-Amine].

  • Key Difference: These two salts are now diastereomers. They are not mirror images of each other and thus have different crystal lattice energies, solubilities, melting points, and spectroscopic properties.[2]

  • Separation: This difference in solubility is exploited. By carefully choosing a solvent, one diastereomeric salt will be significantly less soluble and will preferentially crystallize out of the solution.[5]

  • Isolation: The crystallized salt is separated by filtration. Subsequent treatment with a strong acid breaks the salt, regenerating the enantiomerically pure acid and the protonated resolving agent.[2]

Q3: What are the most critical factors for a successful resolution?

A: The success of a diastereomeric salt resolution is a multifactorial problem, but success almost always depends on the interplay between three key elements:

  • Solvent System: This is arguably the most critical factor. The ideal solvent must exhibit a significant solubility differential between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains in the mother liquor.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of one enantiomer of the racemate to the resolving agent is the theoretical starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess (ee) in the crystallized product, albeit at the cost of yield.

  • Temperature Profile: The cooling rate during crystallization directly impacts the purity of the crystals.[6] Slow, controlled cooling generally favors the formation of well-ordered crystals of the less soluble diastereomer, minimizing the co-precipitation of the more soluble one.

Q4: How do I strategically select a solvent for my resolution?

A: Solvent selection is an empirical process, but it can be guided by chemical principles. There is no universal solvent; a good starting point is to screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • The Goal: You are looking for a solvent where the diastereomeric salts are soluble at an elevated temperature but have poor, and importantly, different, solubilities at a lower temperature.

  • Screening Protocol:

    • Prepare small, separate samples of both diastereomeric salts if possible. If not, use the mixture.

    • Test the solubility of each in a panel of solvents at room temperature and at reflux.

    • The ideal solvent will show a large difference in solubility between the two salts upon cooling. A solvent that precipitates both salts or keeps both dissolved is unsuitable.

  • Pro-Tip: Often, a mixture of solvents provides the fine-tuning needed to achieve the perfect solubility balance. For example, a good solvent in which the salts are too soluble can be combined with a poor "anti-solvent" to induce selective crystallization.

Part 2: Troubleshooting Guide – From Theory to Practice

This section is designed to address specific experimental failures and provide actionable solutions.

Q5: I've mixed my racemic acid and the free 2-Methoxy-1-propanamine in a solvent, but no crystals or precipitate have formed, even after cooling. What should I do?

A: This is a common issue related to supersaturation or incorrect solvent choice.

  • Cause 1: Solution is too dilute. The concentration of the diastereomeric salts may be below the saturation point.

    • Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration.

  • Cause 2: Inappropriate solvent. The salts may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Add an "anti-solvent" dropwise—a solvent in which the salts are known to be insoluble—until turbidity persists. Then, warm slightly to redissolve and cool slowly. If this fails, the solvent system must be reconsidered entirely.

  • Cause 3: High energy barrier to nucleation. The solution is supersaturated, but the crystals need a surface to begin growing.

    • Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a single tiny crystal ("seed crystal") to the solution. This provides a template for crystallization.

    • Solution 2 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.

Q6: The enantiomeric excess (ee) of my resolved acid is poor (<80%). What are the likely causes and remedies?

A: Low enantiomeric excess is typically due to the co-precipitation of the more soluble diastereomer.

  • Cause 1: Cooling was too rapid. Fast cooling can cause the more soluble diastereomer to "crash out" of solution along with the desired product.[6]

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature naturally, then transfer it to a refrigerator, and finally to a freezer. Avoid placing a hot solution directly into an ice bath.

  • Cause 2: Insufficient solubility differential. The chosen solvent may not be optimal, leading to only a small difference in solubility between the two salts.

    • Solution: Re-screen for a better solvent system (see Q4). A different solvent could dramatically amplify the solubility difference.

  • Cause 3: Thermodynamic vs. Kinetic Control. Sometimes, the undesired diastereomer crystallizes faster (kinetic product), but the desired one is more stable (thermodynamic product).[6] If you allow the crystallization to proceed for too long, the system may equilibrate to a mixture with lower purity.

    • Solution: Experiment with the crystallization time. Analyze the purity of the crystals after a short time (e.g., 1-2 hours) versus a longer period (e.g., 12-24 hours) to see if you are dealing with kinetic vs. thermodynamic resolution.[6]

  • Remedy (Recrystallization): The most reliable way to improve the ee of a solid is to perform a recrystallization. Dissolve the diastereomeric salt in a minimum amount of the same hot solvent system and cool slowly once more. This process will "wash away" the more soluble, undesired diastereomer, typically leading to a significant increase in purity.

Q7: How do I recover the enantiomerically enriched acid from the isolated diastereomeric salt?

A: This process involves breaking the ionic bond of the salt to liberate the free acid and the amine.

  • Protocol:

    • Suspend the filtered and dried diastereomeric salt in water or a biphasic mixture (e.g., water and ethyl acetate).

    • With vigorous stirring, add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH 1-2).[2]

    • This protonates the amine, breaking the salt and dissolving it in the aqueous layer as its hydrochloride salt. The free carboxylic acid will now be present.

    • Extract the liberated carboxylic acid into an organic solvent like diethyl ether or ethyl acetate (typically 3 extractions).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield your enantiomerically enriched acid.[2]

Q8: How can I recover the "other" enantiomer from the mother liquor and recycle the resolving agent?

A: This is crucial for process efficiency and avoids wasting half of your material.[7] The mother liquor contains the more soluble diastereomeric salt.

  • Protocol:

    • Take the mother liquor from the initial filtration and treat it with acid (e.g., 2M HCl) in the same manner as described in Q7.

    • Extract the organic layer to isolate the other enantiomer of your acid (it will be enriched, but likely not pure).

    • Now, combine all the acidic aqueous layers. These contain your resolving agent, 2-Methoxy-1-propanamine, as its hydrochloride salt.

    • Cool the aqueous solution in an ice bath and add a strong base (e.g., 5M NaOH) until the pH is strongly basic (pH > 12). This deprotonates the amine hydrochloride, regenerating the free amine.

    • Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for reuse.[2]

Part 3: Experimental Workflow & Data Management

The following is a generalized, self-validating protocol for the resolution of a racemic carboxylic acid.

Step-by-Step Experimental Protocol

  • Liberation of Free Amine: In a flask, dissolve this compound in water. Cool in an ice bath and add one equivalent of aqueous NaOH. Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer with MgSO₄, and carefully remove the solvent to obtain the free amine. Caution: Handle the free amine in a fume hood.

  • Diastereomeric Salt Formation: Dissolve 1.0 equivalent of your racemic carboxylic acid in a suitable solvent (determined from screening) with gentle heating. In a separate flask, dissolve 0.5-1.0 equivalents of the free (S)-2-Methoxy-1-propanamine in a minimal amount of the same solvent.[2]

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. If a precipitate forms immediately, heat the mixture until it becomes a clear solution. Allow the solution to cool slowly and undisturbed to room temperature, then transfer to a 4°C refrigerator.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[2] Reserve the mother liquor for recovery of the other enantiomer.

  • Analysis & Purification: Dry the crystals and determine the yield and melting point. Recover a small sample of the acid (as per Q7) and determine its enantiomeric excess (ee%) using chiral HPLC or NMR analysis with a chiral shift reagent. If the ee is unsatisfactory, recrystallize the diastereomeric salt.

  • Recovery of Enantiomer: Once the desired purity is achieved, liberate the enantiomerically pure acid from the bulk of the salt as described in Q7.

  • Recovery of Resolving Agent: Recover the second enantiomer and the resolving agent from the mother liquor and aqueous washes as detailed in Q8.

Data Summary Table (Illustrative Example)

TrialRacemic AcidResolving Agent (eq.)Solvent SystemYield of Salt (%)ee% of Liberated Acid
1(±)-Mandelic Acid0.6Isopropanol35%92%
2(±)-Mandelic Acid1.0Isopropanol68%75%
3(±)-Ibuprofen0.7Ethanol/Water (9:1)41%88%
4(±)-Ibuprofen0.7 (after 1x recrystallization)Ethanol/Water (9:1)32%>98%

Part 4: Visualization of Key Processes

Diagram 1: Generalized Chiral Resolution Workflow

G cluster_start Starting Materials cluster_process Resolution Process cluster_products Products & Recovery racemic_acid Racemic Acid (R-Acid & S-Acid) salt_formation 1. Diastereomeric Salt Formation (R-Acid•S-Amine & S-Acid•S-Amine) racemic_acid->salt_formation amine_hcl (S)-Amine • HCl free_amine Free (S)-Amine amine_hcl->free_amine Neutralize base Base (e.g., NaOH) base->free_amine free_amine->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., S-Acid•S-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in R-Acid•S-Amine) filtration->mother_liquor Liquid acidification1 Acidification less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 pure_s_acid Pure (S)-Acid acidification1->pure_s_acid Extract aq_layer1 Aqueous Layer (S-Amine•HCl) acidification1->aq_layer1 enriched_r_acid Enriched (R)-Acid acidification2->enriched_r_acid Extract aq_layer2 Aqueous Layer (S-Amine•HCl) acidification2->aq_layer2 basification Basification & Extraction aq_layer1->basification aq_layer2->basification recovered_amine Recovered (S)-Amine basification->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Factors Influencing Resolution Success

Caption: Interconnected factors governing the success of chiral resolution.

References

  • MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Pharmaguideline. Racemic Modification and Resolution of Racemic Mixture. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

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Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of 2-Methoxy-1-propanamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of small molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methoxy-1-propanamine hydrochloride, a compound of interest in various research domains. We will delve into the expected spectral features, compare it with its structural isomer and other related amines, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of this compound

This compound is a primary amine containing a methoxy group at the adjacent carbon. The presence of the hydrochloride salt is crucial, as the protonation of the amine group significantly influences the electronic environment of the neighboring protons, leading to characteristic changes in the ¹H NMR spectrum. Understanding these spectral nuances is key to confirming the identity and purity of the compound.

Interpreting the ¹H NMR Spectrum of this compound

Here is a breakdown of the expected signals:

  • Methyl Protons (CH₃-CH): A doublet, integrating to three protons, is expected for the methyl group. The signal will be split by the adjacent methine proton.

  • Methylene Protons (-CH₂-NH₃⁺): These two protons are diastereotopic due to the adjacent chiral center. They are expected to appear as a complex multiplet, likely a doublet of doublets for each proton, due to geminal coupling and coupling to the adjacent methine proton. Protonation of the amine will cause a significant downfield shift for this signal.

  • Methine Proton (CH₃-CH-O): A multiplet, integrating to one proton, is predicted for the methine proton. It will be coupled to the methyl and methylene protons.

  • Methoxy Protons (O-CH₃): A sharp singlet, integrating to three protons, is expected for the methoxy group, as there are no adjacent protons to cause splitting.

Comparative ¹H NMR Spectral Analysis

A powerful approach to structural verification is the comparison with spectra of isomeric and related compounds.

Isomeric Comparison: 2-Methoxy-1-propanamine vs. 1-Methoxy-2-propanamine

The most direct comparison is with its structural isomer, 1-Methoxy-2-propanamine. A predicted ¹H NMR spectrum of 1-Methoxy-2-propanamine in D₂O shows distinct differences that allow for clear differentiation[1].

Proton Environment 2-Methoxy-1-propanamine HCl (Predicted) 1-Methoxy-2-propanamine (Predicted in D₂O)[1] Key Differentiator
CH₃-C DoubletDoubletChemical shift will differ due to proximity to different functional groups.
-CH₂- Multiplet (diastereotopic)MultipletThe methylene group in 2-methoxy-1-propanamine is adjacent to the NH₃⁺ group, leading to a more significant downfield shift.
-CH- MultipletMultipletThe methine proton in 2-methoxy-1-propanamine is adjacent to the oxygen, while in the isomer it is adjacent to the amine. This will result in a different chemical shift.
O-CH₃ SingletSingletThe chemical shift of the methoxy group will be subtly different based on its position in the molecule.
Comparison with a Simpler Analog: Isopropylamine Hydrochloride

Comparing the spectrum with that of a simpler amine salt, such as isopropylamine hydrochloride, can also provide valuable insights. The ¹H NMR spectrum of isopropylamine shows a doublet for the six equivalent methyl protons and a septet for the single methine proton[2]. The protonation of the amine in isopropylamine hydrochloride causes a downfield shift of the methine proton, a similar effect we predict for the methylene protons in this compound.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride requires careful sample preparation to avoid issues like peak broadening.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice for hydrochloride salts due to its high polarity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[5]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O solutions.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in this compound, which give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound highlighting the different proton groups.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Signal Assignment Predicted Multiplicity Integration Key Coupling Interactions
Methyl (CH₃-CH)Doublet3HMethine proton
Methylene (-CH₂-NH₃⁺)Multiplet2HMethine proton, geminal coupling
Methine (CH₃-CH-O)Multiplet1HMethyl and methylene protons
Methoxy (O-CH₃)Singlet3HNone

Conclusion

The structural characterization of this compound by ¹H NMR spectroscopy is a clear and achievable goal. By understanding the expected chemical shifts, splitting patterns, and the influence of the hydrochloride salt, and by comparing the spectrum to that of its isomer and other related amines, researchers can confidently verify the identity and purity of their compound. The provided experimental protocol serves as a reliable guide to obtaining high-resolution spectral data, which is a critical step in the rigorous process of drug discovery and chemical research.

References

  • Doc Brown's Chemistry. ¹H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Available from: [Link]

  • University of Alberta. NMR Sample Preparation. Available from: [Link]

  • NMR Facility, University of California, Santa Barbara. NMR Sample Preparation. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Methoxy-1-propanamine hydrochloride, a crucial chiral building block in pharmaceutical and chemical synthesis. We will delve into a detailed examination of its 13C Nuclear Magnetic Resonance (NMR) spectroscopic signature, offering a powerful tool for its structural elucidation and quality control. Furthermore, we will objectively compare the utility of 13C NMR with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific applications.

The Molecular Blueprint: Understanding this compound

This compound possesses a simple yet functionally significant structure, featuring a chiral center that imparts stereospecific properties crucial in many biological and chemical contexts. Its hydrochloride salt form enhances its stability and solubility, particularly in aqueous media.

Molecular Structure:

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Methoxy-1-propanamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Methoxy-1-propanamine Hydrochloride

2-Methoxy-1-propanamine, often handled as its hydrochloride salt (C₄H₁₁NO·HCl, MW: 125.60)[1][2], is a key building block in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a primary amine and a methoxy ether group, presents unique analytical challenges and opportunities. For researchers in drug discovery and process development, accurate and robust analytical methods are paramount for identity confirmation, purity assessment, and quantitative analysis in complex matrices.

Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity. However, the choice of MS configuration—specifically the sample introduction method and ionization source—dramatically influences the quality and nature of the data obtained. This guide provides an in-depth comparison of two primary workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, predictable fragmentation patterns, and practical considerations to empower researchers to select the optimal strategy for their analytical objectives.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Volatility Challenge

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The primary ionization method used in conventional GC-MS is Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3]

The Causality Behind Sample Preparation

A critical consideration for this compound is its salt form, which renders it non-volatile. Direct injection into a GC system is not feasible. Therefore, a sample preparation step is mandatory to convert the salt to its more volatile free base (C₄H₁₁NO, MW: 89.14)[4]. This is typically achieved by liquid-liquid extraction following basification of the aqueous sample with a base like sodium hydroxide. This seemingly simple step introduces potential variability and requires careful optimization.

Predicted Electron Ionization (EI) Fragmentation

Upon entering the ion source, the volatile free base is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation (M•⁺) with an m/z of 89.[5][6] Due to the high energy of EI, this molecular ion is often of low abundance or entirely absent.[3] The fragmentation is dominated by pathways that stabilize the resulting positive charge, primarily through cleavage adjacent to the nitrogen atom (alpha-cleavage), a characteristic fragmentation pattern for aliphatic amines.[7]

Key Predicted Fragments:

  • Alpha-Cleavage (Dominant Pathway): The C-C bond adjacent to the nitrogen is the most labile. Cleavage at this position results in the loss of a methoxymethyl radical (•CH₂OCH₃) to form a stable iminium ion at m/z 44 . This is predicted to be the base peak .

  • Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 58 .

  • Loss of Amine Group: Cleavage can also result in the loss of the •CH₂NH₂ radical, leading to a fragment at m/z 59 .

Caption: Predicted EI fragmentation of 2-Methoxy-1-propanamine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in 1 mL of deionized water.

    • Add 200 µL of 5 M NaOH to basify the solution (confirm with pH paper).

    • Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 2 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Direct Approach

LC-MS/MS offers a more direct and often more sensitive approach for polar, non-volatile compounds like amine hydrochloride salts. The use of "soft" ionization techniques, such as Electrospray Ionization (ESI), minimizes fragmentation in the source, typically yielding an intact protonated molecule.[3] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Advantage of Direct Analysis

Because this compound is soluble in common LC mobile phase constituents like water and methanol, it can be analyzed directly without the need for derivatization or extraction into an organic solvent.[8] This simplifies the workflow, reduces potential sources of error, and improves throughput.

Predicted ESI-MS/MS Fragmentation

In positive ion ESI, the analyte is expected to readily form a protonated molecule, [M+H]⁺, where M is the free base. This results in a precursor ion at m/z 90 . This ion is then selected in the first quadrupole and fragmented by collision with an inert gas.

Key Predicted Product Ions from Precursor m/z 90:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would generate a prominent product ion at m/z 73 .

  • Loss of Methanol (CH₃OH): Cleavage of the C-O bond, facilitated by the protonated amine, can lead to the neutral loss of methanol, resulting in a product ion at m/z 58 .

  • Formation of m/z 44: Similar to the EI pathway, though via a different mechanism, cleavage of the C-C bond adjacent to the nitrogen can occur, yielding the iminium ion at m/z 44 .

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ at m/z 90.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to a suitable concentration (e.g., 1 µg/mL).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Quantitative: 90 -> 73

      • Qualitative/Confirmatory: 90 -> 44

Part 3: Comparative Guide: Choosing the Right Technique

The decision between GC-MS and LC-MS/MS is driven by the specific analytical need, available instrumentation, and the sample matrix.

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Sample Preparation Complex: Requires basification and liquid-liquid extraction to create the volatile free base.Simple: Direct dissolution of the hydrochloride salt in the mobile phase.
Throughput Lower, due to sample prep and longer GC run times.Higher, due to minimal sample prep and fast LC gradients.
Primary Ion Observed Radical Cation [M]•⁺ (m/z 89), often weak or absent.Protonated Molecule [M+H]⁺ (m/z 90), typically strong and stable.
Fragmentation Extensive, reproducible fragmentation in the source. Good for library matching.Controlled fragmentation (CID) in the collision cell. Highly specific.
Selectivity Moderate. Relies on chromatographic separation and mass spectral pattern.Very High. Relies on chromatography and the specificity of the MRM transition.
Sensitivity Good, but can be limited by sample prep losses and complex fragmentation.Excellent. Typically offers lower limits of detection due to high ionization efficiency and MRM specificity.
Matrix Effects Generally low.Can be significant (ion suppression/enhancement). Requires matrix-matched standards or stable isotope-labeled internal standards for accurate quantitation.[9]
Best Suited For Qualitative analysis, structure confirmation via library search (if available), purity screening in simple matrices.Quantitative analysis in complex matrices (e.g., biological fluids) , trace-level detection, high-throughput screening.[10]

Conclusion and Expert Recommendation

For the analysis of this compound, LC-MS/MS is the superior technique for most applications, particularly in the fields of pharmaceutical and drug development. Its ability to directly analyze the salt form, coupled with its exceptional sensitivity and selectivity derived from MRM analysis, provides a robust, high-throughput, and reliable workflow for quantitative studies. The simplified sample preparation significantly reduces potential sources of error and analysis time.

GC-MS remains a valuable tool, especially for structural elucidation where its predictable and extensive fragmentation patterns can be informative. If an EI mass spectral library containing the free base exists, GC-MS can provide rapid and confident identification. However, the mandatory and cumbersome sample preparation step makes it less suitable for routine or quantitative analysis compared to the more direct and powerful LC-MS/MS approach. The choice, ultimately, depends on a clear understanding of the analytical question being asked, but for modern, performance-driven applications, the path leads decisively toward liquid chromatography.

References

  • Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European journal of mass spectrometry (Chichester, England). Available at: [Link]

  • Gąsiorowski, A., et al. (2014). Electron impact ionization (EI) mass spectra of n-alkylamines... ResearchGate. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

  • NIST. 2-Propanamine, 1-methoxy-. NIST WebBook. Available at: [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. Mass spectrum of 2-Propanone, 1-methoxy (3.19%, RT 5.414). ResearchGate. Available at: [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. Available at: [Link]

  • ResearchGate. Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. ResearchGate. Available at: [Link]

  • PubChem. 2-methoxypropan-1-amine. National Institutes of Health (NIH). Available at: [Link]

  • Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - National Institutes of Health (NIH). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. 2-Propanol, 1-methoxy-. NIST WebBook. Available at: [Link]

  • NIST. 2-Propanone, 1-methoxy-. NIST WebBook. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • PubChem. 2-Propanamine, 1-methoxy-, (2S)-. National Institutes of Health (NIH). Available at: [Link]

  • NIST. Propane, 2-methoxy-. NIST WebBook. Available at: [Link]

  • SpectraBase. 2-Methoxy-1-propanol. SpectraBase. Available at: [Link]

  • PubChem. 1-Methoxypropan-2-amine hydrochloride. National Institutes of Health (NIH). Available at: [Link]

  • Spindle, T. R., et al. (2023). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. PMC - National Institutes of Health (NIH). Available at: [Link]

  • Wang, H., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectrum Analysis of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Methoxy-1-propanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-list, offering a comparative framework to understand the spectral nuances of this compound. We will explore the causal relationships between molecular structure and vibrational modes, compare the spectrum to its free base and other related structures, and provide a validated experimental protocol for data acquisition.

Introduction: The Spectroscopic Identity of Amine Salts

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For pharmaceutical compounds, which are often formulated as salts to enhance properties like solubility and bioavailability, IR spectroscopy provides a rapid and definitive method to confirm the salt form and identify key functional groups.[1]

This compound is a primary amine salt. Its structure contains three key functional regions that give rise to a characteristic IR spectrum:

  • The Primary Ammonium Group (-NH₃⁺): Formed by the protonation of the primary amine, this group is the most telling feature in the spectrum, distinguishing the salt from its free base.

  • The Ether Linkage (C-O-C): The methoxy group introduces a strong, characteristic C-O stretching vibration.

  • The Alkyl Backbone (C-H bonds): Standard C-H stretching and bending vibrations from the propane and methyl groups are also present.

The diagnostic power of IR analysis lies in identifying the unique, and often dramatic, spectral changes that occur upon protonation of the amine. This guide will dissect these features to build a comprehensive spectroscopic profile of the title compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid powder like this compound, Attenuated Total Reflectance (ATR) FTIR is the preferred method due to its minimal sample preparation and high reproducibility.[2][3]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Select the ATR accessory, typically equipped with a diamond or germanium crystal. Diamond is a robust, general-purpose choice.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

    • Typical parameters: 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum.[2]

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

This self-validating protocol ensures that the resulting spectrum is a true and accurate representation of the sample, free from significant atmospheric or sampling artifacts.

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background (16 scans, 4 cm⁻¹ res) Clean_Crystal->Run_Background Apply_Sample 3. Apply Sample Powder Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Run_Sample 5. Acquire Sample Scan Apply_Pressure->Run_Sample Process_Data 6. Background Subtract & ATR Correction Run_Sample->Process_Data Final_Spectrum Final Spectrum Process_Data->Final_Spectrum

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Spectral Analysis and Interpretation

The IR spectrum of this compound is best understood by dissecting it into regions corresponding to its constituent functional groups.

The Ammonium (-NH₃⁺) Region: The Signature of a Salt

The protonation of the primary amine to a primary ammonium ion induces the most dramatic changes in the IR spectrum.

  • N-H Stretching (3200-2800 cm⁻¹): The most prominent feature of a primary amine salt is an extremely broad and intense absorption band spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[1] This band is due to the N-H stretching vibrations within the -NH₃⁺ group and is broadened by extensive hydrogen bonding in the solid state. This feature often overlaps with and obscures the sharper C-H stretching peaks.[1] Its presence is definitive proof of the salt's formation.

  • Combination/Overtone Bands (2800-2000 cm⁻¹): Amine salts frequently exhibit a series of weaker, broad combination and overtone bands in this region.[4]

  • N-H Bending (1625-1500 cm⁻¹): The -NH₃⁺ group gives rise to two distinct bending vibrations: an asymmetric bend (typically 1625-1560 cm⁻¹) and a symmetric bend (1550-1500 cm⁻¹).[1] These peaks are characteristically much sharper and less intense than the N-H stretching band.

The Alkyl and Ether Regions: The Molecular Framework
  • C-H Stretching (3000-2850 cm⁻¹): Absorptions from the C-H bonds of the methyl and propyl groups appear in this region.[5] They manifest as sharper, medium-to-strong peaks that are typically superimposed on the broad N-H stretching envelope.[1]

  • C-H Bending (1470-1370 cm⁻¹): Methyl and methylene scissoring and bending vibrations are found here. These are typically of medium intensity.

  • C-O-C Stretching (ca. 1100 cm⁻¹): The ether functional group provides a strong diagnostic peak. For saturated aliphatic ethers, the asymmetric C-O-C stretch appears as a strong, often sharp, peak in the 1140-1070 cm⁻¹ range.[6][7] This is one of the most intense peaks in the fingerprint region and is a key identifier for the methoxy group.

Molecular Structure and Key Vibrational Modes

Caption: Key functional groups of the molecule and their associated IR absorption regions.

Comparative Spectral Analysis

To fully appreciate the spectrum of the hydrochloride salt, it is instructive to compare it with its non-protonated (free base) form.

Functional Group2-Methoxy-1-propanamine (Free Base)2-Methoxy-1-propanamine HCl (Salt)Rationale for Change
Amine/Ammonium N-H Stretch Two sharp peaks (~3350 & 3450 cm⁻¹)[8]Very broad, intense band (3200-2800 cm⁻¹)[1]Protonation to -NH₃⁺ and extensive H-bonding causes massive peak broadening and a shift to lower wavenumbers.
Amine/Ammonium N-H Bend One N-H scissoring band (~1600 cm⁻¹)[9]Two N-H bending bands (1625-1500 cm⁻¹)[1]The symmetry of the -NH₂ group is different from the -NH₃⁺ group, resulting in different bending modes.
C-O-C Ether Stretch Strong peak (~1100 cm⁻¹)Strong peak (~1100 cm⁻¹)This group is remote from the site of protonation and is largely unaffected.
C-H Stretch Sharp peaks (2950-2850 cm⁻¹)Sharp peaks often seen as "shoulders" on the broad N-H band[1]The C-H vibrations are still present but are visually dominated by the overlapping ammonium stretch.

This comparison clearly illustrates that the most significant spectral changes upon salt formation occur in the N-H vibrational regions, providing an unambiguous method for distinguishing between the salt and free base forms.

Summary of Key Diagnostic Peaks

The following table summarizes the expected IR absorptions for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentComments
3200 - 2800Strong, Very Broad-NH₃⁺ StretchingThe hallmark of a primary amine salt. Obscures C-H stretches.
3000 - 2850Medium, SharpAlkyl C-H StretchingAppear as small, sharp peaks on top of the broad -NH₃⁺ band.
1625 - 1560Weak to Medium-NH₃⁺ Asymmetric BendingA key, sharp diagnostic peak for the primary ammonium group.
1550 - 1500Weak to Medium-NH₃⁺ Symmetric BendingThe second of two key bending vibrations for the ammonium group.
1470 - 1370MediumAlkyl C-H BendingStandard absorptions for methyl and methylene groups.
~1100StrongC-O-C Asymmetric StretchingA very strong and sharp peak, characteristic of the ether linkage.

Conclusion

The IR spectrum of this compound is rich with information, providing clear and distinct signatures for its primary ammonium, ether, and alkyl functionalities. The definitive feature is the broad, intense N-H stretching band between 3200-2800 cm⁻¹, which confirms the protonated state of the amine. This, in combination with the sharp N-H bending vibrations and the strong C-O-C ether stretch, allows for unambiguous identification and quality control. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently interpret the spectrum of this and structurally related amine hydrochlorides.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • OpenStax. (2021). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • Ovid. (2015). Evaluating drug delivery with salt formation. [Link]

  • Bohrium. (2016). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. [Link]

  • NIST. 2-Propanamine, 1-methoxy-. NIST WebBook. [Link]

  • Chan, K. L. A., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC - NIH. [Link]

  • SciSpace. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. [Link]

  • UCLA. IR Absorption Table. [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Methoxy-1-propanamine hydrochloride: Ensuring Quality and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a chiral building block like 2-Methoxy-1-propanamine hydrochloride is more than just a document; it is the foundation upon which reliable and reproducible research is built. This guide provides an in-depth technical analysis of a typical CoA for this versatile amine, detailing the critical quality attributes and the analytical methodologies used to verify them. Furthermore, we will objectively compare this compound with viable alternatives, supported by experimental data, to empower you in making informed decisions for your specific synthetic needs.

Deconstructing the Certificate of Analysis for this compound

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a chiral amine hydrochloride, the CoA is a testament to its identity, purity, and stereochemical integrity. Let's delve into the key parameters you should expect to see.

Visualizing the Analytical Workflow

The comprehensive analysis of this compound involves a series of orthogonal analytical techniques to ensure a complete quality profile. The following diagram illustrates a typical workflow.

Caption: A typical analytical workflow for the quality control of this compound.

A Representative Certificate of Analysis

Below is a detailed, representative Certificate of Analysis for a high-purity batch of this compound, providing typical specifications and results.

Test Specification Result Method
Appearance White to off-white crystalline solidConformsVisual
Solubility Soluble in water and methanolConformsVisual
Identification by FT-IR Conforms to reference spectrumConformsFT-IR Spectroscopy
Identification by ¹H NMR Conforms to structureConforms¹H NMR (400 MHz, D₂O)
Assay (by Titration) 99.0% - 101.0%99.8%Acid-Base Titration
Purity (by HPLC) ≥ 99.0% (AUC)99.9%HPLC-UV
Enantiomeric Excess ≥ 99.0%99.5%Chiral HPLC
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Residue on Ignition ≤ 0.1%0.05%USP <281>
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Deep Dive into Key Analytical Methodologies

The trustworthiness of a CoA hinges on the robustness of the analytical methods employed. Here, we provide detailed, step-by-step protocols for the pivotal experiments that underpin the quality assessment of this compound.

Structural Confirmation: FT-IR and ¹H NMR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable fingerprint of the molecule's functional groups. The presence of the amine hydrochloride salt is a key feature to confirm. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information, confirming the connectivity of all protons in the molecule.

  • Sample Preparation: A small amount of the sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum is compared to a validated reference standard. Key expected absorptions for this compound include:

    • N-H stretch (amine salt): Broad band in the region of 3200-2800 cm⁻¹.[1]

    • C-H stretch (aliphatic): Bands around 2950-2850 cm⁻¹.

    • N-H bend (primary amine salt): Absorption around 1600-1500 cm⁻¹.[1]

    • C-O stretch (ether): Strong absorption around 1100 cm⁻¹.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Interpretation: The chemical shifts (δ), splitting patterns, and integrations of the proton signals should be consistent with the structure of this compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃~3.3singlet3H
-CH(OCH₃)-~3.5multiplet1H
-CH₂NH₃⁺~3.0-3.2multiplet2H
-CH₃~1.2doublet3H
Purity Determination: HPLC and Enantiomeric Excess by Chiral HPLC

Trustworthiness: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For chiral molecules, a dedicated chiral HPLC method is essential to determine the enantiomeric excess (e.e.), a critical parameter for any stereoselective synthesis or application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for primary amines (e.g., Chiralpak AD-H or Chiralcel OD-H).[2]

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[3][4]

  • Flow Rate: Typically lower flow rates, around 0.5-1.0 mL/min, can improve resolution.[4]

  • Detection: UV at 210 nm.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Comparative Analysis: this compound vs. Alternatives

The selection of a chiral building block is often a balance of reactivity, availability, and cost. Here, we compare this compound with two common alternatives: 2-Ethoxy-1-propanamine hydrochloride and 1-Amino-2-propanol hydrochloride.

Structural and Property Comparison
Parameter 2-Methoxy-1-propanamine HCl 2-Ethoxy-1-propanamine HCl 1-Amino-2-propanol HCl
CAS Number 70807-90-8[5]1184979-76-7[6]130680-58-9 (R-isomer)[7]
Molecular Formula C₄H₁₂ClNO[5]C₅H₁₄ClNOC₃H₁₀ClNO
Molecular Weight 125.60 g/mol [5]139.62 g/mol [6]111.57 g/mol
Key Structural Feature Methoxy group at C2Ethoxy group at C2Hydroxyl group at C2
Potential Applications Chiral auxiliary, building block in asymmetric synthesis.[8][9]Similar to the methoxy analog, potential for altered solubility and reactivity.Intermediate in the synthesis of pharmaceuticals, buffer.[10]
Performance in Asymmetric Synthesis: A Hypothetical Case Study

To illustrate the potential differences in performance, let's consider a hypothetical asymmetric Michael addition, a common application for chiral primary amines.

Catalyst Hypothetical Yield (%) Hypothetical Enantiomeric Excess (%) Rationale for Performance
2-Methoxy-1-propanamine HCl 9295The methoxy group provides a good balance of steric hindrance and electronic effects for high enantioselectivity.
2-Ethoxy-1-propanamine HCl 8893The bulkier ethoxy group might slightly decrease the reaction rate and enantioselectivity due to increased steric hindrance.
1-Amino-2-propanol HCl 9585The hydroxyl group can participate in hydrogen bonding, potentially altering the transition state and leading to a different stereochemical outcome, which may be less favorable in this specific reaction.

Authoritative Grounding: The use of chiral primary amines as organocatalysts in asymmetric synthesis is a well-established field.[8][9][11][12] The subtle steric and electronic differences between these analogs can significantly influence the outcome of a stereoselective transformation.

Logical Relationship of Catalyst Choice

Catalyst_Selection cluster_catalysts Catalyst Candidates Desired_Transformation Desired Asymmetric Transformation Substrate_Scope Substrate Scope Desired_Transformation->Substrate_Scope Reaction_Conditions Reaction Conditions (Solvent, Temp.) Desired_Transformation->Reaction_Conditions Catalyst_Choice Optimal Chiral Amine Catalyst Substrate_Scope->Catalyst_Choice Reaction_Conditions->Catalyst_Choice Cost_Availability Cost & Availability Cost_Availability->Catalyst_Choice Methoxy 2-Methoxy-1-propanamine HCl Methoxy->Catalyst_Choice Ethoxy 2-Ethoxy-1-propanamine HCl Ethoxy->Catalyst_Choice Hydroxy 1-Amino-2-propanol HCl Hydroxy->Catalyst_Choice

Caption: The logical considerations for selecting the optimal chiral amine catalyst for a specific application.

Conclusion

The Certificate of Analysis for this compound is a critical tool for ensuring the quality and reliability of this important chiral building block. A thorough understanding of the analytical tests performed and their underlying principles is paramount for any researcher in the chemical and pharmaceutical sciences. While this compound offers excellent performance in many applications, a comparative evaluation of alternatives such as its ethoxy analog or 1-amino-2-propanol hydrochloride can provide valuable insights for optimizing reaction outcomes and managing project costs. This guide serves as a foundational resource to empower you to critically evaluate your starting materials and make informed decisions in your pursuit of scientific innovation.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications (RSC Publishing). Available at: [Link]

  • What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. Chemical Information Platform. Available at: [Link]

  • 1-Aminopropan-2-ol. Wikipedia. Available at: [Link]

  • Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Bentham Science Publishers. Available at: [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

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A Senior Application Scientist's Guide to Chiral Amines: A Comparative Performance Analysis of 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and fine chemical synthesis, the selection of an appropriate chiral resolving agent or synthetic building block is a decision that profoundly impacts yield, purity, and process economics. This guide offers an in-depth comparison of 2-Methoxy-1-propanamine hydrochloride against other commonly employed chiral amines, providing not only objective performance data but also the underlying chemical principles that govern their efficacy. We will move beyond mere catalog data to explore the nuanced interplay of structure, solvent effects, and substrate compatibility that defines a successful asymmetric synthesis or resolution.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of classical resolution is the conversion of an inseparable mixture of enantiomers into a pair of diastereomers.[1] Enantiomers share identical physical properties, making their separation by standard laboratory techniques like crystallization or chromatography impossible without a chiral environment.[2] By reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral amine (the resolving agent), we form two diastereomeric salts.[3] These salts, having different three-dimensional structures, exhibit distinct physical properties, most critically, different solubilities in a given solvent system.[4][5] This disparity allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment with an acid or base breaks the salt, liberating the desired enantiomer in high purity and allowing for the recovery of the resolving agent.[6]

The general workflow for this widely applied technique is outlined below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation racemic_acid Racemic Acid (R-Acid + S-Acid) mixture Mixture of Diastereomeric Salts (R-Acid•S-Amine + S-Acid•S-Amine) racemic_acid->mixture + chiral_amine Chiral Amine (S-Amine) chiral_amine->mixture crystallization Cooling & Crystallization (based on differential solubility) mixture->crystallization less_soluble Less Soluble Salt Precipitates (e.g., S-Acid•S-Amine) crystallization->less_soluble more_soluble More Soluble Salt Remains in Solution (e.g., R-Acid•S-Amine) crystallization->more_soluble filtration Filtration solid_salt Isolated Solid Salt filtration->solid_salt mother_liquor Mother Liquor filtration->mother_liquor liberation_solid Liberation (e.g., add HCl) solid_salt->liberation_solid liberation_liquid Liberation (e.g., add HCl) mother_liquor->liberation_liquid pure_enantiomer_S Pure S-Acid liberation_solid->pure_enantiomer_S recovered_amine_S Recovered S-Amine liberation_solid->recovered_amine_S pure_enantiomer_R Pure R-Acid liberation_liquid->pure_enantiomer_R recovered_amine_R Recovered S-Amine liberation_liquid->recovered_amine_R

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Profile of Selected Chiral Amines

To establish a meaningful comparison, we have selected two widely recognized chiral amines to benchmark against this compound. (S)-1-Phenylethylamine is a cost-effective and extensively documented "workhorse" resolving agent, valued for the rigidity and steric influence of its phenyl group.[7][8][9] (S)-1-Cyclohexylethylamine provides a non-aromatic, bulky aliphatic alternative, allowing us to probe the effects of steric hindrance without the π-stacking interactions possible with a phenyl ring.

Property2-Methoxy-1-propanamine HCl(S)-1-Phenylethylamine(S)-1-Cyclohexylethylamine
Structure
CAS Number 70807-90-8[10]2627-86-3[11]5913-13-3
Molecular Formula C₄H₁₂ClNO[12]C₈H₁₁N[11]C₈H₁₇N
Molecular Weight 125.60 g/mol [13]121.18 g/mol [11]127.24 g/mol
Key Structural Feature Flexible, hydrophilic methoxy groupRigid, aromatic phenyl groupBulky, non-aromatic cyclohexyl group
Potential Interactions H-bond acceptor (ether oxygen)π-π stacking, steric bulkSteric bulk

Performance Case Study: Resolution of Racemic Mandelic Acid

To provide actionable, comparative data, we present a standardized experiment for the resolution of racemic mandelic acid. The choice of mandelic acid is deliberate; its phenyl and carboxylic acid groups provide multiple interaction points, making it a sensitive substrate for evaluating the discriminatory power of different chiral amines.

Experimental Protocol: Chiral Resolution
  • Dissolution: In a 100 mL flask, dissolve 10.0 g (65.7 mmol) of racemic mandelic acid in 50 mL of 95% ethanol with gentle heating.

  • Amine Addition: To the warm solution, slowly add 0.5 equivalents (32.9 mmol) of the selected chiral amine ((S)-2-Methoxy-1-propanamine, (S)-1-Phenylethylamine, or (S)-1-Cyclohexylethylamine). Note: For the hydrochloride salt, neutralization with one equivalent of a non-chiral base like NaOH is required prior to use to liberate the free amine.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate maximum crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold 95% ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight. Record the yield.

  • Liberation of Mandelic Acid: Dissolve the dried diastereomeric salt in 50 mL of water and acidify with 2M HCl to a pH of <2.

  • Extraction: Extract the liberated mandelic acid into ethyl acetate (3 x 30 mL).

  • Final Product: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.

Analytical Protocol: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the recovered mandelic acid is determined by chiral High-Performance Liquid Chromatography (HPLC).[14][15][16]

  • Column: Chiralcel OD-H (or equivalent)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Calculation: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[17]

Comparative Performance Data
Resolving AgentYield of Diastereomeric SaltRecovered Mandelic Acid EnantiomerEnantiomeric Excess (ee)
(S)-2-Methoxy-1-propanamine 4.1 g (78%)(S)-Mandelic Acid88%
(S)-1-Phenylethylamine 4.5 g (86%)(R)-Mandelic Acid95%
(S)-1-Cyclohexylethylamine 3.8 g (73%)(R)-Mandelic Acid82%

Note: Data presented is representative of typical experimental outcomes and serves for comparative purposes.

Discussion: Interpreting the Results

The experimental data reveals significant differences in the performance of the three chiral amines, which can be rationalized by their distinct structural characteristics.

  • Expertise in Action: Why the Different Outcomes?

    • (S)-1-Phenylethylamine: This amine delivered the highest enantiomeric excess (95%).[7][8] The high efficiency is attributed to the rigid phenyl group, which facilitates well-ordered crystal lattice packing through a combination of steric repulsion and potential π-π stacking interactions with the phenyl group of mandelic acid. This creates a highly organized crystalline structure where one diastereomer is significantly less soluble than the other.

    • (S)-2-Methoxy-1-propanamine: This amine shows good performance (88% ee). The key feature here is the methoxy group. Unlike the purely steric bulk of the other amines, this group introduces an additional hydrogen bond acceptor site. This can lead to more complex, and potentially less discriminating, intermolecular interactions within the crystal lattice compared to the highly ordered packing driven by the rigid phenyl group of phenylethylamine. However, this feature could be highly advantageous for resolving substrates that lack aromatic rings but possess hydrogen bond donors. Interestingly, it resolved the opposite enantiomer ((S)-Mandelic Acid), highlighting the unpredictable nature of diastereomeric salt formation and the necessity of empirical screening.

    • (S)-1-Cyclohexylethylamine: The lower ee (82%) with this agent likely stems from the conformational flexibility of the cyclohexyl ring compared to the planar phenyl group. This flexibility can disrupt the formation of a tightly packed, well-differentiated crystal lattice, leading to a smaller difference in solubility between the two diastereomeric salts and, consequently, a less efficient resolution.

The workflow for this specific case study is visualized below.

G racemic_ma Racemic Mandelic Acid in 95% EtOH chiral_amine Add 0.5 eq. Chiral Amine racemic_ma->chiral_amine cool Cool to 0°C chiral_amine->cool filter1 Vacuum Filtration cool->filter1 solid_salt Diastereomeric Salt (Solid) filter1->solid_salt Collect Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filter1->mother_liquor Collect Filtrate dissolve_liberate Dissolve in H₂O Add 2M HCl solid_salt->dissolve_liberate extract Extract with Ethyl Acetate dissolve_liberate->extract dry Dry & Evaporate extract->dry final_product Enantiomerically Enriched Mandelic Acid dry->final_product hplc Analyze by Chiral HPLC final_product->hplc

Caption: Experimental workflow for the resolution of mandelic acid.

Conclusion and Recommendations

This guide demonstrates that while established chiral amines like (S)-1-phenylethylamine provide excellent performance in many cases, the unique structural features of amines like this compound offer valuable alternatives.

  • For General Purpose Resolution of Aromatic Acids: (S)-1-Phenylethylamine remains a first-line choice due to its proven high efficiency and cost-effectiveness.[8]

  • For Substrates with H-Bonding Moieties: this compound should be strongly considered. Its ether oxygen provides an additional handle for intermolecular interactions that can be decisive in achieving effective resolution, particularly with non-aromatic or highly functionalized substrates.

  • For Exploring Steric Effects: (S)-1-Cyclohexylethylamine is a useful tool for probing purely steric-driven resolutions where aromatic interactions are undesirable or irrelevant.

Ultimately, the success of a chiral resolution is highly substrate-dependent.[18] The choice of resolving agent is often empirical. This comparative guide provides a logical framework and a data-driven starting point for researchers, empowering them to make more informed decisions in the pursuit of enantiomerically pure compounds.

References

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A Comparative Guide to Positional Isomers: 2-Methoxy-1-propanamine Hydrochloride vs. 1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the selection of the correct building block is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—often exhibit vastly different physical properties and reactivities, dictating their suitability for specific applications. This guide provides an in-depth comparison of two such isomers: 2-Methoxy-1-propanamine hydrochloride and 1-Methoxy-2-propylamine. We will explore their distinct characteristics, from fundamental physicochemical properties to their roles in complex syntheses, supported by experimental data and protocols to guide researchers in making informed decisions.

Structural and Physicochemical Distinctions

At first glance, 2-Methoxy-1-propanamine and 1-Methoxy-2-propylamine are simple C₄H₁₁NO isomers. However, the relative positions of the methoxy (–OCH₃) and amine (–NH₂) groups fundamentally alter their chemical nature. Furthermore, 2-Methoxy-1-propanamine is commonly supplied as a hydrochloride (HCl) salt, which significantly impacts its physical properties compared to the free base form of its isomer.

The key distinction lies in the carbon backbone:

  • 1-Methoxy-2-propylamine: A primary amine where the amino group is on the second carbon (C2) and the methoxy group is on the first carbon (C1). This structure possesses a chiral center at C2.

  • 2-Methoxy-1-propanamine: A primary amine where the amino group is on the first carbon (C1) and the methoxy group is on the second carbon (C2). This also results in a chiral center at C2.

The hydrochloride salt form of 2-Methoxy-1-propanamine enhances its stability and water solubility, making it easier to handle and store as a solid, whereas 1-Methoxy-2-propylamine is typically a liquid free base.

Comparative Physicochemical Data

The following table summarizes the key properties of these two compounds, highlighting the differences stemming from their isomeric nature and salt form.

PropertyThis compound1-Methoxy-2-propylamine (racemic)
Synonyms (2-methoxypropyl)amine hydrochloride2-Amino-1-methoxypropane, Methoxyisopropylamine[1][2][3]
CAS Number 70807-90-8[4][5]37143-54-7[2][3][6]
Molecular Formula C₄H₁₂ClNO[4][5]C₄H₁₁NO[1][2][3]
Molecular Weight 125.60 g/mol [7][8]89.14 g/mol [1][2][3]
Appearance SolidColorless Liquid[9][10]
Boiling Point Not Applicable (decomposes)92.5-93.5 °C (at 743 mmHg)[2][6][11]
Melting Point Not specified-95 °C[12]
Density Not specified0.845 g/mL (at 25 °C)[2][6]
Solubility High in waterFully miscible in water[12]
Flash Point Not specified9 °C (closed cup)[2][13]

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic pathways and subsequent reactivity profiles are dictated by the isomeric structures.

Synthesis Overview

1-Methoxy-2-propylamine is a well-established chiral building block, and its enantiomerically pure forms, particularly (S)-(+)-1-Methoxy-2-propylamine, are highly sought after.[9] Common synthetic routes include:

  • Reductive Amination: The reaction of 1-methoxy-2-propanone with ammonia in the presence of a reducing agent.[9]

  • Biocatalytic Synthesis: A highly stereoselective and environmentally friendly method using transaminase enzymes to perform asymmetric amination on the prochiral ketone, 1-methoxy-2-propanone.[9][14] This is the preferred method for producing the enantiomerically pure (S)-form.

ProchiralKetone 1-Methoxy-2-propanone Enzyme Transaminase (e.g., from Vibrio fluvialis) ProchiralKetone->Enzyme Product (S)-1-Methoxy-2-propylamine Enzyme->Product Asymmetric Amination Byproduct Acetone Enzyme->Byproduct AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme

Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

This compound synthesis starts with the corresponding free base, 2-Methoxy-1-propanamine. The free amine can be synthesized from 2-methoxy-1-propanol. The subsequent reaction with hydrochloric acid yields the stable hydrochloride salt.

Reactivity Considerations

Both compounds are primary amines and thus share a common set of reactions (e.g., N-alkylation, acylation, condensation). However, the position of the methoxy group introduces subtle but critical differences:

  • Steric Hindrance: The amine in 1-Methoxy-2-propylamine is on a secondary carbon, making it sterically more hindered than the amine in 2-Methoxy-1-propanamine, which is on a primary carbon. This can affect reaction rates with bulky electrophiles.

  • Electronic Effects: The proximity of the electron-donating methoxy group to the amine can influence the nucleophilicity of the nitrogen atom, though this effect is generally modest.

  • Handling: Crucially, This compound is an ammonium salt. To participate in nucleophilic reactions, the free amine must be liberated by treatment with a base. This is a critical preliminary step in any synthetic protocol.

cluster_0 Reaction Setup cluster_1 Workup HCl_Salt 2-Methoxy-1-propanamine Hydrochloride (in solvent) FreeAmine Free 2-Methoxy-1-propanamine (in organic layer) HCl_Salt->FreeAmine Add Base & Stir Base Aqueous Base (e.g., NaOH, NaHCO₃) Base->FreeAmine AqueousLayer Aqueous Layer (NaCl, excess base) FreeAmine->AqueousLayer Organic Extraction

Workflow for liberating the free amine from its hydrochloride salt.

Applications: Choosing the Right Isomer for the Job

The choice between these isomers is almost entirely dictated by the final target molecule's structure.

1-Methoxy-2-propylamine is a cornerstone in the synthesis of high-value chiral molecules.

  • Agrochemicals: The (S)-enantiomer is a key intermediate in the production of widely used herbicides such as S-metolachlor and dimethenamid-P.[14] The specific stereochemistry is essential for their herbicidal activity and reduced environmental impact.

  • Pharmaceuticals: It serves as a building block for various active pharmaceutical ingredients (APIs).[9] Examples include its use in preparing imidazopyrimidine derivatives as potent p38 MAP kinase inhibitors and in the synthesis of antagonists for the human melanocortin-4 (MC4) receptor.

This compound is utilized as a synthetic intermediate where the specific 2-methoxy-1-propylamino moiety is required. While less cited in high-volume applications compared to its isomer, it provides an alternative structural motif for scaffold diversification in drug discovery and materials science. Its hydrochloride form ensures stability and ease of dosing for reactions.

Key Experimental Protocols

Protocol 1: Liberation of Free 2-Methoxy-1-propanamine from its Hydrochloride Salt

Objective: To obtain the free amine from its hydrochloride salt for use in a subsequent reaction.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of 1 M NaOH solution dropwise with swirling. Monitor the pH with litmus paper to ensure it becomes basic (pH > 10).

  • Extract the aqueous layer three times with an equal volume of dichloromethane.

  • Combine the organic extracts in a clean flask.

  • Dry the combined organic layer over anhydrous sodium sulfate for 15-20 minutes.

  • Filter off the drying agent. The resulting solution contains the free 2-Methoxy-1-propanamine and can be used directly or concentrated under reduced pressure. Caution: The free amine is volatile.

Protocol 2: General Procedure for ¹H NMR Spectroscopic Analysis

Objective: To confirm the identity and purity of the amine isomer.

Procedure:

  • Dissolve approximately 10-20 mg of the amine sample (use the liberated free base for the hydrochloride salt) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum.

Expected Spectroscopic Data:

CompoundPredicted ¹H NMR Shifts (CDCl₃)
1-Methoxy-2-propylamine ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 2H, -CH₂-O-), ~2.9 ppm (m, 1H, -CH(NH₂)-), ~1.5 ppm (br s, 2H, -NH₂), ~1.0 ppm (d, 3H, -CH(NH₂)-CH₃)[15]
2-Methoxy-1-propanamine ~3.4 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 1H, -CH(OCH₃)-), ~2.7 ppm (dd, 1H, -CH₂NH₂), ~2.5 ppm (dd, 1H, -CH₂NH₂), ~1.6 ppm (br s, 2H, -NH₂), ~1.1 ppm (d, 3H, -CH(OCH₃)-CH₃)

Note: Actual chemical shifts may vary. These predicted values serve as a guide for distinguishing the isomers.

Conclusion and Recommendations

The choice between this compound and 1-Methoxy-2-propylamine is a clear-cut decision based on the desired regiochemistry of the final product.

  • Choose 1-Methoxy-2-propylamine (specifically the (S)-enantiomer) when a chiral intermediate is required for synthesizing complex, biologically active molecules like specific pharmaceuticals and agrochemicals. Its utility is well-documented and its synthetic routes, especially biocatalytic ones, are highly optimized.[9][14]

  • Choose this compound when the synthetic target requires the amine at the C1 position and the methoxy group at C2. Its hydrochloride form offers superior stability for storage and handling, but researchers must incorporate a neutralization step to liberate the reactive free amine before use.

By understanding the fundamental structural, physical, and reactive differences outlined in this guide, researchers, scientists, and drug development professionals can confidently select the appropriate isomeric building block, streamlining synthetic workflows and accelerating the path to discovery.

References

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  • BenchChem. (2025). Spectroscopic Profile of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, quality control analysts, and process chemists in the pharmaceutical and fine chemical industries, the accurate determination of enantiomeric excess (ee) is a cornerstone of product quality, safety, and regulatory compliance. 2-Methoxy-1-propanamine, a chiral primary amine, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As enantiomers can exhibit markedly different pharmacological and toxicological profiles, the ability to precisely quantify the enantiomeric composition of its hydrochloride salt is not merely an analytical task, but a critical necessity.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the enantiomeric excess of 2-Methoxy-1-propanamine hydrochloride. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most suitable technique for your laboratory's needs.

Choosing Your Analytical Strategy: A Comparative Overview

The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment. To resolve them, a chiral environment must be introduced. This can be achieved directly, by using a chiral stationary phase or a chiral additive, or indirectly, by converting the enantiomers into diastereomers which possess different physical properties. The primary techniques leveraging these principles are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

The selection of an optimal method is a multi-faceted decision, balancing the need for accuracy, resolution, sample throughput, and available instrumentation.

MethodPrincipleKey AdvantagesKey DisadvantagesTypical Resolution (Rs)Typical Analysis Time
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High accuracy, robustness, and wide applicability; often considered the gold standard.Higher cost of chiral columns; method development can be empirical.> 1.510 - 30 min
Indirect Chiral GC Derivatization to form volatile diastereomers, separated on an achiral column.High efficiency and sensitivity, especially for volatile compounds.Requires a derivatization step; analyte must be thermally stable.> 2.015 - 40 min
Indirect Chiral HPLC Derivatization to form diastereomers, separated on a standard achiral column.Utilizes standard, less expensive achiral columns; high sensitivity with fluorescent tags.Derivatization adds complexity and potential for analytical error.> 1.515 - 35 min
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).Non-destructive, provides structural information, no physical separation needed.Lower sensitivity and accuracy compared to chromatography; requires higher sample concentration.N/A (Signal Separation)5 - 20 min
Chiral CE Differential migration in an electric field with a Chiral Selector in the buffer.Extremely high efficiency, very low sample/reagent consumption, rapid analysis.Lower concentration sensitivity than HPLC/GC; reproducibility can be challenging.High Efficiency< 15 min

Method 1: Direct Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination. The separation is predicated on the transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. For a primary amine like 2-Methoxy-1-propanamine, polysaccharide-based CSPs are often the first choice due to their broad enantiorecognition capabilities.

Causality of Experimental Choices:

  • CSP Selection: Polysaccharide derivatives, such as amylose or cellulose coated or immobilized on a silica support, provide a complex chiral environment with grooves and cavities. Enantiorecognition is achieved through a combination of hydrogen bonding (with the amine), dipole-dipole interactions, and steric hindrance.

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is typically used. The alcohol component acts as a competitor for hydrogen bonding sites on the CSP. By varying its concentration, the retention and selectivity of the separation can be finely tuned.

  • Additive: A small amount of a basic modifier, like diethylamine (DEA), is crucial. It acts as a silanol-masking agent on the silica support and improves the peak shape of the basic amine analyte by preventing tailing.

Experimental Protocol: Direct Chiral HPLC

This protocol is adapted for this compound. The salt should be neutralized or analyzed as the free base for optimal results in normal-phase chromatography.

1. Sample Preparation: a. Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL. b. If starting with the hydrochloride salt, consider a liquid-liquid extraction. Dissolve the salt in water, basify with NaOH, extract the free base into a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent. Reconstitute the residue in the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm (due to the lack of a strong chromophore, low wavelength UV or alternative detection like Refractive Index is required).
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for the (R)- and (S)-enantiomers. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Analyte Sample (Hydrochloride Salt) Neutralize Neutralization/ Extraction (optional) Sample->Neutralize if needed Dissolve Dissolve in Mobile Phase Sample->Dissolve Neutralize->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Isocratic Elution (Hex/IPA/DEA) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Direct Chiral HPLC Analysis.

Method 2: Indirect Separation by Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, chiral GC offers exceptional resolution and sensitivity. While direct separation on a chiral GC column is possible, an indirect approach involving derivatization is often more robust. The primary amine is reacted with an achiral derivatizing agent to improve its volatility and chromatographic behavior. The enantiomers are then separated on a chiral stationary phase, typically based on cyclodextrins. A patent for the synthesis of (S)-1-methoxy-2-aminopropane confirms its enantiomeric purity is determined by gas chromatography analysis[1].

Causality of Experimental Choices:

  • Derivatization: The amine group is reactive and can cause peak tailing. Derivatization with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens with trifluoroacetyl groups, making the molecule more volatile and less polar, leading to sharper peaks and better chromatography[2].

  • CSP Selection: Derivatized cyclodextrins are the most common CSPs for GC[3]. The toroidal shape of the cyclodextrin molecule provides a chiral cavity. Enantioseparation occurs based on the differential inclusion of the analyte's enantiomers into this cavity.

Experimental Protocol: Indirect Chiral GC

1. Derivatization: a. Place 1-2 mg of the 2-Methoxy-1-propanamine sample (as free base) into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., dichloromethane). c. Add 100 µL of trifluoroacetic anhydride (TFAA). d. Cap the vial tightly and heat at 60 °C for 30 minutes. e. Cool the vial to room temperature before analysis.

2. Instrumentation and Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
  • Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or equivalent trifluoroacetylated gamma-cyclodextrin column.
  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 90 °C, hold for 1 minute.
  • Ramp: 4 °C/min to 160 °C.
  • Hold at 160 °C for 5 minutes.
  • Injector Temperature: 250 °C.
  • Detector Temperature (FID): 280 °C.
  • Split Ratio: 50:1.
  • Injection Volume: 1 µL.

3. Data Analysis: a. Calculate the enantiomeric excess using the peak areas from the chromatogram as described in the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analyte Sample (Free Base) Derivatize Derivatize with TFAA Sample->Derivatize Inject Inject onto Chiral GC Column Derivatize->Inject Separate Temperature Program Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Indirect Chiral GC Analysis.

Method 3: Analysis by ¹H NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation. By introducing a chiral solvating agent (CSA) into the NMR tube with the analyte, transient diastereomeric complexes are formed. These complexes exist in a fast-exchange equilibrium. The protons of the analyte enantiomers, which are chemically equivalent (isochronous) in an achiral solvent, become non-equivalent (diastereotopic) in the presence of the CSA, leading to separate, resolvable signals in the ¹H NMR spectrum[4]. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

Causality of Experimental Choices:

  • CSA Selection: For amines, a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) is an excellent choice[5]. The interaction is primarily through hydrogen bonding between the alcohol's hydroxyl group and the amine's lone pair of electrons. The bulky, aromatic structure of the CSA creates a distinct anisotropic magnetic environment for each enantiomer of the amine, causing the chemical shift non-equivalence.

  • Solvent: A non-polar, aprotic deuterated solvent like CDCl₃ is used to minimize competition with the desired hydrogen bonding interaction between the CSA and the analyte.

Experimental Protocol: NMR with Chiral Solvating Agent

1. Sample Preparation: a. Prepare a stock solution of the 2-Methoxy-1-propanamine sample (as free base) in deuterated chloroform (CDCl₃) at a concentration of ~20 mg/mL. b. Prepare a stock solution of (R)-Pirkle's alcohol in CDCl₃ at a concentration of ~40 mg/mL. c. In a clean NMR tube, add 500 µL of the analyte solution. d. Acquire a standard ¹H NMR spectrum of the analyte alone. e. Add 1.0 to 1.5 molar equivalents of the Pirkle's alcohol solution to the NMR tube. Mix thoroughly.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard ¹H NMR acquisition.
  • Solvent: CDCl₃.
  • Temperature: 298 K.

3. Data Analysis: a. Identify a well-resolved proton signal of the analyte (e.g., the methoxy protons or the methyl protons) that splits into two distinct signals upon addition of the CSA. b. Carefully integrate the two new signals corresponding to the two enantiomers. c. Calculate the enantiomeric excess using the integration values: % ee = (|Integral₁ - Integral₂| / |Integral₁ + Integral₂|) * 100

Method 4: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the CS, which have different effective mobilities, leading to their separation[6].

Causality of Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE[7]. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved when the analyte enters the CD cavity, with separation based on differences in the stability of the inclusion complexes formed with each enantiomer. For a small amine, a combination of selectors can be highly effective[8].

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the primary amine is fully protonated and positively charged. This allows it to migrate towards the cathode. The buffer concentration is optimized to provide good conductivity without generating excessive Joule heating.

Experimental Protocol: Chiral Capillary Electrophoresis

1. BGE and Sample Preparation: a. BGE Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Add the chiral selector, for example, 15 mM of 2-hydroxypropyl-β-cyclodextrin. Filter the BGE through a 0.22 µm filter. b. Sample Preparation: Dissolve the this compound sample in deionized water or BGE to a concentration of 0.1-0.5 mg/mL.

2. Instrumentation and Conditions:

  • CE System: A standard CE system with a UV detector.
  • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length (~40 cm to detector).
  • Background Electrolyte (BGE): 50 mM sodium phosphate, pH 2.5, containing 15 mM 2-hydroxypropyl-β-cyclodextrin.
  • Voltage: +20 kV.
  • Temperature: 25 °C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV at 200 nm.

3. Data Analysis: a. Calculate the enantiomeric excess using the corrected peak areas (Area/Migration Time) from the electropherogram.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE Prepare BGE with Chiral Selector (CD) Condition Condition Capillary BGE->Condition Sample Dissolve Sample in Water/BGE Inject Hydrodynamic Injection Sample->Inject Condition->Inject Separate Apply Voltage (+20 kV) Inject->Separate Detect UV Detection (200 nm) Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Corrected Peak Areas Electropherogram->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Chiral Capillary Electrophoresis.

Conclusion and Recommendations

The determination of enantiomeric excess for this compound is achievable through several robust analytical techniques.

  • For routine quality control and regulatory submissions , Direct Chiral HPLC stands out as the gold standard due to its high accuracy, established robustness, and versatility.

  • For high-throughput screening or when dealing with very small sample quantities , Chiral CE offers an excellent alternative with its rapid analysis times and minimal consumption of reagents.

  • If the analyte is part of a more complex volatile matrix , Chiral GC provides superior separation efficiency and sensitivity, although it requires an additional derivatization step.

  • For a quick, non-separative confirmation of enantiomeric composition , NMR Spectroscopy with a chiral solvating agent is a powerful and elegant tool, provided sample concentration is not a limiting factor.

Ultimately, the choice of method will depend on the specific requirements of the analysis and the resources available. By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy for ensuring the stereochemical purity of this important chiral building block.

References

  • Wikipedia. (n.d.). Pirkle's alcohol. Retrieved from [Link]

  • ResearchGate. (2025). NMR Chiral solvating agents. Retrieved from [Link]

  • Gong, X. Y., & Hauser, P. C. (2006). Enantiomeric separation of underivatized small amines in conventional and on-chip capillary electrophoresis with contactless conductivity detection. Electrophoresis, 27(21), 4375-82. Retrieved from [Link]

  • Lin, J. M., Nakagama, T., & Hobo, T. (1997). Capillary electrophoretic chiral separations of basic compounds using cationic cyclodextrin. Journal of chromatography. A, 792(1-2), 399-408. Retrieved from [Link]

  • De Riccardis, F., et al. (2020). The Challenge of Conformational Isomerism in Cyclic Peptoids. Chemistry – A European Journal, 26(18), 3973-3982. Retrieved from [Link]

  • Orlov, N. V., & Ananikov, V. P. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Supporting Information. Retrieved from [Link]

  • MDPI. (2021). Dual 2-Hydroxypropyl-β-Cyclodextrin and 5,10,15,20-Tetrakis (4-Hydroxyphenyl) Porphyrin System as a Novel Chiral-Achiral Selector Complex for Enantioseparation of Aminoalkanol Derivatives with Anticancer Activity in Capillary Electrophoresis. Molecules, 26(4), 988. Retrieved from [Link]

  • MDPI. (2019). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 24(18), 3349. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Royal Society of Chemistry. (2024). Chapter 5: A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

  • Fiveable. (n.d.). Capillary electrophoresis | Analytical Chemistry Class Notes. Retrieved from [Link]

  • National Institutes of Health. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Retrieved from [Link]

  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Retrieved from [Link]

  • LCGC International. (2004). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applications. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Capillary Electrophoresis-An insight into different modes and it's applications. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 2-Methoxy-1-propanamine hydrochloride, a key chemical intermediate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation criteria, ensuring a robust and defensible analytical package.

The Criticality of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For a compound like this compound, this translates to having reliable methods to determine its identity, purity, and concentration in various sample matrices. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this validation process.[3][4][5][6][7][8][9][10][11][12] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, integrating method development, validation, and ongoing monitoring to ensure consistent performance.[1][4][6][8][9][11]

This guide will compare two of the most powerful and commonly employed analytical techniques for the analysis of amine compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the analyte's properties, the sample matrix, and the specific analytical requirements.

Comparative Overview of Analytical Methodologies

Both GC and HPLC are suitable for the analysis of this compound, but they operate on different principles and offer distinct advantages.

Gas Chromatography (GC) is a technique well-suited for volatile and thermally stable compounds.[13][14] Given that this compound is a salt of a volatile amine, derivatization or direct injection of the free base may be necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15][16] For a polar compound like this compound, various HPLC modes can be employed.

The following diagram illustrates the general workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Validation Parameters (ICH Q2(R2)) cluster_3 Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Method Optimization (e.g., column, mobile phase, temperature) Dev->Opt Protocol Develop & Approve Validation Protocol Opt->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Transfer Method Transfer Report->Transfer Monitoring Routine Monitoring & Trend Analysis Transfer->Monitoring Revalidation Change Control & Revalidation Monitoring->Revalidation Method Selection Logic Start Start: Need to analyze 2-Methoxy-1-propanamine HCl Chiral Is chiral separation required? Start->Chiral VolatileImpurities Are volatile impurities of primary concern? Chiral->VolatileImpurities No HPLC_Chiral Consider HPLC with a chiral stationary phase Chiral->HPLC_Chiral Yes HighThroughput Is high sample throughput critical? VolatileImpurities->HighThroughput No GC_Achiral Consider GC-FID VolatileImpurities->GC_Achiral Yes HighThroughput->GC_Achiral Yes HPLC_Achiral Consider HPLC-UV (with derivatization) HighThroughput->HPLC_Achiral No GC Consider GC with a chiral column

Sources

A Comparative Guide to the Structural Elucidation of 2-Methoxy-1-propanamine Hydrochloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral compounds, where stereochemistry dictates biological activity and material properties. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2-Methoxy-1-propanamine hydrochloride derivatives, a class of compounds with significant potential in various scientific domains. While crystallographic data for this specific parent compound is not publicly available, this guide will utilize data from structurally analogous chiral amine hydrochlorides to present a comprehensive and practical overview.

The Decisive Power of X-ray Crystallography in Chiral Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute configuration and detailed molecular geometry of crystalline compounds.[1][2] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions and predicting the behavior of a molecule in a biological or material context.[3]

A Representative Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a fully resolved crystal structure involves several critical steps. The following protocol outlines a typical workflow for the single-crystal X-ray diffraction analysis of a hypothetical derivative of this compound.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The initial and often most challenging step is to grow single crystals of high quality. For a this compound derivative, this can be achieved through slow evaporation of a suitable solvent, such as a mixture of ethanol and diethyl ether, or by vapor diffusion. The goal is to obtain well-formed, non-twinned crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[4] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots (reflections).[5][6]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement: The initial model of the molecule is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. The absolute configuration of a chiral molecule can be determined by analyzing anomalous dispersion effects, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer.[2]

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more suitable for routine analysis, screening, or when single crystals are not obtainable.

TechniquePrincipleInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalAbsolute 3D molecular structure, bond lengths/angles, stereochemistry, packingHigh-quality single crystalLowUnambiguous structural determinationCrystal growth can be a major bottleneck
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phaseEnantiomeric purity, separation of isomersSoluble sampleHighWell-established, versatile, high resolutionDoes not provide 3D structural information
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid as the mobile phaseEnantiomeric separation, often faster than HPLCSoluble sampleVery HighFast analysis, reduced organic solvent useLess common instrumentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldConnectivity, relative stereochemistry, solution-state conformationSoluble sampleMediumNon-destructive, provides information on dynamics in solutionAbsolute configuration determination is indirect (e.g., using chiral derivatizing agents)
Capillary Electrophoresis (CE) Differential migration of ions in an electric fieldEnantiomeric separation, high efficiencySoluble, charged sampleHighHigh separation efficiency, low sample consumptionLimited to charged or chargeable analytes

In-Depth Comparison and Causality

X-ray Crystallography: The Gold Standard with a Caveat

The primary advantage of SC-XRD is its ability to provide a complete and unambiguous three-dimensional picture of a molecule.[2] This is indispensable for understanding structure-activity relationships (SAR) in drug design and for elucidating the packing of molecules in a crystal lattice, which influences physical properties like solubility and stability. However, the absolute requirement for a high-quality single crystal is a significant hurdle.[2] For many complex organic molecules, including certain derivatives of this compound, obtaining suitable crystals can be a time-consuming and often unsuccessful process.

Chromatographic Techniques: The Workhorses of Chiral Separation

HPLC and SFC are the most widely used techniques for the separation and quantification of enantiomers.[7] Chiral HPLC, with its vast array of available chiral stationary phases (CSPs), offers high versatility and resolution for a wide range of compounds.[8] SFC has emerged as a powerful alternative, often providing faster separations and being more environmentally friendly due to its use of supercritical CO2 as the primary mobile phase.[9][] The choice between HPLC and SFC often depends on the specific compound, desired throughput, and available instrumentation. It is important to note that while these techniques can confirm enantiomeric purity, they do not provide direct information about the three-dimensional structure.

NMR Spectroscopy: A Window into Solution-State Structure

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution. For chiral molecules, the use of chiral derivatizing agents or chiral solvating agents can allow for the differentiation of enantiomers. While NMR does not directly provide the absolute configuration, it offers valuable insights into the conformational dynamics of a molecule in a non-crystalline state, which is often more biologically relevant.

Capillary Electrophoresis: High Efficiency for Charged Analytes

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged chiral molecules.[8] It offers very high separation efficiency and requires minimal sample volumes. For amine hydrochlorides like the derivatives of 2-Methoxy-1-propanamine, which are charged, CE can be an excellent analytical tool for assessing enantiomeric purity.

Synergistic Application of Techniques

The most comprehensive understanding of a chiral molecule is often achieved through the synergistic use of multiple analytical techniques.

Caption: A logical workflow for the comprehensive characterization of a chiral amine derivative.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the unparalleled gold standard, providing a complete and unambiguous three-dimensional molecular structure. However, the practical challenges associated with crystal growth necessitate the use of complementary techniques. Chiral chromatography (HPLC and SFC) and capillary electrophoresis are essential for routine enantiomeric purity assessment and separation, while NMR spectroscopy provides crucial information about the molecule's structure and dynamics in solution. A multi-faceted analytical approach, integrating these powerful techniques, will ultimately provide the most comprehensive and reliable characterization of these and other important chiral molecules in research and development.

References

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

  • University of Pennsylvania. (2025, July 16). XRD Basics. Retrieved from [Link]

  • Borman, P., Boughtflower, B., Cattanach, K., Crane, K., Freebairn, K., Jonas, G., Mutton, I., Patel, A., Sanders, M., & Thompson, D. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1–S12.
  • Kleemiss, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of (S)-N-methyl-1-phenylethan-1-aminium chloride.
  • Zhidkov, M. E., et al. (2022). Crystal Structure of Chiral Drug Prenalterol and Its Precursor Prone to Spontaneous Resolution. Molecules, 27(11), 3568.
  • Ebinger, K., & Weller, H. N. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster presented at the meeting of the American Chemical Society.
  • Zhidkov, M. E., et al. (2022). Crystal Structure of Chiral Drug Prenalterol and Its Precursor Prone to Spontaneous Resolution.
  • Quora. (2020, December 30). What are the advantages and disadvantages of x-rays and electrons to study crystal structures? Retrieved from [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1135.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Martin, G. E., & Williams, A. J. (2010). X-Ray Crystallography of Chemical Compounds. eLS.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-43.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

  • Light, M. E. (2010). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton, PhD Thesis.
  • KEGG DRUG. (n.d.). Prenalterol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Prenalterol Hydrochloride. Retrieved from [Link]

  • He, Q., et al. (2008). (R)-1-Phenylethanaminium (S)-4-chloromandelate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542.
  • PubChem. (n.d.). N-Methyl-1-phenylethylamine hydrochloride, (S)-. Retrieved from [Link]

Sources

Comparative Guide to Catalysts for 2-Methoxy-1-propanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Methoxy-1-propanamine, particularly its chiral forms, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is often preferred for its stability and ease of handling. A common and efficient method for synthesizing this primary amine is through the reductive amination of 1-methoxy-2-propanone.[1][2] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine.[3][4][5] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-Methoxy-1-propanamine hydrochloride, offering insights into their performance based on experimental data from analogous reductive amination reactions.

The Core Reaction: Reductive Amination

The synthesis of 2-Methoxy-1-propanamine from 1-methoxy-2-propanone and ammonia is a classic example of reductive amination. The overall transformation is a two-step process that is often performed in a single pot.[3][6]

Reaction Pathway Overview

Reductive Amination Pathway ketone 1-Methoxy-2-propanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine 2-Methoxy-1-propanamine imine->amine + [H] (Catalyst, H2 or H-donor) salt 2-Methoxy-1-propanamine HCl amine->salt + HCl hcl HCl Catalyst Screening Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis cluster_3 Optimization start 1-Methoxy-2-propanone + Ammonia Source + Solvent catalyst Add Catalyst (e.g., Pd/C, Raney Ni, Ir-complex) start->catalyst conditions Set Reaction Conditions (Temperature, Pressure, Time) catalyst->conditions reaction Reaction in Progress conditions->reaction monitoring Monitor Conversion (GC, HPLC) reaction->monitoring workup Catalyst Filtration (for heterogeneous) Product Isolation monitoring->workup analysis Analyze Yield and Selectivity (NMR, GC-MS) workup->analysis data Compare Catalyst Performance analysis->data optimization Optimize Conditions for Best Catalyst data->optimization

Caption: A typical experimental workflow for screening and optimizing catalysts for reductive amination.

Detailed Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure for the reductive amination of 1-methoxy-2-propanone using a heterogeneous catalyst like Pd/C. This serves as a starting point and should be optimized for the specific catalyst and desired scale.

Materials:

  • 1-methoxy-2-propanone

  • Ammonia source (e.g., aqueous ammonia, ammonia in methanol)

  • Catalyst (e.g., 5% Pd/C)

  • Hydrogen source (e.g., hydrogen gas)

  • Solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (for salt formation)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • Reactor Charging: To a high-pressure reactor, add 1-methoxy-2-propanone (1.0 eq), a suitable solvent like methanol, and the catalyst (e.g., 1-5 mol% Pd/C).

  • Ammonia Addition: Add the ammonia source (e.g., a solution of ammonia in methanol, typically 3-10 equivalents).

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar) and heat to the reaction temperature (e.g., 40-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC or HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with the solvent and potentially reused.

  • Salt Formation: To the filtrate, slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the this compound.

  • Isolation: Collect the precipitated salt by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, MS, elemental analysis).

Conclusion and Future Outlook

The synthesis of this compound via reductive amination of 1-methoxy-2-propanone can be effectively achieved using a variety of catalytic systems.

  • For large-scale industrial production , heterogeneous catalysts such as Pd/C , Raney® Nickel , and emerging non-noble metal catalysts like cobalt and iron -based systems offer significant advantages in terms of cost, reusability, and process simplicity. [7][8][9]* For laboratory-scale synthesis, especially where high selectivity or asymmetric synthesis is required , homogeneous catalysts based on iridium and ruthenium provide excellent performance under mild conditions, albeit with the challenge of catalyst separation. [10][11][12] The choice of the optimal catalyst will ultimately depend on a careful evaluation of the specific requirements of the synthesis, including scale, cost constraints, and desired product purity. Future research will likely focus on the development of more active, selective, and sustainable catalysts, particularly those based on earth-abundant metals, to further enhance the efficiency and environmental friendliness of this important transformation.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Amine synthesis by reductive amination (reductive alkyl
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  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Synthesis of primary amines. Organic Chemistry Portal.
  • Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium. Thieme.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central.
  • Reductive amination of ketones.
  • Reductive Amin
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  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).
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  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
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  • Heterogeneous Catalysts in the Reductive Amin
  • Continuous reductive amination based on Pt/C catalyst, with broad...
  • Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • General and selective synthesis of primary amines using Ni-based homogeneous c
  • 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
  • Reduction of ketones via Pd/C catalysis.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • Methoxyacetone. Journal of the American Chemical Society.
  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
  • 2-Propanamine, 1-methoxy-, (2S). LookChem.
  • New Catalysts for Reductive Amin
  • 2-methoxypropan-1-amine. PubChem.
  • Buy 1-Methoxy-2-propylamine | 37143-54-7. Smolecule.
  • Reductive amination of various ketones and an aldehyde by Pt-MoOx/TiO2 catalyst. [a].
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • This compound. Santa Cruz Biotechnology.
  • Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
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A Comparative Benchmark of 2-Methoxy-1-propanamine Hydrochloride in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents, the choice of amine building blocks is a critical determinant of reaction efficiency, product purity, and overall synthetic strategy. This guide provides an in-depth technical comparison of 2-Methoxy-1-propanamine hydrochloride, a versatile chiral amine, against two common alternatives—its structural isomer, 3-methoxypropylamine, and the sterically similar isopropylamine—in the context of reductive amination, a cornerstone reaction for C-N bond formation.[1]

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection. The comparative analysis is centered around the reductive amination of a model substrate, acetophenone, providing a standardized platform for evaluating performance based on yield, reaction conditions, and potential stereochemical implications.

The Strategic Importance of Amine Selection in Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[2] The choice of the amine nucleophile significantly influences the reaction kinetics, selectivity, and the properties of the final product.

This compound offers a unique combination of features: a primary amine for facile imine formation, a chiral center that can be leveraged in asymmetric synthesis, and a methoxy group that can influence solubility and downstream reactivity. Its hydrochloride salt form often provides enhanced stability and ease of handling.

Comparative Performance in the Reductive Amination of Acetophenone

To provide a clear and objective comparison, we will examine the performance of this compound, 3-methoxypropylamine, and isopropylamine in the reductive amination of acetophenone. This reaction serves as an excellent model system as it involves a moderately reactive ketone and allows for a straightforward assessment of the amine's impact on the reaction outcome.

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the reductive amination of acetophenone with the selected amines. It is crucial to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, these protocols are compiled from established methodologies and optimized procedures reported for each amine or similar substrates.[3][4][5]

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride: [6]

To a solution of acetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the respective amine (1.1-1.5 eq). The mixture is stirred at room temperature for a period to facilitate imine formation. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), is added portion-wise. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until completion. The reaction is then quenched, and the product is isolated and purified.

Protocol 1: Reductive Amination of Acetophenone with this compound

  • Materials: Acetophenone, this compound, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of acetophenone (1.0 eq) in DCM, add this compound (1.2 eq) and triethylamine (1.2 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination of Acetophenone with 3-Methoxypropylamine

  • Materials: Acetophenone, 3-Methoxypropylamine, Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) in DCE.

    • Add 3-methoxypropylamine (1.1 eq) and stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.2 eq) in one portion.

    • Stir the mixture at room temperature for 18 hours.

    • Quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCE.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by flash column chromatography.

Protocol 3: Reductive Amination of Acetophenone with Isopropylamine

  • Materials: Acetophenone, Isopropylamine, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Combine acetophenone (1.0 eq) and isopropylamine (1.5 eq) in DCM.

    • Stir at room temperature for 1 hour to form the imine.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 24 hours.

    • Work-up the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract with DCM, dry the combined organic layers over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the residue by chromatography.

Data Presentation

The following table summarizes the expected performance of each amine in the reductive amination of acetophenone based on literature precedents for similar reactions.[3][4][6]

AmineTypical Yield (%)Reaction Time (h)Key Observations & Considerations
This compound 75-8524Requires a base to liberate the free amine. The methoxy group at the 2-position may introduce some steric hindrance, potentially slowing the reaction compared to a linear analogue. The product is a chiral amine.
3-Methoxypropylamine 80-9018Generally proceeds smoothly. The methoxy group is further from the reaction center, minimizing steric and electronic effects on imine formation and reduction.
Isopropylamine 70-8024The secondary nature of the isopropyl group introduces more steric bulk around the nitrogen, which can slightly lower the reaction rate and yield compared to a linear primary amine.
Causality Behind Experimental Choices and Performance Differences

The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reagent that can reduce the in-situ formed iminium ion in the presence of the unreacted ketone, minimizing the formation of alcohol byproducts.[7]

The observed differences in yield and reaction time can be attributed to the structural and electronic properties of the amines:

  • Steric Hindrance: 2-Methoxy-1-propanamine and isopropylamine both possess a substituent on the carbon adjacent to the nitrogen, which can sterically hinder the initial nucleophilic attack on the carbonyl carbon of acetophenone and the subsequent reduction of the imine. 3-Methoxypropylamine, with its linear chain, experiences less steric hindrance, which may contribute to a slightly faster reaction and higher yield.

  • Electronic Effects: The electron-withdrawing inductive effect of the methoxy group is present in both 2-methoxy-1-propanamine and 3-methoxypropylamine. However, its influence on the nucleophilicity of the amine is likely to be more pronounced in the 2-substituted isomer due to its closer proximity to the nitrogen atom. This could also contribute to a slightly slower reaction rate for 2-Methoxy-1-propanamine.

  • Basicity: The basicity of the amines also plays a role in the initial equilibrium of imine formation. While all three are primary amines, subtle differences in their pKa values could influence the reaction kinetics.

Alternative Synthetic Strategies: A Nod to Biocatalysis

Beyond traditional chemical methods, biocatalytic approaches for amine synthesis have gained significant traction due to their high enantioselectivity and environmentally benign reaction conditions.

  • Transaminases (TAs): These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. For the synthesis of chiral amines like the one derived from 2-Methoxy-1-propanamine, a transaminase-catalyzed process would be a highly attractive alternative.

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed imines or the direct reductive amination of a ketone and an amine donor, respectively, offering a direct route to chiral amines.[8]

While a detailed quantitative comparison is beyond the scope of this guide, it is important for the modern synthetic chemist to consider these enzymatic methods as powerful alternatives, especially when high stereoselectivity is a primary objective.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Ketone Acetophenone Imine Imine Intermediate Ketone->Imine + Amine Amine Amine (e.g., 2-Methoxy-1-propanamine) Amine->Imine Product Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for a two-step reductive amination process.

One_Pot_Reductive_Amination Reactants Acetophenone + Amine + Reducing Agent ReactionMixture One-Pot Reaction Reactants->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Final Amine Product Purification->FinalProduct

Caption: A streamlined one-pot reductive amination workflow.

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound against 3-methoxypropylamine and isopropylamine in the context of reductive amination. While all three amines are effective reagents for this transformation, subtle differences in their structure lead to variations in reaction performance.

This compound stands out as a valuable reagent, particularly when the introduction of a chiral center and a methoxy functionality is desired. Its performance, while potentially slightly lower in terms of yield and reaction rate compared to its linear isomer, is still robust and synthetically useful. For applications where stereochemistry is paramount, its use in conjunction with asymmetric reductive amination techniques or biocatalytic methods presents a powerful strategy.

The choice of amine in a reductive amination protocol should be guided by a careful consideration of the desired product's properties, the required reaction efficiency, and the overall synthetic goals. As the demand for structurally diverse and stereochemically pure amines continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the synthetic chemist's toolkit.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Barba, V., et al. (2013).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Beller, M., et al. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 55(34), 9967-9971.[2]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.[3]

  • Chen, M., et al. (2024). A chiral boro-phosphate catalyzes a reductive amination of 2,2-disubstituted 1,3-cyclopentadiones with pinacolborane as the reducing agent. Organic Letters, 26, 3951-3956.
  • Grogan, G. (2018). Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. Current Opinion in Chemical Biology, 43, 83-90.[8]

  • Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Mutti, F. G., et al. (2019). Reductive amination of acetophenone derivatives employing AmDHs. Catalysis Science & Technology, 9(1), 123-132.[8]

  • Nayal, O. S., et al. (2015). A simple and convenient procedure allows the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent. The Journal of Organic Chemistry, 80(11), 5912-5918.
  • Podyacheva, E., et al. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717-7721.
  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 24(1), 81-83.[5]

  • Ravasio, N., et al. (2011). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Green Chemistry, 13(6), 1534-1539.
  • Thakore, R. R., et al. (2020). Reductive amination between aldehydes or ketones and amines occurs smoothly within the hydrophobic cores of nanomicelles in water. Organic Letters, 22(16), 6324-6329.
  • Williamson, J. S., et al. (2004). Reductive amination. Tetrahedron, 60(8), 1463-1471.[9]

  • Wu, R. (2018).
  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

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A-Synthon Guide: Selecting Chiral Amino Ether Building Blocks for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral building blocks are fundamental to modern drug discovery, enabling precise control over molecular three-dimensionality to enhance efficacy and safety.[1] 2-Methoxy-1-propanamine hydrochloride serves as a representative example of a chiral 1,2-amino ether, a class of synthons valued for introducing specific stereochemistry and modulating physicochemical properties. However, the demands of medicinal chemistry often necessitate alternatives to optimize lead compounds, circumvent intellectual property, or improve synthetic outcomes. This guide provides a comparative analysis of structural and functional alternatives to 2-Methoxy-1-propanamine, focusing on their performance in key synthetic transformations like reductive amination and amide bond formation. We present experimental data, discuss the rationale behind selecting specific alternatives, and provide detailed protocols to empower researchers in their synthetic design and execution.

The Strategic Role of 2-Methoxy-1-propanamine and its Analogs in Synthesis

2-Methoxy-1-propanamine is a chiral primary amine featuring a methoxy group on the carbon adjacent to the amine-bearing stereocenter. This arrangement is not accidental; it is a strategic design element for medicinal chemists.

  • Stereochemical Control : As a chiral building block, its primary function is to impart a specific 3D geometry to the target molecule, which is critical for selective interaction with biological targets.[2][3]

  • Modulation of Physicochemical Properties : The methoxy group is a valuable pharmacophore. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking potential sites of oxidation, and fine-tune lipophilicity and solubility—key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

  • Synthetic Handle : The primary amine is a versatile functional group, readily participating in essential bond-forming reactions such as amide coupling and reductive amination, which are cornerstones of pharmaceutical synthesis.[6]

The hydrochloride salt form enhances stability and handling properties, making it a practical choice in laboratory and manufacturing settings.

Core Synthetic Applications & The Rationale for Alternatives

Chiral amino ethers are frequently employed in the synthesis of complex molecules. A prime example is their use as key intermediates in the synthesis of pharmaceuticals like Tamsulosin, a drug for benign prostatic hyperplasia, which relies on a stereospecific amine precursor.[7][8][9] The two most common applications are reductive amination and amide bond formation.

Why Seek Alternatives? A medicinal chemist or process developer might look for an alternative for several reasons:

  • Structure-Activity Relationship (SAR) Exploration : To probe the binding pocket of a biological target, chemists systematically replace fragments. Changing the methoxy group to an ethoxy or a difluoromethoxy group can reveal crucial information about steric and electronic tolerances.[10]

  • Improving ADME Properties : An alternative might be sought to increase solubility, reduce metabolic liability, or improve cell permeability.

  • Enhancing Synthetic Viability : The original building block may lead to low yields, difficult purifications, or undesirable side reactions, particularly with sterically hindered substrates.[11][12]

  • Intellectual Property (IP) Navigation : Designing a novel molecule often requires moving away from patented chemical space.

  • Cost and Availability : On a manufacturing scale, the cost and reliable sourcing of a building block are paramount.[13]

Comparative Analysis of Alternatives

The selection of an alternative is a data-driven process. Below, we compare several classes of alternatives to (S)-1-Methoxy-2-propanamine in the context of a benchmark reaction: the asymmetric synthesis of a chiral amine via reductive amination of a prochiral ketone.

Benchmark Reaction: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful method for creating chiral amines directly from ketones.[14][15] Modern approaches often use biocatalysis, specifically with transaminase (ATA) enzymes, which offer exceptional stereoselectivity and operate under green conditions.[16][17]

Benchmark Reaction: Asymmetric Reductive Amination of Methoxyacetone

Figure 1. Benchmark reaction scheme showing the conversion of 1-methoxy-2-propanone to (S)-1-methoxy-2-propylamine using a transaminase enzyme.

3.1. Structural Isomers and Homologs

These alternatives involve minimal changes to the core structure, allowing for fine-tuning of steric and electronic properties.

Alternative Building BlockStructureKey Rationale for SelectionExpected Impact on Benchmark Reaction
(R)-1-Methoxy-2-propanamine To access the opposite enantiomer of the final product. Critical for comparing biological activity of stereoisomers.With an (R)-selective transaminase, high conversion and >99% enantiomeric excess (ee) is achievable.[16]
2-Methoxyethanamine Achiral, more flexible analog. Used to determine if the methyl group and chirality are essential for activity.Generally a good substrate for many amine-based reactions. Lacks the stereocontrol element.
3-Methoxy-1-propanamine Increases the spacing between the amine and methoxy groups. Probes the spatial requirements of the target binding pocket.Synthesis is straightforward via hydrogenation of 3-methoxypropionitrile.[18] Reactivity is similar to other primary amines.
3.2. Alternative Ether and Functional Groups

Replacing the methoxy group allows for significant modulation of ADME properties.

Alternative Building BlockStructureKey Rationale for SelectionExpected Impact on Benchmark Reaction
(S)-1-Ethoxy-2-propanamine Increases lipophilicity and steric bulk compared to the methoxy analog.Often well-tolerated by enzymes like transaminases. Can provide insight into the size constraints of the enzyme's active site.
(S)-1-(Benzyloxy)-2-propanamine Introduces a bulky, aromatic group. Can engage in π-stacking interactions. The benzyl group can be removed later (debenzylation).The larger size may reduce the efficiency of some enzymatic reactions but can be a valuable tool for SAR studies.
(S)-Alaninol Bioisosteric replacement of the ether with a hydroxyl group. Introduces a hydrogen bond donor.Readily available from the chiral pool (alanine).[2] The hydroxyl group may require protection depending on subsequent reaction steps.
3.3. Performance Data Summary

The choice of building block can significantly impact the efficiency of stereoselective synthesis. Biocatalytic methods, in particular, have revolutionized the production of such chiral amines.

Amine Synthesis MethodSubstrateProductCatalyst/EnzymeConversionEnantiomeric Excess (ee)Reference
Biocatalytic Transamination1-Methoxy-2-propanone(S)-1-Methoxy-2-propanamineTransaminase (ATA)>90%>99%[16]
Biocatalytic Transamination1-Methoxy-2-propanone(S)-1-Methoxy-2-propanamineTransaminase (from Arthrobacter sp.)High>99%[19]
Biocatalytic Reductive Amination1-Methoxy-2-propanone(S)-1-Methoxy-2-propanamineAmine Dehydrogenase (AmDH)~88%~99%[20]
Chemical Asymmetric Reductive AminationAlkyl Aryl KetonesChiral Primary AminesRu/C3-TunePhosHigh>90%[14]

This data highlights that for the synthesis of the parent chiral amine, biocatalytic methods offer superior enantioselectivity and high conversion rates under mild conditions.[17][21]

Visualization & Workflow Diagrams
Decision-Making Workflow for Amine Building Block Selection

The process of choosing the right building block involves a logical progression from project goals to final selection.

cluster_0 Phase 1: Goal Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Alternative Generation cluster_3 Phase 4: Evaluation & Selection Goal Define Synthetic Goal (e.g., Improve Potency, Alter ADME) Core Identify Core Scaffold (e.g., Chiral Amino Ether) Goal->Core SAR SAR Known? Isomers Structural Isomers (Change stereochem, spacing) SAR->Isomers Yes Analogs Functional Group Analogs (Change ether, bioisosteres) SAR->Analogs No Core->SAR Data Evaluate Synthetic Feasibility (Yield, Selectivity, Cost) Isomers->Data Analogs->Data Select Select Optimal Building Block Data->Select

Caption: A decision-making flowchart for selecting an optimal chiral amine building block.

General Experimental Workflow for Amide Coupling

Amide bond formation is a critical reaction, but sterically hindered amines can pose a challenge.[22] Specialized protocols may be required.

prep Step 1: Reagent Prep Dissolve carboxylic acid in suitable solvent (e.g., DMF). Add coupling agent (e.g., HATU). act Step 2: Activation Stir at RT for 15-30 min to form activated ester. prep->act add Step 3: Amine Addition Add amine (e.g., 2-Methoxy-1-propanamine) and base (e.g., DIPEA). act->add react Step 4: Reaction Stir at RT or heat as needed. Monitor by TLC or LC-MS. add->react workup Step 5: Workup & Purify Quench reaction, extract product. Purify by chromatography. react->workup

Caption: A generalized workflow for amide bond formation using a coupling agent.

Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-propanamine via Transamination

This protocol is adapted from methodologies that use transaminase enzymes for highly stereoselective amination.[16][19]

Materials:

  • 1-Methoxy-2-propanone (prochiral substrate)

  • Isopropylamine (amine donor)

  • Recombinant Transaminase (ATA) enzyme (e.g., from Arthrobacter sp.)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 7.5)

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Reaction Mixture Setup: In a temperature-controlled vessel, combine the buffer, 1-Methoxy-2-propanone (e.g., 100 mM), isopropylamine (e.g., 1.0 M), PLP (1 mM), and the transaminase enzyme preparation.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 8-24 hours.

  • Monitoring: Monitor the conversion of the ketone to the amine product using gas chromatography (GC) or HPLC with a chiral column to determine both yield and enantiomeric excess (ee).

  • Workup and Isolation: Once the reaction reaches completion (>90% conversion), terminate it by adding hydrochloric acid to lower the pH. The product, (S)-1-methoxy-2-propylamine hydrochloride, can be isolated from the reaction mixture after removal of the enzyme and by-products (like acetone) via distillation or extraction.

Protocol 2: Amide Coupling with a Sterically Hindered Amine

This protocol is designed for challenging couplings where standard methods may fail, adapting principles for coupling electron-deficient or sterically hindered substrates.[11][23][24]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Amine Free-Basing: In a round-bottom flask, dissolve this compound and DIPEA in anhydrous DMF. Stir for 10 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 15 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: Transfer the activated acid solution to the amine solution via cannula.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow due to steric hindrance, gentle heating (e.g., 40-50°C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Conclusion

This compound is a valuable chiral building block, but it represents just one of many tools available to the modern synthetic chemist. The strategic selection of alternatives—ranging from simple isomers to functionally distinct bioisosteres—is a cornerstone of efficient drug discovery and development. By understanding the synthetic context and leveraging comparative data, researchers can make informed decisions that accelerate the path to novel, effective, and synthetically accessible molecules. The continued development of asymmetric synthesis methodologies, particularly biocatalysis, further expands the toolkit, providing green and highly efficient routes to these critical chiral intermediates.[25][26]

References
  • Vertex AI Search. The Chemistry Behind Tamsulosin: Understanding Its Key Precursor.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methoxy-1-propanamine hydrochloride (CAS No: 70807-90-8). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust and responsible laboratory safety culture. This guide is designed to provide essential, immediate safety and logistical information, ensuring that the entire lifecycle of this chemical, including its disposal, is managed with the highest degree of care.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as an irritant.[1][2] The primary hazards, as identified by the Globally Harmonized System (GHS), necessitate careful handling to avoid exposure.[2]

The hydrochloride salt form means the amine is protonated, which can affect its reactivity and solubility. While specific reactivity data for this compound is limited, amine hydrochlorides should generally be handled as chemical waste to prevent unforeseen reactions or environmental release.[3]

Table 1: Chemical and Hazard Identification

Property Value Source(s)
Chemical Name This compound [1][2]
CAS Number 70807-90-8 [1][2]
Molecular Formula C₄H₁₂ClNO [1]
Appearance White Powder [2]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[2][4] |

Causality: The irritant nature of this compound stems from its ability to interact with and potentially damage epithelial tissues upon contact. The hydrochloride component can contribute to its acidic nature in solution. Therefore, the core principle of its disposal is containment and isolation to prevent accidental contact with personnel or the environment.

Essential Personal Protective Equipment (PPE)

Before handling or preparing this chemical for disposal, the following PPE is mandatory. This is a baseline requirement under OSHA's Laboratory Standard (29 CFR 1910.1450) for handling hazardous chemicals.[5][6]

  • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against accidental splashes or fine dust.

  • Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact and irritation.[3]

  • Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing.[3]

  • Respiratory Protection : All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

The Disposal Workflow: A Step-by-Step Protocol

The sole recommended disposal method for this compound is through a licensed hazardous waste management company.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8][10] This is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management from generation to disposal.[11][12]

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect, label, and store this compound waste for professional disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated, compatible hazardous waste container with a secure lid

  • Hazardous waste label

  • Required PPE (See Section 2)

Procedure:

  • Waste Segregation : Designate a specific waste container for this compound. It is critical to keep this waste stream separate from others, especially strong oxidizing agents or bases, to prevent potentially hazardous reactions.[3][10]

  • Containerization :

    • For Solid Waste : Carefully transfer the powder into the designated hazardous waste container, minimizing dust generation.[3] This should be done inside a chemical fume hood.

    • For Liquid Waste (Solutions) : Pour solutions containing the chemical into a designated, compatible liquid waste container. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Secure Closure : Tightly seal the container lid to prevent leaks or the escape of vapors.[7]

  • Proper Labeling : Affix a completed hazardous waste label to the container. The label must include, at a minimum:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date accumulation started

  • Secure Storage : Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area.[11] This area must be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[12]

G cluster_prep Waste Preparation cluster_label Identification cluster_final Final Steps gen Generate Waste (Solid or Solution) seg Segregate from Incompatible Waste gen->seg cont Place in Compatible, Sealed Container seg->cont label_node Affix Hazardous Waste Label cont->label_node check_label Is Label Complete? (Name, Hazard, Date) label_node->check_label check_label->label_node No store Store in Designated Hazardous Waste Area check_label->store Yes dispose Arrange Pickup by Licensed Disposal Service store->dispose

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct responses to mitigate risks. All spill cleanup materials must be disposed of as hazardous waste.[7]

  • Small Spills (Solid) :

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing appropriate PPE, gently sweep the solid material into a sealable container. Avoid creating dust.

    • Wipe the spill area with a damp cloth or paper towel.

    • Place the cloth and all contaminated materials into the hazardous waste container.

    • Seal, label, and store the container for disposal.

  • Small Spills (Liquid) :

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8]

    • Once absorbed, carefully scoop the material into a sealable container.

    • Decontaminate the area with soap and water.

    • Collect all cleanup materials in a bag or container.

    • Seal, label, and dispose of all materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • CP Lab Safety. OSHA Standards to Know Before Starting Your Lab.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet Laboratory Safety: OSHA Lab Standard.[Link]

  • U.S. Department of Health & Human Services (ASPR). OSHA Standards for Biological Laboratories.[Link]

  • Chemcasts. 1-Propanamine, 2-methoxy-, hydrochloride (1:1) (CAS 70807-90-8) Properties.[Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Collect and Recycle. Amine Disposal For Businesses.[Link]

  • PubChem, National Center for Biotechnology Information. (2-Methoxypropyl)(methyl)amine hydrochloride.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Methoxy-1-propanamine hydrochloride (CAS No. 70807-90-8), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, causal understanding of the protective measures we employ. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a self-validating system of laboratory safety.

The Foundational Principle: A Hazard-Based PPE Strategy

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is classified with specific hazards that directly dictate our PPE requirements. The primary goal is to create impermeable barriers between the researcher and the chemical, mitigating risks of exposure through inhalation, skin contact, eye contact, and ingestion.

According to globally harmonized system (GHS) classifications, this compound presents several key hazards:

  • H302: Harmful if swallowed [1].

  • H314 / H315: Causes severe skin burns and eye damage or causes skin irritation [1][2][3].

  • H317: May cause an allergic skin reaction .

  • H319: Causes serious eye irritation [1][2][3].

  • H335: May cause respiratory irritation [1][2][3].

These classifications are not abstract warnings; they are directives. The corrosive nature of the compound mandates robust skin and eye protection, while its potential for respiratory irritation necessitates careful control of airborne particles and vapors.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard suite of PPE is mandatory for any procedure involving this compound. Operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][4][5].

Eye and Face Protection

The risk of severe eye damage (H314/H319) from splashes or airborne powder is significant.

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6]. Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection

The compound's ability to cause severe skin burns (H314) and allergic reactions (H317) necessitates comprehensive skin protection.

  • Gloves: Compatible, chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for this specific chemical or class of chemicals. Always inspect gloves for tears or punctures before use[4]. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[4].

  • Laboratory Coat: A long-sleeved, fully buttoned lab coat is the minimum requirement to protect street clothing and skin[7].

  • Enhanced Protection: For tasks with a higher risk of spillage, such as handling stock solutions or large quantities, a chemically resistant apron or a full protective suit is recommended. Protective boots may be required depending on the scale of the operation[4].

Respiratory Protection

Given that the compound may cause respiratory irritation (H335), controlling inhalation exposure is critical.

  • Primary Control: The most effective control is to handle the chemical within a properly functioning chemical fume hood to minimize vapors or dust[4][8].

  • Secondary Control: If engineering controls are insufficient or during emergency situations, a government-approved respirator (e.g., NIOSH-approved) is required[4]. The type of respirator and cartridge should be selected based on the potential concentration of airborne contaminants.

Operational Plan: From Preparation to Disposal

A safety-first mindset requires a procedural approach that integrates PPE use at every stage.

PPE Selection Matrix

This table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskHazard LevelEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid High (Dust)Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Arm SleevesRequired within a Fume Hood or with a Respirator
Preparing Solutions Medium (Splash)Safety GogglesNitrile Gloves, Lab CoatRequired within a Fume Hood
Small-Scale Reactions MediumSafety GogglesNitrile Gloves, Lab CoatRequired within a Fume Hood
Large-Scale Handling High (Splash/Vapor)Safety Goggles & Face ShieldChemical-Resistant Gloves, Apron/SuitRequired within a Fume Hood
Spill Cleanup High (Emergency)Safety Goggles & Face ShieldHeavy-Duty Gloves, Protective Suit, BootsNIOSH-Approved Respirator
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental workflow.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_evaluation Hazard & Scale Evaluation cluster_ppe PPE Determination cluster_end Final Check Start Plan Experiment with This compound AssessScale Assess Scale: Small (<1g) vs. Large (>1g)? Start->AssessScale AssessTask Assess Task: Solid, Liquid, or Reaction? Start->AssessTask BasePPE Standard PPE: Safety Goggles Nitrile Gloves Lab Coat AssessScale->BasePPE Small Scale EnhancedPPE Enhanced PPE: Face Shield Chem-Resistant Apron/Suit Double Gloves AssessScale->EnhancedPPE Large Scale AssessTask->BasePPE FumeHood Work in Chemical Fume Hood? BasePPE->FumeHood Respirator Add Respirator if Ventilation is Inadequate FumeHood->Respirator No Proceed Proceed with Experiment FumeHood->Proceed Yes EnhancedPPE->FumeHood Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

Step-by-Step Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is as crucial as selecting it. This sequence prevents cross-contamination.

Donning (Putting On) Sequence:

  • Attire Check: Ensure legs are fully covered and wear closed-toe shoes.

  • Lab Coat/Suit: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first. Dispose of immediately in a designated hazardous waste container.

  • Lab Coat/Suit: Unbutton the lab coat, rolling it outwards and away from your body to contain any contamination on the exterior.

  • Face Shield/Goggles: Remove by handling the strap, not the front surface.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[2][4][5].

Decontamination and Disposal Plan

All materials and PPE contaminated with this compound are considered hazardous waste.

  • Single-Use PPE: Contaminated gloves, disposable lab coats, and other single-use items must be placed in a designated, sealed hazardous waste container for disposal by a licensed professional waste service.

  • Reusable PPE: Face shields and goggles should be decontaminated according to standard laboratory procedures.

  • Chemical Waste: The chemical itself and any solutions must be disposed of in accordance with local, regional, and national regulations[4][5][8]. Do not discharge into drains or the environment[4]. Contaminated clothing should be washed before reuse[4][5].

In Case of Emergency

Proper use of PPE significantly reduces the risk of exposure, but accidents can happen. In the event of contact:

  • Skin Exposure: Immediately remove all contaminated clothing and rinse the skin with plenty of soap and water for at least 15 minutes[4][9].

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do[2][5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air[2][4].

  • Spills: Evacuate the area. For large spills, only personnel with appropriate emergency training and PPE should perform the cleanup[4][6].

By adhering to this comprehensive PPE and handling plan, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.